molecular formula C4H5N B1212536 Crotononitrile CAS No. 627-26-9

Crotononitrile

Cat. No.: B1212536
CAS No.: 627-26-9
M. Wt: 67.09 g/mol
InChI Key: NKKMVIVFRUYPLQ-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crotononitrile, also known as this compound, is a useful research compound. Its molecular formula is C4H5N and its molecular weight is 67.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.37 m. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N/c1-2-3-4-5/h2-3H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKMVIVFRUYPLQ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063604, DTXSID801026544
Record name 2-Butenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-Butenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

67.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Soluble in water (25 g/L at 25 deg C); [ChemIDplus] Slightly yellow clear liquid; [MSDSonline]
Record name 2-Butenenitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8129
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Flash Point

16 °C
Record name 2-Butenenitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8129
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

32.0 [mmHg]
Record name 2-Butenenitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8129
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

627-26-9, 4786-20-3
Record name trans-Crotononitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenenitrile, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crotononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004786203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenenitrile
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-Butenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Crotononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.032
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-Crotononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BUTENENITRILE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E74GS2HL23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Crotononitrile fundamental chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of Crotononitrile (B213123)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize this versatile nitrile compound in their work. The information is presented in a structured format to facilitate easy access and comparison of data.

Chemical Identity

This compound, systematically named (E)-but-2-enenitrile, is an unsaturated nitrile with the chemical formula C₄H₅N.[1][2] It exists as a colorless to light yellow liquid with a pungent odor.[2][3] This compound is a valuable intermediate in organic synthesis due to the reactivity of its double bond and nitrile functional group.[2] this compound has two geometric isomers: cis ((Z)-isomer) and trans ((E)-isomer).[2][4]

IdentifierValue
IUPAC Name (E)-but-2-enenitrile[1][2]
Synonyms 2-Butenenitrile, Crotonic nitrile, 1-Cyanopropene, 1-Propenyl cyanide, trans-Crotononitrile[1]
Molecular Formula C₄H₅N[1][2]
Molecular Weight 67.09 g/mol [1][2]
CAS Number 627-26-9 ((E)-isomer), 1190-76-7 ((Z)-isomer), 4786-20-3 (mixture)[1][4][5]
InChI 1S/C4H5N/c1-2-3-4-5/h2-3H,1H3/b3-2+[1][2]
InChI Key NKKMVIVFRUYPLQ-NSCUHMNNSA-N[1][2]
SMILES C/C=C/C#N[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The data primarily corresponds to the trans-isomer or a mixture of cis and trans isomers, as specified in the references.

PropertyValue
Appearance Clear light yellow liquid[2][6]
Melting Point -51.5 °C[2]
Boiling Point 120-121 °C[6][7]
Density 0.824 g/mL at 25 °C[6][7]
Solubility in Water 25 g/L at 25 °C[1]
Vapor Pressure 32.0 mmHg[1]
Flash Point 16 °C[1]
Refractive Index n20/D 1.419[6][7]

Chemical Reactivity

This compound is a reactive compound, participating in various organic reactions. Its reactivity is attributed to the presence of both a carbon-carbon double bond and a cyano group.

It is known to be a good hydrogen acceptor in ruthenium-catalyzed hydrogen transfer reactions.[8] For instance, alcohols and aldehydes can be oxidized to methyl esters using a ruthenium catalyst with this compound as the hydrogen acceptor.[8]

A notable reaction involving this compound is the Baylis-Hillman reaction, where it reacts with aldehydes, such as benzaldehyde, in the presence of a catalyst like 1,4-diazabicyclo[2][2][2]octane (DABCO) to form carbon-carbon bonds.[2][6]

Baylis_Hillman_Reaction This compound This compound Product Product This compound->Product Benzaldehyde Benzaldehyde Benzaldehyde->Product DABCO DABCO DABCO->Product Catalyst

Experimental Protocols

Synthesis of trans-Crotononitrile

A method for preparing single-configuration trans-crotononitrile starts from crotonic acid.[2]

Methodology:

  • Crotonic acid is mixed with dichloromethane (B109758) and a catalytic amount of DMF.[2]

  • Thionyl chloride is added to the mixture to form the acid chloride intermediate.[2]

  • The intermediate then reacts with ammonia (B1221849) water to produce trans-crotonamide.[2]

  • Finally, dehydration of trans-crotonamide using benzenesulfonyl chloride and pyridine (B92270) yields trans-crotononitrile.[2]

Synthesis_Workflow cluster_0 Synthesis of trans-Crotononitrile Crotonic_Acid Crotonic Acid Acid_Chloride Acid Chloride Intermediate trans_Crotonamide trans-Crotonamide trans_this compound trans-Crotononitrile

Purification

A mixture of cis- and trans-crotononitrile can be separated by preparative gas-liquid chromatography (GLC) on a column with 5% FFAP on Chromosorb G.[6]

Applications in Research and Development

This compound is a versatile reagent in various fields:

  • Organic Synthesis : It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals (herbicides, insecticides, and fungicides), and fine chemicals like dyes and pigments.[2] It is also used in the synthesis of heterocyclic compounds.[2]

  • Polymer Chemistry : this compound is used as a monomer to produce polymers with high mechanical strength, thermal stability, and solvent resistance.[2]

  • Material Science : It finds applications in the development of advanced materials such as coatings, adhesives, and composites.[2]

  • Catalysis : It can act as a ligand in the development of new catalysts.[2]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

HazardDescription
Flammability Highly flammable liquid and vapor.[2][9][10][11]
Toxicity Harmful if swallowed, in contact with skin, or inhaled.[9][10][11] It exhibits neurotoxic properties.[2][5][6]
Irritation Causes skin and serious eye irritation.[9][10][11] It is also irritating to the respiratory system.[9]
Reactivity Contact with acids liberates very toxic gas.[9]

Handling Precautions:

  • Keep away from heat, sparks, open flames, and other ignition sources.[10][11][12]

  • Use in a well-ventilated area.[10]

  • Wear protective gloves, protective clothing, and eye/face protection.[10][11][12]

  • In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[11]

  • Store in a cool, well-ventilated place with the container tightly closed.[11][12]

Logical_Relationship This compound This compound Properties Properties This compound->Properties exhibits Safety Safety This compound->Safety requires Applications Applications Properties->Applications enables

References

Navigating the Stereochemistry of Crotononitrile: A Technical Guide to the Synthesis of its Cis and Trans Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes to obtaining the cis and trans isomers of crotononitrile (B213123), a valuable building block in organic synthesis. This document details various methodologies, presents quantitative data for comparative analysis, and provides experimental protocols for key reactions, offering a practical resource for laboratory and industrial applications.

Introduction to this compound Isomers

This compound (2-butenenitrile) is a versatile organic compound that exists as two geometric isomers: cis (Z) and trans (E). The spatial arrangement of the methyl and cyano groups around the carbon-carbon double bond dictates the isomer's physical and chemical properties, influencing their reactivity and suitability for different synthetic applications. The trans isomer is generally more thermodynamically stable. The choice of synthetic strategy is therefore crucial for selectively obtaining the desired isomer.

Synthetic Methodologies

Several key strategies have been developed for the synthesis of this compound isomers, each with its own advantages and limitations. These methods primarily include the dehydration of crotonic acid derivatives, hydrocyanation of C4 precursors, and the isomerization of related nitriles.

Dehydration of Crotonamide (Favors trans Isomer)

A common and straightforward method for synthesizing trans-crotononitrile involves the dehydration of trans-crotonamide. This reaction is typically achieved using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). The starting trans-crotonamide can be readily prepared from trans-crotonic acid.

Experimental Protocol: Synthesis of trans-Crotononitrile from trans-Crotonamide

  • Apparatus: A dry, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a distillation apparatus.

  • Reagents:

    • trans-Crotonamide

    • Phosphorus pentoxide (P₂O₅)

  • Procedure:

    • In the round-bottom flask, thoroughly mix trans-crotonamide and phosphorus pentoxide in a 1:1.5 molar ratio.

    • Heat the mixture gently under reduced pressure.

    • The trans-crotononitrile will distill as it is formed.

    • Collect the distillate, which is crude trans-crotononitrile.

    • Purify the crude product by fractional distillation.

Isomerization of Allyl Cyanide

This compound can be synthesized by the isomerization of allyl cyanide (3-butenenitrile). This reaction is typically catalyzed by a base, such as sodium ethoxide in ethanol. The reaction generally yields a mixture of cis and trans isomers, with the trans isomer being the major product due to its greater thermodynamic stability.

Experimental Protocol: Isomerization of Allyl Cyanide

  • Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagents:

    • Allyl cyanide

    • Sodium ethoxide

    • Ethanol (anhydrous)

  • Procedure:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol.

    • Add allyl cyanide to the sodium ethoxide solution.

    • Reflux the mixture for several hours.

    • After the reaction is complete, cool the mixture and neutralize the catalyst with a dilute acid.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

    • Remove the solvent by rotary evaporation.

    • Purify the resulting mixture of this compound isomers by fractional distillation.

Photoisomerization for the Synthesis of cis-Crotononitrile

The cis isomer of this compound is less thermodynamically stable than the trans isomer and is therefore more challenging to synthesize directly. A common method to obtain the cis isomer is through the photoisomerization of the trans isomer. This process involves irradiating a solution of trans-crotononitrile with ultraviolet (UV) light, which promotes the conversion to the cis isomer until a photostationary state is reached.[1][2][3]

Experimental Protocol: Photoisomerization of trans- to cis-Crotononitrile

  • Apparatus: A quartz reaction vessel, a UV lamp (e.g., medium-pressure mercury lamp), a magnetic stirrer, and a cooling system.

  • Reagents:

    • trans-Crotononitrile

    • A suitable solvent (e.g., hexane (B92381) or acetonitrile)

    • (Optional) A photosensitizer

  • Procedure:

    • Prepare a dilute solution of trans-crotononitrile in the chosen solvent in the quartz reaction vessel.

    • If using a photosensitizer, add it to the solution.

    • Cool the vessel and irradiate the solution with the UV lamp while stirring.

    • Monitor the progress of the reaction by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the ratio of cis to trans isomers.

    • Once the desired isomer ratio is achieved, stop the irradiation.

    • Carefully separate the cis isomer from the trans isomer using fractional distillation or preparative gas chromatography.

Industrial Production: Ammoxidation and Hydrocyanation

On an industrial scale, this compound is often produced via the ammoxidation of crotonaldehyde (B89634) or the hydrocyanation of butadiene. These processes are typically carried out in the vapor phase over solid-state catalysts and are optimized for high throughput and catalyst lifetime.

  • Ammoxidation of Crotonaldehyde: This process involves the reaction of crotonaldehyde, ammonia, and air (as a source of oxygen) over a catalyst, typically a mixture of metal oxides.

  • Hydrocyanation of Butadiene: This method involves the addition of hydrogen cyanide (HCN) to 1,3-butadiene, catalyzed by a nickel-phosphine complex.[4][5] This reaction proceeds through several steps, including the formation of pentenenitrile intermediates, which are then isomerized and further hydrocyanated to produce adiponitrile, a precursor to nylon-6,6. This compound can be an intermediate or a byproduct in these complex industrial processes.

Quantitative Data

The following tables summarize key quantitative data for the cis and trans isomers of this compound.

Table 1: Physicochemical Properties of this compound Isomers

Propertytrans-Crotononitrilecis-Crotononitrile
CAS Number 627-26-91190-76-7
Molecular Formula C₄H₅NC₄H₅N
Molecular Weight 67.09 g/mol 67.09 g/mol
Boiling Point 120-121 °C107-108 °C
Density 0.824 g/mL at 25 °C~0.83 g/mL at 20 °C
Refractive Index (n²⁰/D) 1.4191.424

Data compiled from various sources.[6][7]

Table 2: Comparison of Synthetic Methods

Synthetic MethodPredominant IsomerTypical YieldKey Considerations
Dehydration of trans-CrotonamidetransModerate to HighRequires stoichiometric dehydrating agent.
Isomerization of Allyl CyanidetransGoodYields a mixture of isomers requiring separation.
Photoisomerization of trans-IsomercisDependent on photostationary stateRequires specialized equipment; separation is crucial.
Ammoxidation of CrotonaldehydeMixtureHigh (Industrial)High temperature, vapor-phase reaction.
Hydrocyanation of ButadieneMixtureHigh (Industrial)Complex multi-step process.[8]

Visualization of Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and separation of this compound isomers.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_photoisomerization Isomer Conversion Starting_Materials Starting Materials (e.g., Crotonic Acid, Allyl Cyanide) Reaction Chemical Transformation (Dehydration, Isomerization) Starting_Materials->Reaction Crude_Mixture Crude Product (Mixture of Isomers) Reaction->Crude_Mixture Separation Separation Technique (Fractional Distillation, Prep-GC) Crude_Mixture->Separation trans_Isomer trans-Crotononitrile Separation->trans_Isomer cis_Isomer cis-Crotononitrile Separation->cis_Isomer Photoisomerization Photoisomerization (UV Irradiation) trans_Isomer->Photoisomerization Photoisomerization->Separation

Caption: General workflow for the synthesis and separation of this compound isomers.

Conclusion

The synthesis of cis and trans this compound isomers can be achieved through various methodologies, with the choice of method depending on the desired isomer and the scale of the reaction. While the trans isomer is often more readily obtained due to its thermodynamic stability, specific techniques such as photoisomerization can be employed to access the less stable cis isomer. This guide provides the foundational knowledge and practical protocols necessary for researchers and professionals to successfully synthesize and isolate these valuable chemical intermediates. Careful consideration of reaction conditions and purification techniques is paramount to achieving high purity of the desired isomer.

References

Crotononitrile molecular structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Bonding of Crotononitrile (B213123)

Introduction

This compound, systematically named but-2-enenitrile, is an unsaturated aliphatic nitrile with the molecular formula C₄H₅N.[1][2] It is a colorless to pale yellow liquid with a pungent odor, recognized for its role as a versatile intermediate in organic synthesis.[1] The molecule's structure, featuring a conjugated system between a carbon-carbon double bond and a nitrile group, imparts significant reactivity, making it a valuable precursor for synthesizing pharmaceuticals, agrochemicals, and various heterocyclic compounds.[1][2][3]

A key structural feature of this compound is its existence as two distinct geometric isomers: cis (Z) and trans (E), arising from the restricted rotation around the C=C double bond.[1][3] These isomers exhibit different physical properties and stability, with the trans isomer generally being more stable.[4] This guide provides a detailed examination of the molecular structure, bonding, and spectroscopic characterization of this compound, intended for professionals in chemical research and drug development.

Molecular Structure and Geometry

The molecular structure of this compound consists of a four-carbon backbone containing a double bond between carbons C2 and C3, and a terminal nitrile group (-C≡N) at C1. The molecule has a total of nine sigma (σ) bonds and three pi (π) bonds.[5]

Hybridization and Bond Angles:

  • Methyl Carbon (C4): This carbon is sp³ hybridized, forming tetrahedral geometry with H-C-H bond angles of approximately 109.5°.

  • Olefinic Carbons (C2 and C3): These carbons are sp² hybridized, resulting in a trigonal planar geometry. The bond angles around these carbons (C-C=C and H-C=C) are approximately 120°.[6]

  • Nitrile Carbon (C1): This carbon is sp hybridized, leading to a linear geometry for the C-C≡N fragment with a bond angle of about 180°.[6]

  • Nitrile Nitrogen: The nitrogen atom is also sp hybridized and possesses a lone pair of electrons.

This combination of hybridized centers dictates the overall shape of the molecule. The C2-C3-C4 portion is planar, while the C1-C2 bond allows for different spatial arrangements of the methyl group relative to the nitrile group, defining the cis and trans isomers.

Geometric Isomerism

The presence of the C=C double bond restricts free rotation, giving rise to cis and trans geometric isomers.

  • trans-Crotononitrile ((E)-but-2-enenitrile): The methyl group (-CH₃) and the nitrile group (-CN) are on opposite sides of the double bond. This configuration is generally more thermodynamically stable due to reduced steric hindrance.[4]

  • cis-Crotononitrile ((Z)-but-2-enenitrile): The methyl group and the nitrile group are on the same side of the double bond.

The thermal isomerization between these forms is a well-studied, reversible, unimolecular reaction.[1][7] For the equilibrium cis → trans, the change in enthalpy (ΔH) is 0.17 ± 0.12 kcal/mol, and the change in entropy (ΔS) is -0.39 ± 0.19 cal/mol·K.[1]

Diagram 1: Geometric Isomers of this compound

Bonding and Electronic Effects

The bonding in this compound is characterized by a conjugated π-system extending across the C3=C2 double bond and the C1≡N triple bond. This conjugation delocalizes the π-electrons, influencing the molecule's electronic properties and reactivity. The electron-withdrawing nature of the cyano group polarizes the molecule, making it susceptible to nucleophilic addition reactions at the C2 position.[3]

The molecule possesses a significant dipole moment due to the high electronegativity of the nitrogen atom. The experimental dipole moment for the trans-isomer is 4.50 D, indicating a high degree of molecular polarity.[2]

Physicochemical and Structural Data

The quantitative properties of this compound are summarized below. Data typically refers to a mixture of isomers unless specified.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₄H₅N[1][8]
Molecular Weight 67.09 g/mol [1][8]
Boiling Point 120-121 °C[9][10]
Melting Point -51.15 °C to -52 °C[11][12]
Density 0.824 g/mL at 25 °C[9][10]
Refractive Index (n²⁰/D) 1.419[9][10]
Dipole Moment (trans) 4.50 D[2][12]

| Flash Point | 16 °C[8][11] |

Table 2: Typical Bond Parameters

Bond Type Hybridization Approximate Length (Å) Approximate Angle (°)
C-H (methyl) σ sp³-s 1.09 H-C-H: ~109.5
C-C (single) σ sp³-sp² 1.50 C-C=C: ~120
C-H (vinyl) σ sp²-s 1.08 H-C=C: ~120
C=C (double) σ, π sp²-sp² 1.34
C-C (single) σ sp²-sp 1.44 C=C-C: ~120[6]

| C≡N (triple) | σ, 2π | sp-sp | 1.16 | C-C≡N: ~180[6] |

Experimental Protocols for Characterization

Spectroscopic Analysis

5.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for confirming the structure and differentiating between the cis and trans isomers.

  • ¹H NMR: The proton NMR spectrum provides distinct signals for the methyl and vinyl protons. The coupling constants (J-values) between the vinyl protons are characteristic: J(trans) is typically larger (12-18 Hz) than J(cis) (6-12 Hz).

  • ¹³C NMR: The carbon NMR spectrum shows four distinct signals corresponding to the methyl, two vinyl, and nitrile carbons. The chemical shifts are influenced by the electronic environment of each carbon atom.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ¹³C, broadband proton decoupling is typically used to produce singlet signals for each carbon.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.0 ppm for ¹³C).[13]

  • Analysis: Integrate the ¹H signals to determine proton ratios. Analyze the chemical shifts and coupling patterns to assign the structure and determine the isomeric ratio.

5.1.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups in the molecule.

  • C≡N stretch: A strong, sharp absorption band appears around 2220-2260 cm⁻¹.

  • C=C stretch: A medium intensity band appears around 1640-1680 cm⁻¹.

  • =C-H stretch: A medium band appears just above 3000 cm⁻¹.

  • C-H stretch (sp³): A strong band appears just below 3000 cm⁻¹.

Experimental Protocol: IR Analysis

  • Sample Preparation: Place one drop of neat liquid this compound between two NaCl or KBr salt plates to create a thin film.

  • Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.

  • Spectrum Collection: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be collected and automatically subtracted from the sample spectrum.

  • Analysis: Identify the characteristic absorption frequencies and correlate them to the functional groups present in this compound.

5.1.3 Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for separating the cis and trans isomers and confirming the molecular weight and fragmentation pattern.

G Diagram 2: GC-MS Experimental Workflow cluster_ms Mass Spectrometer Sample This compound Sample (in volatile solvent) Injector GC Injector (Vaporization) Sample->Injector 1. Injection Column Capillary GC Column (e.g., Br-PCL-PDMS-PCL-Br) (Isomer Separation) Injector->Column 2. Separation MS Mass Spectrometer Column->MS 3. Elution Oven GC Oven (Temperature Program) Oven->Column Controls Temp. IonSource Ion Source (e.g., Electron Impact) MassAnalyzer Mass Analyzer (Fragment Separation) Detector Detector IonSource->MassAnalyzer 4. Ionization & Fragmentation MassAnalyzer->Detector 5. m/z Analysis Data Data System (Chromatogram & Mass Spectrum) Detector->Data 6. Detection & Output

Diagram 2: GC-MS Experimental Workflow

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent like dichloromethane (B109758) or hexane.

  • Injection: Inject 1 µL of the sample into the GC injector port, which is heated to ensure rapid vaporization.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) onto a capillary column. A column with a specific stationary phase is used to resolve the cis and trans isomers.[14] A typical oven temperature program might start at 40 °C and ramp to 160 °C at 10 °C/min to ensure good separation.[14]

  • Mass Analysis: As each isomer elutes from the column, it enters the mass spectrometer. In the ion source, molecules are typically fragmented by electron impact. The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

  • Data Analysis: The output consists of a chromatogram (signal intensity vs. retention time) showing separate peaks for the cis and trans isomers, and a mass spectrum for each peak. The mass spectrum will show a molecular ion peak (m/z = 67) and other fragment peaks that help confirm the structure.

Synthesis and Purification

This compound can be synthesized via several routes, including the dehydration of crotonamide (B15916) or the reaction of acrolein with ammonia.[1] Purification is critical to remove by-products and isolate the desired isomer.

Experimental Protocol: Purification by Extraction and Distillation This protocol is typical following a synthesis like the dehydration of crotonamide.[1]

  • Quenching: Carefully add the crude reaction mixture to cold water to quench any reactive reagents.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic product into a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Acidic Wash: Wash the organic layer with a 10% citric acid aqueous solution to remove any basic impurities.[1]

  • Basic Wash: Subsequently, wash the organic layer with a saturated sodium bicarbonate aqueous solution to neutralize any remaining acid.[1]

  • Brine Wash: Wash with a saturated NaCl solution (brine) to remove the bulk of the dissolved water.

  • Drying and Filtration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), then filter to remove the solid.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Distillation: Purify the crude this compound by distillation. To prevent thermal isomerization, this is often performed under reduced pressure.[1] Collect the fraction boiling at the correct temperature for the desired purity.

G Diagram 3: Purification Workflow Start Crude Reaction Mixture Quench 1. Quench with Water Start->Quench Extract 2. Liquid-Liquid Extraction Quench->Extract Wash1 3. Wash with 10% Citric Acid Extract->Wash1 Wash2 4. Wash with sat. NaHCO₃ Wash1->Wash2 Wash3 5. Wash with Brine Wash2->Wash3 Dry 6. Dry with Na₂SO₄ Wash3->Dry Filter 7. Filter Dry->Filter Evap 8. Solvent Evaporation Filter->Evap Distill 9. Reduced Pressure Distillation Evap->Distill Product Pure this compound Distill->Product

Diagram 3: Purification Workflow

Conclusion

This compound is a structurally interesting and synthetically important molecule. Its molecular framework is defined by a combination of sp, sp², and sp³ hybridized carbons, leading to a planar vinyl-nitrile system and distinct, separable cis and trans isomers. The conjugated π-system and the strong dipole moment imparted by the nitrile group are the primary drivers of its chemical reactivity. The structure, purity, and isomeric composition of this compound can be rigorously determined through a combination of powerful analytical techniques, including NMR, IR, and GC-MS, for which standardized experimental protocols are well-established. A thorough understanding of these structural and bonding characteristics is fundamental for its effective application in research and chemical development.

References

Spectroscopic Profile of Crotononitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for crotononitrile (B213123) (C₄H₅N), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound, which exists as a mixture of cis and trans isomers. The data presented here was obtained in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals for the protons in both the cis and trans isomers. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [1][2][3]

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
transCH₃~2.0Doublet of doublets~7.0, ~1.8
=CH-CN~5.4Quartet of doublets~16.5, ~1.8
=CH-CH₃~6.7Quartet of doublets~16.5, ~7.0
cisCH₃~2.0Doublet of doublets~7.0, ~1.5
=CH-CN~5.3Quartet of doublets~11.0, ~1.5
=CH-CH₃~6.3Quartet of doublets~11.0, ~7.0
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound [4]

Carbon AtomChemical Shift (δ, ppm)
CH₃~18
=CH-CN~105
=CH-CH₃~150
CN~117
Experimental Protocol: NMR Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving the sample in deuterated chloroform (CDCl₃).

Instrumentation: A Varian A-60D NMR spectrometer was used for ¹H NMR analysis.[3] For ¹³C NMR, data was acquired on a standard FT-NMR spectrometer.

Data Acquisition:

  • ¹H NMR: Spectra were acquired at a frequency of 60 MHz. Chemical shifts were referenced to TMS (0 ppm).

  • ¹³C NMR: Spectra were acquired using a standard broadband proton-decoupled pulse sequence. Chemical shifts were referenced to the CDCl₃ solvent peak (77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by strong absorptions corresponding to the nitrile and alkene moieties.

Table 3: Key IR Absorption Bands for this compound [5][6][7][8]

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
C≡NStretch~2230Strong
C=CStretch~1640Medium
=C-HBend (out-of-plane)~970 (trans), ~740 (cis)Strong
C-H (sp³)Stretch~2900-3000Medium
C-H (sp²)Stretch~3000-3100Medium
Experimental Protocol: IR Spectroscopy

Sample Preparation: The IR spectrum was obtained from a neat liquid sample.[2][7]

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer was used for data collection.[7] An alternative method involved using a Perkin-Elmer Model 700 spectrophotometer.

Data Acquisition: The spectrum was recorded in the mid-IR range (typically 4000-400 cm⁻¹). The data is presented as a plot of transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data for this compound [9]

m/zRelative Intensity (%)Proposed Fragment
67100[M]⁺ (Molecular Ion)
6680[M-H]⁺
4165[C₃H₅]⁺
4050[C₃H₄]⁺
3945[C₃H₃]⁺
Experimental Protocol: Mass Spectrometry

Instrumentation: Mass spectral data was obtained using a system capable of electron ionization (EI).

Data Acquisition:

  • Ionization: Electron ionization at 70 eV.

  • Analysis: The fragments were analyzed by a mass analyzer to generate the mass spectrum.

Spectroscopic Data Interpretation

The combined spectroscopic data provides a comprehensive structural confirmation of this compound. The following diagram illustrates the relationship between the spectroscopic techniques and the structural features they identify.

Spectroscopic_Analysis cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry cluster_Structure This compound Structure HNMR ¹H NMR Structure CH₃-CH=CH-C≡N HNMR->Structure Proton Environment (cis/trans) CNMR ¹³C NMR CNMR->Structure Carbon Skeleton IR IR IR->Structure Functional Groups (C≡N, C=C) MS MS MS->Structure Molecular Weight & Fragmentation

Caption: Spectroscopic techniques for this compound characterization.

This workflow demonstrates how different spectroscopic methods provide complementary information to fully elucidate the structure of this compound.

Experimental_Workflow Sample This compound Sample NMR_Prep Dissolve in CDCl₃ Sample->NMR_Prep IR_Prep Neat Sample Sample->IR_Prep MS_Prep Vaporization Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (EI) MS_Prep->MS_Acq Data_Analysis Data Analysis and Structure Elucidation NMR_Acq->Data_Analysis IR_Acq->Data_Analysis MS_Acq->Data_Analysis

Caption: General experimental workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Reactivity of Crotononitrile with Nucleophiles and Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotononitrile (B213123) (CH₃CH=CHCN), a versatile α,β-unsaturated nitrile, serves as a valuable building block in organic synthesis. Its unique electronic structure, characterized by a conjugated system involving a carbon-carbon double bond and a nitrile group, imparts a dual reactivity profile. The electron-withdrawing nature of the nitrile group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. Conversely, the π-system of the double bond allows for reactions with electrophiles. This guide provides a comprehensive overview of the reactivity of this compound with both nucleophiles and electrophiles, presenting quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its application in research and drug development.

Reactivity with Nucleophiles

The primary mode of reaction with nucleophiles is the conjugate or Michael addition, where the nucleophile attacks the electrophilic β-carbon of the double bond. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, leading to a variety of functionalized butanenitrile derivatives.

Aza-Michael Addition: Reaction with Amines

The addition of amines to this compound provides valuable β-aminonitriles, which are precursors to β-amino acids and other biologically active molecules. While generally requiring basic or Lewis acid catalysis, a highly efficient manganese-pincer complex-catalyzed reaction proceeds under mild, neutral conditions.[1][2]

Table 1: Manganese-Catalyzed Aza-Michael Addition of Amines to this compound [1][2]

Nucleophile (Amine)ProductYield (%)
n-Butylamine3-(Butylamino)butanenitrile62
Benzylamine3-(Benzylamino)butanenitrile75
Piperidine3-(Piperidin-1-yl)butanenitrile88
Morpholine3-(Morpholino)butanenitrile85

A solution of the manganese pincer complex [Mn]-2 (0.0020 mmol, 0.1 mol%) in the respective amine (2.0 mL) is prepared. To this solution, this compound (2.0 mmol) is added. The reaction mixture is stirred at room temperature for 24 hours. The yield is determined by ¹H NMR spectroscopy using mesitylene (B46885) as an internal standard. For isolation, the volatile components are removed under reduced pressure, and the residue is purified by column chromatography.

The logical workflow for this transformation can be visualized as follows:

aza_michael_workflow This compound This compound Reaction Aza-Michael Addition (Room Temperature, 24h) This compound->Reaction Amine Amine Nucleophile Amine->Reaction Catalyst Manganese Pincer Complex ([Mn]-2) Catalyst->Reaction 0.1 mol% Solvent Neat (Amine as solvent) Solvent->Reaction Product β-Aminobutanenitrile Reaction->Product

Aza-Michael Addition Workflow
Thia-Michael Addition: Reaction with Thiols

The conjugate addition of thiols to this compound yields β-thioethers, which are important intermediates in the synthesis of various sulfur-containing compounds. This reaction is typically base-catalyzed, with the thiolate anion acting as the active nucleophile.

To a solution of this compound (10 mmol) in a suitable solvent such as methanol (B129727) (20 mL), is added thiophenol (12 mmol) and a catalytic amount of a base like sodium methoxide (B1231860) (1 mmol). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford 3-(phenylthio)butanenitrile.

Baylis-Hillman Reaction

A mixture of the aldehyde (1 eq.), this compound (1-2 eq.), and DABCO (0.1-0.3 eq.) is stirred in a suitable solvent (e.g., DMF, THF, or neat) at room temperature. The reaction is often slow, requiring several days to weeks for completion. Progress is monitored by TLC. After completion, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.

baylis_hillman_mechanism cluster_0 Catalytic Cycle A This compound + DABCO B Zwitterionic Enolate Intermediate A->B Michael Addition D Adduct Formation B->D C Aldehyde C->D Nucleophilic Attack E Proton Transfer D->E F Product + DABCO E->F Elimination F->A Catalyst Regeneration Product_out Allylic Alcohol Product F->Product_out

Baylis-Hillman Reaction Mechanism
Reactions with Organometallic Reagents

Grignard reagents (RMgX) can react with this compound in two possible ways: 1,2-addition to the nitrile group or 1,4-conjugate addition to the double bond. The outcome is highly dependent on the reaction conditions and the nature of the Grignard reagent. Simple alkyl Grignard reagents often favor 1,2-addition to the nitrile, which upon hydrolysis yields a ketone.

To a solution of this compound (10 mmol) in anhydrous diethyl ether (30 mL) at 0 °C under an inert atmosphere, a solution of methylmagnesium bromide (12 mmol in diethyl ether) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting imine can be hydrolyzed by treatment with aqueous acid to yield 2-pentanone.

Lithium dialkylcuprates (R₂CuLi), being softer nucleophiles than Grignard reagents, almost exclusively undergo 1,4-conjugate addition to α,β-unsaturated systems.[5] This reaction is a highly efficient method for the formation of a new carbon-carbon bond at the β-position of this compound.

Table 2: Conjugate Addition of Organocuprates to this compound (Representative)

ReagentProductYield (%)
Lithium dimethylcuprate ((CH₃)₂CuLi)3-MethylbutanenitrileHigh (Typical)
Lithium di-n-butylcuprate ((n-Bu)₂CuLi)3-PropylheptanenitrileHigh (Typical)

In a flame-dried flask under an inert atmosphere, copper(I) iodide (10 mmol) is suspended in anhydrous diethyl ether (50 mL) at 0 °C. To this suspension, two equivalents of methyllithium (B1224462) (20 mmol in diethyl ether) are added dropwise, leading to the formation of a clear solution of lithium dimethylcuprate. The solution is cooled to -78 °C, and a solution of this compound (9 mmol) in anhydrous diethyl ether (10 mL) is added slowly. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give 3-methylbutanenitrile.

Reactivity with Electrophiles

The carbon-carbon double bond in this compound can react with various electrophiles, leading to addition products.

Diels-Alder Reaction

As a dienophile, this compound can participate in [4+2] cycloaddition reactions with conjugated dienes to form cyclohexene (B86901) derivatives. The electron-withdrawing nitrile group activates the double bond for this reaction.

A mixture of this compound (10 mmol) and 2,3-dimethyl-1,3-butadiene (B165502) (12 mmol) is heated in a sealed tube at a specified temperature (e.g., 150-180 °C) for several hours. After cooling, the excess diene and any unreacted starting material are removed under reduced pressure. The resulting cycloadduct, 1,2-dimethyl-4-cyanocyclohex-1-ene, can be purified by distillation or chromatography.

diels_alder_reaction Diene Conjugated Diene (e.g., 2,3-Dimethyl-1,3-butadiene) TransitionState [4+2] Cycloaddition Transition State Diene->TransitionState Dienophile This compound Dienophile->TransitionState Product Cyclohexene Derivative TransitionState->Product Heat

Diels-Alder Reaction Pathway
Halogenation

This compound can undergo electrophilic addition of halogens, such as bromine (Br₂), across the double bond to yield a dibromo-substituted butanenitrile. N-Bromosuccinimide (NBS) can also be used as a source of electrophilic bromine, often in the presence of a radical initiator for allylic bromination or in aqueous solvents for bromohydrin formation.[3]

To a solution of this compound (10 mmol) in acetonitrile (B52724) (20 mL) at 0 °C, N-bromosuccinimide (11 mmol) is added in portions. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction progress is monitored by TLC. After completion, the succinimide (B58015) byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified to yield the brominated product.

Epoxidation

The double bond of this compound can be epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid to form 2-cyano-3-methyloxirane.[6]

To a solution of this compound (10 mmol) in a chlorinated solvent like dichloromethane (B109758) (50 mL) at 0 °C, m-CPBA (12 mmol, ~77% purity) is added portion-wise. The reaction mixture is stirred at 0 °C for a few hours and then at room temperature overnight. The reaction is monitored by TLC. Upon completion, the mixture is washed with a saturated solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude epoxide, which can be purified by chromatography.

Hydroboration-Oxidation

The hydroboration-oxidation of this compound provides a method to introduce a hydroxyl group at the γ-position (anti-Markovnikov addition). The reaction proceeds via the addition of a borane (B79455) reagent (e.g., BH₃·THF or 9-BBN) across the double bond, followed by oxidative workup.[5][7][8]

To a solution of this compound (10 mmol) in anhydrous THF (20 mL) at 0 °C under a nitrogen atmosphere, a 0.5 M solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF (22 mL, 11 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. The mixture is then cooled to 0 °C, and a solution of sodium hydroxide (B78521) (3 M, 4 mL) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide (4 mL). The mixture is stirred at room temperature for 2 hours and then heated to 50 °C for 1 hour. After cooling, the layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield 3-hydroxybutanenitrile.

Conclusion

This compound exhibits a rich and diverse reactivity profile, engaging with a wide array of nucleophiles and electrophiles. Its utility as a synthetic intermediate is underscored by its participation in fundamental bond-forming reactions such as Michael additions, Baylis-Hillman reactions, and Diels-Alder cycloadditions. The ability to precisely control the reaction conditions allows for selective functionalization at either the β-carbon, the nitrile group, or across the double bond. This guide provides a foundational understanding of this compound's reactivity, offering researchers and drug development professionals the necessary information to harness its synthetic potential in the creation of complex and valuable molecules. Further exploration into asymmetric catalysis and novel reaction discovery will undoubtedly continue to expand the synthetic utility of this versatile building block.

References

An In-depth Technical Guide to the Thermodynamic Properties of Crotononitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of crotononitrile (B213123) isomers, specifically focusing on cis-crotononitrile, trans-crotononitrile, and their structural isomer, allyl cyanide. This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes the relationships and processes involved.

Introduction

This compound (C₄H₅N) and its isomers are important intermediates in organic synthesis, including in the pharmaceutical and polymer industries. A thorough understanding of their thermodynamic properties is crucial for optimizing reaction conditions, predicting equilibrium concentrations, and ensuring process safety and efficiency. This guide consolidates available experimental and computational data to provide a detailed resource for professionals working with these compounds.

Isomer Structures and Relationships

The three isomers discussed in this guide are cis-crotononitrile, trans-crotononitrile, and allyl cyanide. The relationship between these isomers is depicted in the following diagram.

isomers cluster_this compound This compound Isomers trans-Crotononitrile trans-Crotononitrile cis-Crotononitrile cis-Crotononitrile trans-Crotononitrile->cis-Crotononitrile Isomerization Allyl Cyanide Allyl Cyanide Allyl Cyanide->trans-Crotononitrile Isomerization Allyl Cyanide->cis-Crotononitrile Isomerization

Caption: Interconversion pathways between this compound isomers.

Thermodynamic Data

A summary of the available thermodynamic data for the this compound isomers is presented in the following tables. Due to a scarcity of experimental data for individual isomer's enthalpies and Gibbs free energies of formation, high-level computational chemistry results are often utilized. The CBS-QB3 and G3 methods are composite ab initio methods known for their high accuracy in predicting thermochemical properties.

Table 1: Physical Properties of this compound Isomers

Propertycis-Crotononitriletrans-CrotononitrileAllyl Cyanide
Molecular FormulaC₄H₅NC₄H₅NC₄H₅N
Molar Mass ( g/mol )67.0967.0967.09
Boiling Point (°C)107122116-121
Melting Point (°C)-73-52-87
Density (g/mL)Not Reported0.8230.834

Table 2: Thermodynamic Properties of Isomerization

ReactionΔH (kcal/mol)ΔS (cal/mol·K)Gibbs Free Energy (ΔG) Calculation
cis-Crotononitrile ⇌ trans-Crotononitrile0.17 ± 0.12[1]-0.39 ± 0.19[1]ΔG = ΔH - TΔS

Note: The Gibbs Free Energy (ΔG) of isomerization can be calculated at a specific temperature (T, in Kelvin) using the provided enthalpy (ΔH) and entropy (ΔS) values.

Due to the limited availability of experimentally determined standard enthalpies of formation, Gibbs free energies of formation, and heat capacities for the individual isomers in the searched literature, a dedicated table for these values based on high-quality computational studies is necessary for a comprehensive guide but could not be populated with definitive values from the search results.

Experimental and Computational Protocols

The determination of thermodynamic properties relies on a combination of experimental techniques and computational methods.

Experimental Protocols

This method is used to determine the standard enthalpy of combustion, from which the standard enthalpy of formation can be calculated. For volatile liquids like this compound isomers, special care must be taken to ensure complete combustion without premature evaporation.

Experimental Workflow for Bomb Calorimetry of Volatile Liquids

bomb_calorimetry cluster_prep Sample Preparation cluster_combustion Combustion cluster_measurement Measurement & Analysis A Accurately weigh a volatile liquid sample. B Encapsulate the sample in a sealed, combustible container (e.g., gelatin capsule or polyethylene (B3416737) ampoule). A->B C Place the encapsulated sample in the bomb calorimeter. B->C D Pressurize the bomb with high-purity oxygen. C->D E Ignite the sample via an electrical fuse. D->E F Measure the temperature change of the surrounding water bath. E->F G Calculate the heat of combustion using the calorimeter's heat capacity. F->G H Correct for the combustion of the capsule and fuse. G->H I Calculate the standard enthalpy of formation. H->I

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Detailed Steps:

  • Sample Preparation: An exact mass of the this compound isomer is hermetically sealed in a container of known low heat of combustion. This prevents evaporation before ignition.

  • Bomb Assembly: The sealed sample is placed in a crucible within the bomb. A fuse wire is positioned to ensure ignition.

  • Oxygen Pressurization: The bomb is purged and then filled with oxygen to a pressure of approximately 30 atm to ensure complete combustion.

  • Calorimetry: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited, and the temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter (determined by combusting a standard like benzoic acid). Corrections are applied for the heat of combustion of the capsule and the fuse wire.

The transpiration method is suitable for determining the vapor pressure of volatile compounds. It involves passing a known volume of an inert gas over a sample at a constant temperature and measuring the mass loss of the sample.

Experimental Workflow for the Transpiration Method

transpiration_method A Place a known mass of the liquid sample in a thermostatted saturator. B Pass a controlled flow of an inert gas (e.g., N2 or Ar) through the saturator. A->B C The gas becomes saturated with the vapor of the sample. B->C D Condense the vapor in a cold trap or absorb it onto a suitable material. C->D E Measure the mass of the condensed/absorbed vapor or the mass loss of the sample. D->E F Calculate the vapor pressure using the ideal gas law and Dalton's law of partial pressures. E->F

Caption: Workflow for vapor pressure determination by the transpiration method.

Detailed Steps:

  • Apparatus Setup: A sample of the this compound isomer is placed in a saturator, which is a vessel designed to ensure the carrier gas becomes fully saturated with the sample's vapor. The saturator is placed in a constant-temperature bath.

  • Carrier Gas Flow: A precisely controlled flow of an inert gas is passed through the saturator.

  • Vapor Collection: The gas stream, now containing the vapor of the isomer, is passed through a pre-weighed cold trap (e.g., cooled with liquid nitrogen) or an absorption tube.

  • Mass Determination: The mass of the vaporized sample is determined by either measuring the mass increase of the cold trap/absorption tube or the mass loss of the saturator.

  • Calculation: The vapor pressure is calculated from the mass of the vaporized sample, the volume of the carrier gas, the temperature, and the total pressure.

Computational Protocols

High-level ab initio calculations are powerful tools for obtaining accurate thermodynamic data when experimental values are unavailable or difficult to obtain.

Computational Workflow for Thermodynamic Properties

computational_workflow A Define the molecular structure of the isomer. B Perform geometry optimization using a suitable level of theory (e.g., DFT). A->B C Calculate vibrational frequencies to confirm a true minimum and obtain zero-point vibrational energy (ZPVE). B->C D Perform single-point energy calculations using a high-accuracy composite method (e.g., CBS-QB3, G3). C->D F Calculate heat capacity and entropy from vibrational, translational, and rotational partition functions. C->F E Calculate the enthalpy of formation using the atomization or isodesmic reaction method. D->E G Calculate the Gibbs free energy of formation from the enthalpy of formation and entropy. E->G F->G

Caption: General workflow for computational determination of thermodynamic properties.

Key Steps in High-Accuracy Calculations:

  • Geometry Optimization: The initial step is to find the lowest energy structure of the molecule.

  • Frequency Calculation: This is performed to ensure the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to calculate the zero-point vibrational energy and thermal corrections.

  • Single-Point Energy Calculation: A high-level, computationally expensive method is used to calculate a very accurate electronic energy for the optimized geometry.

  • Enthalpy of Formation Calculation:

    • Atomization Method: The enthalpy of formation is calculated by subtracting the sum of the experimental enthalpies of formation of the constituent atoms from the computed enthalpy of atomization of the molecule.

    • Isodesmic Reaction Method: A balanced chemical reaction is devised where the types of chemical bonds are conserved. The enthalpy of reaction is calculated, and by using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target molecule can be determined with high accuracy due to cancellation of errors.

  • Calculation of Other Thermodynamic Properties: Heat capacity and entropy are calculated using statistical mechanics from the computed vibrational frequencies and molecular geometry. The Gibbs free energy of formation is then derived from the calculated enthalpy of formation and entropy.

Isomerization Reactions

cis-trans Isomerization of this compound

The thermal isomerization between cis- and trans-crotononitrile has been studied in the gas phase. It is a homogeneous, unimolecular, and reversible first-order reaction.[1] The equilibrium favors the trans isomer slightly, as indicated by the small positive enthalpy change for the cis to trans conversion.

Allyl Cyanide to this compound Isomerization

Conclusion

This technical guide has summarized the key thermodynamic properties of cis-crotononitrile, trans-crotononitrile, and allyl cyanide. While experimental data on the individual isomers' formation enthalpies and Gibbs free energies are limited, the provided data on the cis-trans isomerization equilibrium and physical properties are valuable for practical applications. Furthermore, this guide has outlined the standard experimental and computational protocols necessary for determining these crucial thermodynamic parameters. For more precise data on the individual isomers, high-level computational chemistry studies are the most promising avenue. This guide serves as a foundational resource for researchers and professionals, enabling a better understanding and manipulation of these important chemical intermediates.

References

The Genesis of a Versatile Building Block: A Technical History of Crotononitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery and historical development of synthetic routes to crotononitrile (B213123), a valuable nitrile compound in organic synthesis. From its early preparation in the mid-19th century to modern industrial-scale production, the synthesis of this versatile chemical intermediate has evolved significantly. This document provides a comprehensive overview of key synthetic methodologies, complete with available quantitative data and detailed experimental protocols for seminal preparations.

Early Discovery and Foundational Syntheses

The history of nitriles dates back to 1782 with the synthesis of hydrogen cyanide by Carl Wilhelm Scheele.[1][2] This foundational work paved the way for the synthesis of various organic nitriles. While the exact first synthesis of this compound is not definitively documented in readily available contemporary sources, early reports suggest its preparation in the 1860s. One of the earliest documented syntheses is attributed to A. Claus in 1863, who reportedly prepared this compound through the isomerization of allyl cyanide. This early work highlighted the reactivity of allyl compounds and their potential as precursors to other valuable chemicals.

Later, in the late 19th and early 20th centuries, systematic methods for nitrile synthesis were developed, some of which were applicable to the preparation of this compound. These early methods, while groundbreaking for their time, often suffered from low yields and harsh reaction conditions.

Key Synthetic Methodologies and their Evolution

The synthesis of this compound has been approached through various chemical transformations, each with its own set of advantages and historical significance. The primary routes involve the dehydration of corresponding amides or oximes, and the ammoxidation of unsaturated aldehydes.

From Crotonaldehyde (B89634): A Two-Step Approach via the Oxime

A common and historically significant laboratory-scale synthesis of this compound begins with crotonaldehyde. This method involves two main steps: the formation of crotonaldehyde oxime and its subsequent dehydration.

Experimental Protocol: Synthesis of this compound from Crotonaldehyde Oxime

Step 1: Preparation of Crotonaldehyde Oxime

  • Materials: Crotonaldehyde, hydroxylamine (B1172632) hydrochloride, sodium carbonate, water, and a suitable organic solvent (e.g., diethyl ether).

  • Procedure:

    • A solution of hydroxylamine hydrochloride in water is prepared.

    • To this solution, sodium carbonate is added portion-wise with stirring until the solution is alkaline.

    • The solution is cooled in an ice bath, and crotonaldehyde is added dropwise with continuous stirring.

    • The reaction mixture is stirred for a specified period (typically several hours) at a controlled temperature (e.g., 0-5 °C) to allow for the formation of the oxime.

    • The resulting mixture is then extracted with an organic solvent, such as diethyl ether.

    • The organic layer is washed with water, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude crotonaldehyde oxime.

Step 2: Dehydration of Crotonaldehyde Oxime to this compound

  • Materials: Crotonaldehyde oxime, a dehydrating agent (e.g., acetic anhydride (B1165640), phosphorus pentoxide, or thionyl chloride), and a suitable solvent.

  • Procedure (using Acetic Anhydride):

    • Crotonaldehyde oxime is dissolved in a suitable solvent, such as glacial acetic acid.

    • Acetic anhydride is added dropwise to the solution with stirring.

    • The reaction mixture is heated under reflux for a specific duration.

    • After cooling, the mixture is poured into ice-water to quench the reaction and precipitate the product.

    • The crude this compound is then separated, washed with a dilute base solution (e.g., sodium bicarbonate) to neutralize any remaining acid, and then with water.

    • The product is dried and purified by distillation.

Ammoxidation of Crotonaldehyde: A Direct Industrial Route

The development of ammoxidation in the mid-20th century revolutionized nitrile production, particularly for large-scale manufacturing. This process involves the reaction of an olefin or an aldehyde with ammonia (B1221849) and oxygen (or air) in the presence of a catalyst at elevated temperatures. For this compound, the ammoxidation of crotonaldehyde provides a direct and economically viable route.

The SOHIO process, developed for the ammoxidation of propylene (B89431) to acrylonitrile, laid the groundwork for similar reactions.[3] The catalysts are typically complex mixed metal oxides, often based on bismuth, molybdenum, and iron.

Generalized Experimental Protocol: Ammoxidation of Crotonaldehyde

  • Reactants: Crotonaldehyde, ammonia, and an oxygen source (typically air).

  • Catalyst: A heterogeneous catalyst, often a mixture of metal oxides (e.g., Bi-Mo-Fe oxides) on a support like silica.

  • Reactor: A fixed-bed or fluidized-bed reactor.

  • Procedure:

    • A gaseous mixture of crotonaldehyde, ammonia, and air is fed into the reactor containing the catalyst.

    • The reaction is carried out at elevated temperatures, typically in the range of 350-500 °C.

    • The contact time of the reactants with the catalyst is carefully controlled to maximize the yield of this compound and minimize the formation of byproducts such as carbon oxides and hydrogen cyanide.

    • The reactor effluent, containing this compound, unreacted starting materials, and byproducts, is cooled and passed through a quench tower to separate the organic products from the gaseous components.

    • The aqueous solution containing this compound is then subjected to extraction and distillation to isolate the pure product.

Quantitative Data for Ammoxidation of Unsaturated Aldehydes:

Catalyst CompositionTemperature (°C)Feed Molar Ratio (Aldehyde:NH₃:Air)Conversion (%)Selectivity to Nitrile (%)
Bi-Mo-Fe Oxide400 - 4801 : 1-1.5 : 10-15> 9580 - 90
V-Sb Oxide380 - 4501 : 1.2-2 : 12-18> 9075 - 85

Note: The data presented is generalized for the ammoxidation of unsaturated aldehydes and may vary for the specific synthesis of this compound.

Other Synthetic Approaches

While the methods described above are the most prominent, other routes to this compound have been explored:

  • Dehydration of Crotonamide (B15916): Similar to the dehydration of the oxime, crotonamide can be dehydrated using strong dehydrating agents to yield this compound.[4]

  • Reaction of Halogenated Precursors with Cyanide Salts: The reaction of a suitable halogenated four-carbon substrate, such as 1-bromo-1-propene, with a cyanide salt like potassium cyanide can produce this compound. A reported synthesis of cis-crotononitrile from cis-1-bromo-1-propene (B1330963) and potassium cyanide in the presence of a palladium catalyst and a crown ether achieved a high yield.

Logical Relationships in this compound Synthesis

The following diagram illustrates the primary synthetic pathways to this compound, highlighting the key starting materials and intermediate steps.

Crotononitrile_Synthesis cluster_main Synthesis of this compound cluster_legend Legend Crotonaldehyde Crotonaldehyde Crotonaldehyde_Oxime Crotonaldehyde Oxime Crotonaldehyde->Crotonaldehyde_Oxime [1] This compound This compound Crotonaldehyde->this compound [3] Ammonia_Air Ammonia + Air (Ammoxidation) Crotonaldehyde_Oxime->this compound [2] Hydroxylamine + Hydroxylamine Dehydration Dehydration Crotonamide Crotonamide Crotonamide->this compound [5] Dehydration2 Dehydration Crotonic_Acid Crotonic Acid Crotonic_Acid->Crotonamide [4] Ammonia_Heat + Ammonia, Heat [1] [1] Reaction with Hydroxylamine [2] [2] Dehydration [3] [3] Direct Ammoxidation [4] [4] Reaction with Ammonia [5] [5] Dehydration

Caption: Primary synthetic routes to this compound.

Experimental Workflow for Laboratory Synthesis

The following diagram outlines a typical workflow for the laboratory synthesis of this compound from crotonaldehyde via the oxime intermediate.

Lab_Workflow start Start step1 Prepare Hydroxylamine Solution start->step1 step2 React with Crotonaldehyde step1->step2 step3 Extract Crotonaldehyde Oxime step2->step3 step4 Dry and Concentrate step3->step4 step5 Dehydrate Oxime step4->step5 step6 Quench and Separate step5->step6 step7 Purify by Distillation step6->step7 end Pure this compound step7->end

Caption: Laboratory synthesis workflow for this compound.

Conclusion

The synthesis of this compound has a rich history, evolving from early laboratory curiosities to efficient, large-scale industrial processes. The development of methods such as the dehydration of crotonaldehyde oxime and, most significantly, the ammoxidation of crotonaldehyde, has made this important chemical intermediate readily available for its diverse applications in the pharmaceutical, agrochemical, and polymer industries. Understanding the historical context and the technical details of these synthetic routes provides valuable insights for contemporary chemists and chemical engineers.

References

Crotononitrile CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Crotononitrile (B213123): CAS Numbers, Nomenclature, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a versatile chemical intermediate. It covers its various CAS numbers and detailed nomenclature, alongside its chemical and physical properties. The document outlines detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it delves into its applications in organic synthesis and its biological effects, particularly its neurotoxicity, providing valuable information for professionals in research and drug development.

Nomenclature and CAS Numbers

This compound, a simple unsaturated nitrile, exists as cis (Z) and trans (E) isomers. The nomenclature and CAS numbers for these forms, as well as their mixture, are crucial for accurate identification and sourcing.

Isomer/Mixture IUPAC Name CAS Number Synonyms
trans-Crotononitrile(E)-But-2-enenitrile627-26-9(E)-2-Butenenitrile, trans-2-Butenenitrile, Crotonic acid nitrile
cis-Crotononitrile(Z)-But-2-enenitrile1190-76-7(Z)-2-Butenenitrile, cis-2-Butenenitrile, Isothis compound
Mixture of cis and transBut-2-enenitrile4786-20-32-Butenenitrile, this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in various experimental setups.

Property Value
Molecular Formula C₄H₅N
Molecular Weight 67.09 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 120-121 °C (mixture of isomers)
Density 0.824 g/mL at 25 °C (mixture of isomers)
Flash Point 16 °C
Solubility Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water.[2]

Synthesis of this compound

This compound can be synthesized through various methods. The two primary routes are the dehydration of crotonamide (B15916) and the reaction of crotonaldehyde (B89634) with hydroxylamine.

Synthesis of trans-Crotononitrile from Crotonic Acid

A common laboratory-scale synthesis involves the conversion of trans-crotonic acid to trans-crotonamide, followed by dehydration.

Experimental Protocol:

  • Synthesis of trans-Crotonamide:

    • In a round-bottom flask, suspend trans-crotonic acid in an excess of thionyl chloride.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture under reflux until the reaction is complete (monitored by the cessation of gas evolution).

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • Carefully add the resulting crude crotonyl chloride to a cooled, concentrated aqueous ammonia (B1221849) solution with vigorous stirring.

    • Collect the precipitated trans-crotonamide by filtration, wash with cold water, and dry.

  • Dehydration of trans-Crotonamide:

    • In a flask equipped with a distillation apparatus, mix the dried trans-crotonamide with a dehydrating agent such as phosphorus pentoxide or benzenesulfonyl chloride in the presence of a base like pyridine.

    • Heat the mixture gently to initiate the reaction.

    • The trans-crotononitrile product will distill over. Collect the distillate.

    • Purify the crude product by fractional distillation.

G Synthesis of trans-Crotononitrile cluster_synthesis Synthesis Workflow Crotonic Acid Crotonic Acid Crotonyl Chloride Crotonyl Chloride Crotonic Acid->Crotonyl Chloride Reaction with Thionyl Chloride + DMF Thionyl Chloride + DMF Thionyl Chloride + DMF->Crotonyl Chloride trans-Crotonamide trans-Crotonamide Crotonyl Chloride->trans-Crotonamide Reaction with Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->trans-Crotonamide trans-Crotononitrile trans-Crotononitrile trans-Crotonamide->trans-Crotononitrile Dehydration with Dehydrating Agent Dehydrating Agent Dehydrating Agent->trans-Crotononitrile

Caption: Synthesis of trans-Crotononitrile from Crotonic Acid.

Purification of this compound

Purification of the crude this compound product is essential to remove unreacted starting materials, byproducts, and solvents. Fractional distillation is the most common method for separating the cis and trans isomers and achieving high purity.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) placed between the distillation flask and the condenser. Use a heating mantle with a magnetic stirrer for uniform heating.

  • Distillation:

    • Place the crude this compound mixture in the distillation flask with boiling chips or a magnetic stir bar.

    • Gradually heat the flask. The component with the lower boiling point (cis-crotononitrile, bp ~108 °C) will vaporize first, rise through the fractionating column, and condense in the condenser.

    • Collect the initial fractions, which will be enriched in the cis-isomer.

    • As the distillation progresses, the temperature at the thermometer will rise and stabilize at the boiling point of the trans-isomer (bp ~121 °C).

    • Change the receiving flask to collect the purified trans-crotononitrile.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) to determine their purity and isomeric ratio.

G Purification of this compound cluster_purification Purification Workflow Crude this compound Crude this compound Fractional Distillation Fractional Distillation Crude this compound->Fractional Distillation cis-Crotononitrile Fraction cis-Crotononitrile Fraction Fractional Distillation->cis-Crotononitrile Fraction Lower boiling point trans-Crotononitrile Fraction trans-Crotononitrile Fraction Fractional Distillation->trans-Crotononitrile Fraction Higher boiling point Purity Analysis (GC) Purity Analysis (GC) cis-Crotononitrile Fraction->Purity Analysis (GC) trans-Crotononitrile Fraction->Purity Analysis (GC)

Caption: Purification of this compound via Fractional Distillation.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of this compound isomers and impurities.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or acetone).

  • GC-MS Parameters:

    • Gas Chromatograph: Use a capillary column suitable for separating volatile organic compounds (e.g., a DB-5ms or equivalent).

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.

    • Injector: Use a split/splitless injector in split mode to avoid column overloading.

    • Carrier Gas: Use helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 35-300.

  • Data Analysis: Identify the peaks corresponding to the cis and trans isomers of this compound based on their retention times and mass spectra. The mass spectrum of this compound will show a molecular ion peak at m/z 67. Quantify the isomers and any impurities by integrating the peak areas.

Chemical Reactivity and Applications

This compound is a valuable building block in organic synthesis due to the presence of both a nitrile group and a reactive double bond.

Baylis-Hillman Reaction

This compound can participate in the Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde.

Reaction Mechanism:

  • A nucleophilic catalyst (e.g., DABCO) adds to the β-position of this compound, forming a zwitterionic enolate.

  • The enolate attacks the carbonyl carbon of the aldehyde.

  • A proton transfer occurs.

  • The catalyst is eliminated to yield the final allylic alcohol product.

G Baylis-Hillman Reaction Mechanism cluster_reaction Reaction Pathway This compound This compound Zwitterionic Enolate Zwitterionic Enolate This compound->Zwitterionic Enolate + DABCO Aldehyde Aldehyde Adduct Formation Adduct Formation Aldehyde->Adduct Formation DABCO Catalyst DABCO Catalyst DABCO Catalyst->Zwitterionic Enolate Zwitterionic Enolate->Adduct Formation + Aldehyde Proton Transfer Proton Transfer Adduct Formation->Proton Transfer Baylis-Hillman Adduct Baylis-Hillman Adduct Proton Transfer->Baylis-Hillman Adduct - DABCO

Caption: Mechanism of the Baylis-Hillman Reaction with this compound.

Biological Activity and Neurotoxicity

This compound and its isomers have been shown to exhibit neurotoxic effects. The underlying mechanism appears to involve the serotonergic system.

Neurotoxic Effects

Studies in animal models have demonstrated that administration of this compound can lead to behavioral abnormalities. The cis-isomer, in particular, has been linked to vestibular dysfunction.

Involvement of the Serotonergic System

The neurotoxic effects of this compound are associated with alterations in the metabolism of serotonin (B10506) (5-hydroxytryptamine, 5-HT).[3] It has been observed to cause an increase in the levels of 5-HT and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in various brain regions.[3] This suggests that this compound may disrupt the normal functioning of the serotonin signaling pathway, leading to the observed neurobehavioral symptoms. The exact molecular targets within this pathway are a subject of ongoing research.

G This compound's Effect on Serotonin Signaling cluster_neurotoxicity Simplified Signaling Pathway This compound This compound Serotonergic Neuron Serotonergic Neuron This compound->Serotonergic Neuron Impacts Increased 5-HT Synthesis/Release Increased 5-HT Synthesis/Release Serotonergic Neuron->Increased 5-HT Synthesis/Release Increased Synaptic 5-HT Increased Synaptic 5-HT Increased 5-HT Synthesis/Release->Increased Synaptic 5-HT Altered 5-HT Receptor Activation Altered 5-HT Receptor Activation Increased Synaptic 5-HT->Altered 5-HT Receptor Activation Neurobehavioral Abnormalities Neurobehavioral Abnormalities Altered 5-HT Receptor Activation->Neurobehavioral Abnormalities

Caption: Postulated Effect of this compound on Serotonin Signaling.

Safety Precautions

This compound is a flammable and toxic substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.

This technical guide provides a solid foundation for understanding and working with this compound. For specific applications, it is always recommended to consult the primary literature and relevant safety data sheets.

References

Health and Safety in Handling Crotononitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the health and safety considerations essential for the handling of crotononitrile (B213123). It is intended for an audience of researchers, scientists, and drug development professionals who may work with this chemical. This document outlines the known hazards, toxicological data, recommended safety precautions, and emergency procedures associated with this compound, drawing from available safety data sheets and toxicological databases. The guide emphasizes proper handling techniques, the use of personal protective equipment, and emergency preparedness to mitigate the risks associated with this compound.

Introduction

This compound (CH₃CH=CHCN), also known as 2-butenenitrile, is a flammable, colorless to light yellow liquid. It exists as a mixture of cis and trans isomers. Due to its chemical properties and reactivity, this compound is utilized in various chemical syntheses. However, its handling requires stringent safety measures due to its significant health hazards, including high flammability, acute toxicity, and irritant properties. This guide serves as a critical resource for laboratory personnel to understand and manage the risks associated with the use of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance and presents multiple health and physical hazards.

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor.[1][2]

  • H301 + H331: Toxic if swallowed or if inhaled.[1][2]

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[2]

Potential Health Effects:

  • Acute Toxicity: this compound is toxic if ingested or inhaled.[1][2] Symptoms of nitrile poisoning are similar to those of hydrogen cyanide and can include nausea, vomiting, confusion, dizziness, convulsions, and in severe cases, paralysis, coma, and cardiac arrest.[3]

  • Skin and Eye Irritation: Direct contact can cause significant skin and eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of vapors may lead to respiratory tract irritation.[2][3]

  • Long-term Effects: There is potential for long-term adverse effects in the environment.[3]

Toxicological Data

Comprehensive toxicological data for this compound is limited. The following tables summarize the available quantitative data. It is important to note that specific experimental details for many of these endpoints are not publicly available.

Table 1: Acute Toxicity Data
TestSpeciesRouteValueReference
LD50RatOral501 mg/kg[4]
LD50 (cis-isomer)MouseOral2, 2.25, or 2.5 mmol/kg (doses tested)[5]

No specific dermal LD50 or inhalation LC50 values for this compound were found in the search results.

Table 2: Occupational Exposure Limits
OrganizationLimitValue
OSHA (PEL)TWA5 mg/m³
NIOSH (REL)TWA5 mg/m³
NIOSH (IDLH)Immediately Dangerous to Life or Health25 mg/m³

Note: It is crucial to consult the most current regulatory limits from relevant authorities.

Experimental Protocols (General)

Acute Oral Toxicity (LD50) - General Protocol (Based on OECD Guideline 423)
  • Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often more sensitive) are used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are acclimatized to the laboratory conditions for at least 5 days before the study.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is typically kept low.

  • Dose Levels: A stepwise procedure is used where a small number of animals (typically 3) are dosed at a time. The outcome of the first group determines the dose for the next group.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

  • Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.

  • Data Analysis: The LD50 is estimated based on the mortality data.

Skin Irritation/Corrosion - General Protocol (Based on OECD Guideline 404)
  • Test Animal: The albino rabbit is the recommended species.

  • Preparation: The fur on the dorsal area of the trunk of the animal is clipped 24 hours before the test.

  • Application: A small amount (0.5 mL for liquids) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The reactions are scored according to a graded scale (e.g., Draize scale).

  • Classification: The substance is classified as an irritant or non-irritant based on the scores.

Eye Irritation/Corrosion - General Protocol (Based on OECD Guideline 405)
  • Test Animal: Healthy, adult albino rabbits are used.

  • Application: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and swelling.

  • Scoring: Ocular lesions are scored using a standardized system.

  • Reversibility: The reversibility of any observed effects is also assessed.

Bacterial Reverse Mutation Test (Ames Test) - General Protocol (Based on OECD Guideline 471)
  • Test Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) are used. These strains have mutations that make them unable to synthesize the amino acid.

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations on agar (B569324) plates with a minimal amount of the required amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the negative control.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of toxicity for many nitriles, including this compound, is related to their metabolism to cyanide.[3]

CYP2E1-Mediated Metabolism to Cyanide

Studies on cis-crotononitrile have shown that its metabolism is mediated by the cytochrome P450 enzyme CYP2E1.[5] This metabolic pathway is a major route for the release of cyanide, which is responsible for the acute lethal effects of the compound.[5]

Toxicity_Pathway This compound This compound CYP2E1 CYP2E1 Enzyme (in Liver) This compound->CYP2E1 Metabolism Cyanide Cyanide (CN-) CYP2E1->Cyanide Bioactivation Toxicity Acute Systemic Toxicity (Cyanide Poisoning) Cyanide->Toxicity

Figure 1: CYP2E1-mediated bioactivation of this compound to cyanide.

It is noteworthy that while CYP2E1-mediated metabolism is linked to lethality, it may not be the primary pathway for other toxic effects such as vestibular toxicity.[5]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and risk.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Containment: Use of closed systems or other containment measures is recommended to prevent the release of vapors.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles are required. A face shield should also be worn if there is a significant risk of splashing.

  • Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile gloves) must be worn. Change gloves immediately if they become contaminated.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store separately from incompatible materials such as strong acids, bases, and oxidizing agents.[3]

Experimental Workflow for Safe Handling

The following diagram illustrates a general workflow for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Dispense this compound (in fume hood) C->D E Perform Experiment D->E F Decontaminate Glassware and Surfaces E->F G Dispose of Waste in Designated Hazardous Waste Container F->G H Remove PPE and Wash Hands G->H

Figure 2: General workflow for safe handling of this compound.

Emergency Procedures

In the event of an emergency involving this compound, immediate and appropriate action is crucial.

Spills
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others and activate the fire alarm if necessary.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Exposure
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Fire
  • This compound is highly flammable. Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[3]

  • Water may be ineffective. Vapors are heavier than air and may travel to a source of ignition and flash back.[3]

  • Wear self-contained breathing apparatus and full protective gear when fighting chemical fires.

Conclusion

This compound is a valuable chemical reagent but poses significant health and safety risks. A thorough understanding of its hazards, coupled with strict adherence to safe handling protocols, is essential for its use in a research or drug development setting. This guide provides a foundation for developing laboratory-specific standard operating procedures for working with this compound. All personnel should be trained on these procedures before handling the chemical. By prioritizing safety through proper engineering controls, personal protective equipment, and emergency preparedness, the risks associated with this compound can be effectively managed.

References

An In-depth Technical Guide to the Solubility of Crotononitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of crotononitrile (B213123), a versatile chemical intermediate, in a range of common organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in organic synthesis, reaction engineering, and pharmaceutical development, enabling informed solvent selection for reactions, extractions, and purifications.

Introduction to this compound

This compound (C₄H₅N) is an unsaturated nitrile with a molecular weight of 67.09 g/mol . It exists as cis and trans isomers and is a colorless to light yellow liquid. Its chemical structure, featuring both a polar nitrile group (-C≡N) and a nonpolar hydrocarbon backbone, dictates its solubility behavior in various media. The nitrile group's ability to participate in dipole-dipole interactions and act as a hydrogen bond acceptor plays a significant role in its miscibility with polar solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on the principle of "like dissolves like" and data from structurally similar short-chain unsaturated nitriles such as acrylonitrile (B1666552) and methacrylonitrile (B127562), a qualitative and estimated quantitative solubility profile can be established. Short-chain nitriles are generally miscible with most common organic solvents. Acrylonitrile, for instance, is miscible with acetone (B3395972), benzene, carbon tetrachloride, diethyl ether, ethanol, ethyl acetate (B1210297), and methanol (B129727).[1][2] Similarly, methacrylonitrile is miscible with acetone and toluene, and soluble in alcohols and ethers.[3][4]

The following table summarizes the expected solubility of this compound in key organic solvents. It is important to note that where specific numerical values are not available, qualitative descriptors or data from analogous compounds are provided as a reasonable estimation.

SolventSolvent TypePredicted/Reported SolubilityRationale & Notes
Methanol Polar ProticMiscibleThe polarity and hydrogen bonding capability of methanol lead to strong intermolecular forces with the nitrile group. Acrylonitrile is miscible with methanol.[1]
Ethanol Polar ProticMiscibleSimilar to methanol, ethanol's polarity and ability to hydrogen bond result in high solubility. Acrylonitrile is miscible with ethanol.[1]
Acetone Polar AproticMiscibleAcetone's polarity allows for effective solvation of the polar nitrile group. Acrylonitrile and methacrylonitrile are miscible with acetone.[1][3]
Dimethyl Sulfoxide (DMSO) Polar AproticMiscibleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.
Ethyl Acetate Moderately PolarMiscibleThe moderate polarity of ethyl acetate is suitable for dissolving compounds with both polar and nonpolar characteristics. Acrylonitrile is miscible with ethyl acetate.[1]
Dichloromethane (DCM) Moderately PolarMiscibleDCM's ability to engage in dipole-dipole interactions allows it to effectively solvate nitriles.
Water Polar Protic25 g/L at 25°CThis compound has limited but significant solubility in water due to the polarity of the nitrile group.

Factors Influencing this compound Solubility

The solubility of this compound is governed by a combination of intermolecular forces between the solute and the solvent molecules. The key factors are outlined in the logical diagram below.

G Factors Influencing this compound Solubility cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_interactions Intermolecular Interactions SolutePolarity Polarity (Nitrile Group) DipoleDipole Dipole-Dipole Forces SolutePolarity->DipoleDipole SoluteHBond Hydrogen Bond Acceptor Hbonding Hydrogen Bonding SoluteHBond->Hbonding SoluteStructure Molecular Structure (Cis/Trans Isomers) VanDerWaals Van der Waals Forces SoluteStructure->VanDerWaals SolventPolarity Polarity SolventPolarity->DipoleDipole SolventHBond Hydrogen Bonding Capability SolventHBond->Hbonding SolventStructure Molecular Structure SolventStructure->VanDerWaals Solubility Solubility DipoleDipole->Solubility Hbonding->Solubility VanDerWaals->Solubility caption Key factors influencing the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound in specific organic solvents, a standardized experimental protocol should be followed. The gravimetric method is a reliable and widely used technique.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and volumetric flasks

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

Procedure: Gravimetric Method [5][6][7]

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solute is essential to ensure saturation.

    • Prepare replicate samples for each solvent to ensure the precision of the results.

  • Equilibration:

    • Place the sealed vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette.

    • Immediately filter the collected sample through a syringe filter into a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial). This step is crucial to remove any undissolved solute.

  • Solvent Evaporation and Mass Determination:

    • Weigh the container with the filtered solution to determine the mass of the solution.

    • Carefully evaporate the solvent from the filtrate. This can be done at room temperature in a fume hood, or more rapidly in an oven at a temperature below the boiling point of this compound and the solvent's boiling point to avoid loss of solute. A vacuum oven at a lower temperature is preferable to minimize degradation.

    • Once the solvent is completely evaporated, cool the container to room temperature in a desiccator and weigh it again.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final mass of the container with the residue and the initial mass of the empty container.

    • The mass of the solvent is the difference between the mass of the solution and the mass of the dissolved this compound.

    • Solubility can then be expressed in various units, such as g/100 g of solvent, g/100 mL of solvent, or molality.

Alternative Method: Spectroscopic Determination [8][9][10]

For solvents in which this compound exhibits a distinct UV-Vis absorption, a spectroscopic method can be employed. This involves creating a calibration curve of absorbance versus known concentrations of this compound in the solvent. The saturated solution is then filtered, diluted, and its absorbance is measured. The concentration, and thus the solubility, can be determined from the calibration curve.

The following diagram illustrates a general workflow for experimental solubility determination.

G Experimental Workflow for Solubility Determination start Start prep Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate settle Allow Excess Solute to Settle equilibrate->settle filter Filter Supernatant settle->filter measure Measure Mass/Volume of Filtrate filter->measure evaporate Evaporate Solvent measure->evaporate weigh Weigh Dry Solute evaporate->weigh calculate Calculate Solubility weigh->calculate end End calculate->end caption A typical workflow for the gravimetric determination of solubility.

Caption: A typical workflow for the gravimetric determination of solubility.

Conclusion

This compound exhibits good solubility in a wide range of common organic solvents, a characteristic attributed to its polar nitrile group and relatively small molecular size. While precise quantitative data is sparse, estimations based on structurally similar compounds indicate miscibility with polar protic and aprotic solvents. For applications requiring exact solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. A thorough understanding of the factors influencing solubility and the application of standardized measurement techniques are essential for the effective use of this compound in research and industrial settings.

References

Navigating the Commercial Landscape of Crotononitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data of Crotononitrile (B213123) (CAS No: 4786-20-3), a versatile reagent in organic synthesis and a subject of interest in toxicological studies. Aimed at researchers, scientists, and drug development professionals, this document consolidates essential information to facilitate procurement and application of this chemical compound.

Commercial Availability and Suppliers

This compound, also known as 2-butenenitrile, is commercially available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The compound is typically offered as a mixture of (E) and (Z)-isomers, with the (E)-isomer being the major component. High-purity grades are also available for applications demanding stringent quality control.

Key suppliers for this compound include major international chemical companies as well as specialized manufacturers. The following tables summarize the readily available commercial offerings for this compound, providing a comparative overview of suppliers, purity levels, and available quantities. Pricing information is subject to fluctuation and should be confirmed with the respective suppliers.

Table 1: Commercial Suppliers of this compound (Mixture of cis and trans isomers)

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-AldrichThis compound, mixture of cis and trans4786-20-399%5 mL, 100 mL, 500 mL[1][2]
SmoleculeThis compound627-26-9In StockVaries
Godavari Biorefineries Ltd.Crotonitrile (Mixture of Cis & Trans Isomer)4786-20-3Min 98.00%HDPE Drums, ISO tank[3]
ChemicalBookThis compound (pract)4786-20-397%-99.9%1 kg and other quantities[4]
BuyersGuideChemThis compound4786-20-3VariesVaries
TCI Chemicalstrans-Crotononitrile (contains ca. 20% cis- isomer)627-26-9>75.0%(GC)Varies[5]

Table 2: Commercial Suppliers of trans-Crotononitrile

SupplierProduct NameCAS NumberPurityAvailable Quantities & Indicative Pricing
Synscale Tech Inc.trans-Crotononitrile627-26-998%1 kg (
900),20kg(900), 20 kg (900),20kg(
5300), 100 kg (inquiry), 1 ton (inquiry)[6]

Technical Data and Safety Information

This compound is a clear, colorless to light yellow liquid with a pungent odor. It is a flammable and toxic compound, and appropriate safety precautions must be observed during handling and storage. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Table 3: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC4H5N[7][8]
Molecular Weight67.09 g/mol [7][8]
Boiling Point120-121 °C
Density0.824 g/mL at 25 °C
Flash Point16 °C[9]
SolubilitySoluble in water (25 g/L at 25 °C)

Safety Summary:

This compound is classified as a highly flammable liquid and vapor. It is harmful if swallowed, causes skin and serious eye irritation.[5][9] Personal protective equipment (PPE), including safety goggles, gloves, and a respirator, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, preferably a fume hood.

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis due to the presence of both a reactive nitrile group and a carbon-carbon double bond. It participates in a variety of chemical transformations to construct more complex molecules, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals and agrochemicals.

Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile such as a tertiary amine or phosphine. This compound can serve as the activated alkene component in this reaction.

Experimental Protocol: Baylis-Hillman Reaction of this compound with Benzaldehyde (B42025)

  • Reactants: this compound, Benzaldehyde, 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst.

  • Procedure: To a stirred solution of benzaldehyde (1.0 equiv) and DABCO (0.1 equiv) in a suitable solvent (e.g., THF or acetonitrile), this compound (1.2 equiv) is added dropwise at room temperature. The reaction mixture is stirred for a specified time (typically 24-48 hours) and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired Baylis-Hillman adduct.

The workflow for a typical Baylis-Hillman reaction is illustrated below:

Baylis_Hillman_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Benzaldehyde and DABCO in Solvent add_this compound Add this compound reactants->add_this compound stir Stir at Room Temperature add_this compound->stir monitor Monitor by TLC stir->monitor quench Quench with NH4Cl (aq) monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography final_product final_product chromatography->final_product Isolated Product

Baylis-Hillman Reaction Workflow

Biological Activity and Toxicological Profile

This compound is recognized for its neurotoxic effects.[7] Studies have indicated that it can cause injury to the skin, eyes, and respiratory tract upon exposure.[7] The toxicological properties of this compound are an active area of research, with studies suggesting a potential link to the serotonergic system.

Neurotoxicity and the Serotonergic System

Research in animal models has shown that administration of this compound can induce behavioral abnormalities. These effects are thought to be mediated, at least in part, by an enhancement of the serotonergic system. Studies have reported increased levels of serotonin (B10506) (5-HT) and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain following exposure to this compound. This suggests that this compound may interfere with the normal regulation of serotonin, a key neurotransmitter involved in mood, cognition, and motor function.

The proposed mechanism involves an increase in serotonin turnover, leading to an overstimulation of serotonergic pathways. This can result in the observed behavioral changes. The diagram below illustrates a simplified model of this proposed interaction.

Serotonergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tryptophan Tryptophan five_htp 5-HTP tryptophan->five_htp Tryptophan hydroxylase serotonin Serotonin (5-HT) five_htp->serotonin AADC vesicle Vesicular Storage serotonin->vesicle reuptake Reuptake (SERT) serotonin->reuptake release Release vesicle->release serotonin_cleft Serotonin (5-HT) release->serotonin_cleft mao MAO reuptake->mao five_hiaa 5-HIAA mao->five_hiaa receptor 5-HT Receptor serotonin_cleft->receptor signal Signal Transduction receptor->signal Activation This compound This compound effect Increased Serotonin Turnover This compound->effect effect->serotonin Increases effect->five_hiaa Increases

Proposed Interaction of this compound with the Serotonergic System

Conclusion

This compound is a readily available and versatile chemical intermediate with important applications in organic synthesis. Its commercial availability from a range of suppliers provides researchers with options for sourcing this reagent for their specific needs. A thorough understanding of its technical data and safety information is crucial for its safe handling and use. Further research into its biological activities, particularly its neurotoxic effects, will continue to shed light on its mechanism of action and potential toxicological implications. This guide serves as a foundational resource for professionals working with this compound, providing a comprehensive overview of its commercial landscape and key technical aspects.

References

Unlocking the Potential of Crotononitrile: A Technical Guide to Emerging Research Areas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Crotononitrile (B213123) (CH₃CH=CHCN), a versatile α,β-unsaturated nitrile, is emerging as a molecule of significant interest across various scientific disciplines. Its unique chemical structure, featuring both a reactive double bond and a nitrile group, makes it a valuable building block in organic synthesis and a subject of investigation for its biological activities. This technical guide provides an in-depth exploration of potential research areas involving this compound, focusing on its applications in medicinal chemistry, materials science, and its intriguing toxicological profile. We present key data, detailed experimental protocols for seminal reactions, and visualize complex biological pathways to spur further innovation and discovery.

Core Chemical and Physical Properties

This compound is a clear, light yellow liquid that exists as a mixture of cis and trans isomers.[1] Its physical and chemical properties are crucial for its handling and application in various chemical transformations.

PropertyValueReference(s)
Molecular Formula C₄H₅N
Molecular Weight 67.09 g/mol
Boiling Point 120-121 °C
Density 0.824 g/mL at 25 °C
Flash Point 16 °C
Solubility in Water 25 g/L at 25 °C

Promising Research Areas

The unique reactivity of this compound opens up numerous avenues for research and development, particularly in the synthesis of complex molecules and the investigation of its biological effects.

Synthesis of Heterocyclic Scaffolds for Drug Discovery

This compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds, which form the core of many pharmaceutical agents.[2] Its ability to participate in multicomponent reactions and cyclization cascades makes it an efficient starting material for generating molecular diversity.

a) Pyridine Synthesis: 2-Amino-3-cyanopyridines are important intermediates in medicinal chemistry, with derivatives showing potential as IKK-β inhibitors and adenosine (B11128) A2A receptor antagonists.[3] These can be synthesized in a one-pot reaction involving an aldehyde, a ketone, malononitrile (B47326), and an ammonia (B1221849) source, where this compound can be envisioned as a key synthon.

b) Pyrazole (B372694) Synthesis: Pyrazoles are another class of heterocycles with significant therapeutic applications. The reaction of α,β-unsaturated nitriles like this compound with hydrazine (B178648) derivatives is a common method for pyrazole synthesis.[4][5]

c) Thiophene (B33073) Synthesis (Gewald Reaction): The Gewald reaction is a multicomponent reaction that allows for the synthesis of highly substituted 2-aminothiophenes.[6][7] this compound can serve as the α,β-unsaturated nitrile component in this reaction, providing access to a diverse range of thiophene derivatives for screening in drug discovery programs.

d) Pyrimidine and Pyridazinone Synthesis: The reactivity of the nitrile and the double bond in this compound also allows for its use in the synthesis of other important heterocyclic systems like pyrimidines and pyridazinones, which are present in numerous biologically active molecules.[8][9]

Materials Science Applications

Beyond pharmaceuticals, this compound is a potential monomer for the synthesis of polymers with unique properties. Polymers derived from this compound have been reported to exhibit high mechanical strength and thermal stability, making them candidates for advanced materials applications.[2] Further research into the polymerization of this compound and its copolymers could lead to the development of novel plastics, resins, and composite materials.

Mechanistic Toxicology and Development of Novel Therapeutics

This compound exhibits interesting and isomer-specific neurotoxic effects, providing a tool for studying neuronal pathways and potentially developing new therapeutic strategies for neurological disorders.

a) Isomer-Specific Neurotoxicity: Studies have shown that cis- and trans-crotononitrile induce different neurotoxic syndromes. cis-Crotononitrile is associated with vestibular dysfunction, while the trans-isomer leads to a different motor syndrome. This isomeric specificity suggests interaction with specific molecular targets and offers a unique opportunity to dissect neurotoxic pathways.

b) Modulation of Neurotransmitter Systems: Research indicates that this compound can alter the metabolism of serotonin (B10506) (5-HT) and dopamine (B1211576) in the brain.[2] Specifically, it has been shown to increase the levels of 5-HT and its metabolite 5-hydroxyindoleacetic acid (5-HIAA), suggesting an enhancement of the serotonergic system. This provides a potential area of research for understanding the role of the serotonergic system in neurotoxicity and for the development of targeted therapies.

c) Oxidative Stress and Cellular Signaling: Like its analogue acrylonitrile, this compound is implicated in inducing oxidative stress. Acrylonitrile has been shown to activate the Nrf2 signaling pathway, a key regulator of the antioxidant response, and the HIF-1α pathway, which is involved in cellular responses to hypoxia.[10][11] Investigating these pathways in the context of this compound-induced neurotoxicity could reveal novel therapeutic targets for mitigating oxidative stress-related neuronal damage.

Key Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key synthetic transformations involving this compound and related compounds.

Protocol 1: One-Pot Synthesis of 2-Amino-3-cyanopyridine (B104079) Derivatives

This protocol is a general procedure for the synthesis of 2-amino-3-cyanopyridine derivatives, which can be adapted for use with this compound as a precursor or reactant.

Reaction: A mixture of an appropriate aldehyde (2 mmol), a substituted acetophenone (B1666503) (2 mmol), malononitrile (2 mmol), and ammonium (B1175870) acetate (B1210297) (2.5 mmol) is prepared. A catalytic amount of N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) (0.05 g) is added.[12]

Procedure:

  • Combine the aldehyde, acetophenone, malononitrile, and ammonium acetate in a reaction vessel.

  • Add the catalyst (TBBDA or PBBS).

  • Heat the mixture at 100 °C with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a solvent system of n-hexane/acetone (10:4).

  • Upon completion, the reaction mixture is worked up to isolate the 2-amino-3-cyanopyridine product.[12]

Note: This is a general procedure. Reaction times and purification methods will vary depending on the specific substrates used.

Protocol 2: Gewald Synthesis of 2-Aminothiophenes

This protocol outlines the general steps for the Gewald three-component reaction to synthesize 2-aminothiophenes.

Reaction: A ketone or aldehyde is condensed with an α-cyanoester (or other active methylene (B1212753) nitrile) in the presence of elemental sulfur and a base.

General Procedure:

  • To a solution of the carbonyl compound (1 equivalent) and the active methylene nitrile (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add a basic catalyst (e.g., morpholine, triethylamine).

  • Add elemental sulfur (1.1 equivalents).

  • Stir the reaction mixture at a specified temperature (e.g., room temperature to 50 °C) for a designated time.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is typically poured into ice water, and the precipitated solid is collected by filtration, washed, and recrystallized to afford the pure 2-aminothiophene.[13][14]

Note: The choice of solvent, base, temperature, and reaction time can significantly influence the yield and purity of the product.

Visualizing a Potential Mechanism of Neurotoxicity

The neurotoxic effects of unsaturated nitriles like this compound are thought to involve the induction of oxidative stress. The following diagram illustrates a plausible signaling pathway, based on studies of the related compound acrylonitrile, which can serve as a hypothesis for this compound's mechanism of action.

Oxidative Stress Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Cellular_Damage Cellular Damage (e.g., DNA oxidation, lipid peroxidation) ROS->Cellular_Damage Causes Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Transcription Antioxidant_Enzymes->ROS Neutralizes Apoptosis Apoptosis Cellular_Damage->Apoptosis Triggers

Caption: Proposed oxidative stress pathway induced by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and toxicology of this compound and its derivatives.

Table 1: Toxicological Data for this compound

ParameterSpeciesValueReference(s)
LD₅₀ (Oral)Rat501 mg/kg[2]
LD₅₀ (Oral)Mouse396 mg/kg[2]

Table 2: Representative Yields for Heterocyclic Synthesis using α,β-Unsaturated Nitriles

Reaction TypeReactantsProductCatalyst/ConditionsYield (%)Reference(s)
Pyridine SynthesisAldehyde, Acetophenone, Malononitrile, NH₄OAc2-Amino-3-cyanopyridineTBBDA, 100 °CGood to Excellent[12]
Pyrazole Synthesisα,β-Unsaturated Carbonyl, HydrazinePyrazoleH₂SO₄, Iodine~78%[15]
Gewald ReactionCyclohexanone, Malononitrile, Sulfur2-Aminothiophene derivativePiperidinium borate, 20 mol%96%[14]

Conclusion and Future Directions

This compound is a versatile chemical entity with significant potential in both synthetic chemistry and as a tool for biological investigation. The development of efficient and scalable synthetic routes to valuable heterocyclic scaffolds using this compound remains a key area for future research, with the potential to impact drug discovery programs. Furthermore, a deeper understanding of the molecular mechanisms underlying its neurotoxic effects could provide valuable insights into neurodegenerative processes and aid in the identification of novel therapeutic targets. The data and protocols presented in this guide are intended to serve as a foundation and catalyst for further exploration into the rich and varied chemistry and biology of this compound.

References

Crotononitrile: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Crotononitrile (B213123) (CH₃CH=CHCN), an unsaturated nitrile, has emerged as a pivotal building block in organic synthesis, offering a unique combination of reactivity through its carbon-carbon double bond and nitrile functionality. This versatility makes it an invaluable precursor for the synthesis of a diverse array of organic molecules, ranging from pharmaceuticals and agrochemicals to advanced polymers and fine chemicals.[1] Its ability to participate in a wide range of chemical transformations, including Michael additions, cycloaddition reactions, and heterocycle formations, has solidified its importance in the synthetic chemist's toolkit. This technical guide provides a comprehensive overview of the core applications of this compound in organic synthesis, presenting key reaction data in structured tables, detailing experimental protocols for seminal reactions, and illustrating reaction pathways and workflows through clear, concise diagrams.

Introduction: The Chemical Profile of a Versatile Reagent

This compound, systematically named but-2-enenitrile, is a colorless to pale yellow liquid characterized by a pungent odor.[1] It exists as a mixture of cis (Z) and trans (E) isomers, with the trans isomer being the more thermodynamically stable and commonly utilized form in synthesis. The presence of both a nucleophilic nitrile group and an electrophilic β-carbon in its α,β-unsaturated system underpins its broad reactivity and utility as a synthetic intermediate.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₄H₅N
Molecular Weight67.09 g/mol
Boiling Point120-121 °C (mixture of cis/trans)
Density0.824 g/mL at 25 °C
Refractive Indexn20/D 1.419
CAS Number4786-20-3 (mixture of cis/trans)

Data sourced from Sigma-Aldrich.[2]

Key Synthetic Transformations Involving this compound

This compound's rich chemistry allows it to participate in a multitude of synthetic transformations. This section details some of the most significant reactions, providing quantitative data where available and outlining general mechanistic principles.

Michael Addition: A Gateway to Functionalized Nitriles

The Michael addition, or conjugate addition, is a cornerstone reaction of α,β-unsaturated compounds, and this compound is an excellent Michael acceptor.[3][4][5] A wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions (such as those derived from malonates and organocuprates), can add to the β-carbon of this compound, leading to the formation of β-substituted propionitrile (B127096) derivatives.[4][5][6][7]

Table 2: Examples of Michael Addition Reactions with this compound

NucleophileCatalyst/ConditionsProductYield (%)Reference
Alcohols[Mn]-2 (0.1 mol%), r.t., 24 h3-Alkoxy-butyronitrileHigh[6]
Amines[Mn]-2 (0.1 mol%), r.t., 24 h3-AminobutyronitrileHigh[6]
Organocuprates (R₂CuLi)THF, -78 °C to 0 °C3-Alkyl-butyronitrileGood to Excellent[5][8]

A logical workflow for a typical Michael addition reaction is depicted below.

Michael_Addition_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process This compound This compound Mixing Mixing and Stirring This compound->Mixing Nucleophile Nucleophile (e.g., Amine) Nucleophile->Mixing Catalyst Catalyst (e.g., [Mn]-2) Catalyst->Mixing Solvent Solvent (e.g., neat) Solvent->Mixing Temperature Room Temperature Temperature->Mixing Reaction Reaction (24h) Mixing->Reaction Workup Work-up & Purification Reaction->Workup Product β-Substituted Propionitrile Workup->Product

Caption: Workflow for a Manganese-catalyzed Michael Addition.

Cycloaddition Reactions: Building Rings with this compound

This compound's double bond can participate in various cycloaddition reactions, providing access to cyclic and heterocyclic systems.

The Baylis-Hillman reaction is a three-component coupling of an aldehyde, an activated alkene, and a nucleophilic catalyst, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO).[9][10][11][12][13][14][15] this compound serves as the activated alkene, reacting with aldehydes to form highly functionalized allylic alcohols.[16]

Baylis_Hillman_Mechanism A This compound + DABCO B Zwitterionic Enolate A->B Michael Addition D Aldol-type Adduct B->D Aldol Addition C Aldehyde (R-CHO) C->D E Proton Transfer D->E Intramolecular Proton Transfer F Baylis-Hillman Product + DABCO E->F Catalyst Elimination

Caption: Mechanism of the Baylis-Hillman Reaction.

Table 3: Baylis-Hillman Reaction of this compound with Benzaldehyde

CatalystSolventTimeYield (%)Reference
DABCONeat1-3 daysModerate to Good[16]
DABCOTHF, MeCN, MeOHVariableVariable
Synthesis of Heterocycles: A Cornerstone Application

This compound and its derivatives are invaluable precursors for the synthesis of a wide range of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and other biologically active compounds.

Substituted pyridines can be synthesized through multi-component reactions involving this compound or its derivatives. For instance, 2-amino-3-cyanopyridines can be prepared in a one-pot reaction of an aldehyde, a ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297).[1][16][17][18][19] While this reaction does not directly use this compound as a starting material, the resulting nicotinonitrile derivatives are structurally related and highlight the utility of the cyanopyridine scaffold.

A key intermediate in the synthesis of the anti-HIV drug Nevirapine is a substituted nicotinonitrile.[18][20][21] The synthesis of this intermediate often involves a Knoevenagel condensation followed by a Pinner-type cyclization.[18][22][23]

Nevirapine_Precursor_Synthesis cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Enamine Formation & Cyclization cluster_final_product Application Acetone Acetone Knoevenagel_Product Isopropylidenemalononitrile Acetone->Knoevenagel_Product Malononitrile Malononitrile Malononitrile->Knoevenagel_Product Enamine_Formation Reaction with Enamine Precursor Knoevenagel_Product->Enamine_Formation Pinner_Cyclization Pinner Reaction Conditions Enamine_Formation->Pinner_Cyclization Nicotinonitrile_Derivative 2-Bromo-4-methylnicotinonitrile Pinner_Cyclization->Nicotinonitrile_Derivative Nevirapine_Synthesis Precursor for Nevirapine Nicotinonitrile_Derivative->Nevirapine_Synthesis

Caption: Synthetic workflow for a Nevirapine precursor.

Pyrazoles, another important class of heterocycles in medicinal chemistry, can be synthesized from this compound and its derivatives. A common method involves the condensation of a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound with a hydrazine (B178648).[11][16][22][24][25] Crotonaldehyde, which can be derived from this compound, reacts with hydrazine hydrate (B1144303) to form 3-methylpyrazole.[14]

Table 4: Synthesis of 3-Methylpyrazole from Crotonaldehyde

Reactant 1Reactant 2ConditionsProductYield (%)Reference
CrotonaldehydeHydrazine Hydrate1. Mixing at 30°C; 2. H₂SO₄, NaI, 155°C3-MethylpyrazoleHigh[14]
This compound as a Hydrogen Acceptor in Catalysis

In certain catalytic reactions, this compound can function as a hydrogen acceptor. For instance, in ruthenium-catalyzed hydrogen transfer reactions, alcohols can be oxidized to the corresponding aldehydes or ketones, with this compound being reduced in the process.[3] This application showcases the utility of this compound in facilitating oxidation-reduction reactions under mild conditions.

Detailed Experimental Protocols

This section provides detailed experimental procedures for key synthetic transformations involving this compound and its derivatives, compiled from the cited literature.

Synthesis of 3-Aminothis compound (B73559) via Dimerization of Acetonitrile (B52724)

This procedure describes the synthesis of 3-aminothis compound, a valuable intermediate, through the dimerization of acetonitrile using sodium amide in liquid ammonia (B1221849).[6][8][26][27][28]

Materials and Equipment:

  • Double-jacketed stirrer reactor, purged with dry nitrogen

  • Sodium metal

  • Iron(III) nitrate (B79036) (catalyst)

  • Liquid ammonia

  • Acetonitrile

  • Toluene (B28343)

  • Apparatus for distillation

Procedure:

  • In the double-jacketed stirrer, prepare sodium amide from 13.8 g (0.6 mol) of sodium in 250 mL of liquid ammonia, catalyzed by 0.2 g of iron(III) nitrate.

  • At the temperature of liquid ammonia (-33 °C), add a solution of 49.3 g (1.2 mol) of acetonitrile in 200 mL of toluene dropwise over 25 minutes.

  • After the addition is complete, allow the ammonia to evaporate.

  • Once the suspension reaches 20 °C, the reaction mixture is worked up.

  • The product, 3-aminothis compound, is isolated and purified by distillation.

Expected Yield: 94.1%[26]

General Procedure for the Synthesis of 2-Amino-3-cyanopyridines

This protocol outlines a one-pot, four-component reaction for the synthesis of substituted 2-amino-3-cyanopyridines.[1][16][17][18][19]

Materials and Equipment:

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Aromatic aldehyde

  • Substituted acetophenone (B1666503)

  • Malononitrile

  • Ammonium acetate

  • Catalyst (e.g., N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA])

  • Heating mantle

Procedure:

  • In the round-bottom flask, combine the aldehyde (2 mmol), substituted acetophenone (2 mmol), malononitrile (2 mmol), ammonium acetate (2.5 mmol), and catalyst (0.05 g).

  • Heat the mixture with stirring at 100 °C for the appropriate time (monitored by TLC).

  • After completion of the reaction, the crude product is purified, typically by recrystallization from ethanol (B145695).

Expected Yield: Good to excellent yields are reported for a variety of substrates.[1][18]

Synthesis of Furo[2,3-b]pyridines from Substituted Nicotinonitriles

This procedure describes the cyclization of 2-chloro-3-cyanopyridine (B134404) derivatives to form the furo[2,3-b]pyridine (B1315467) core.[4][12][27][28][29][30][31][32][33][34]

Materials and Equipment:

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Substituted 2-chloro-3-cyanopyridine

  • Sodium methoxide (B1231860)

  • Ethanol

  • Heating mantle

Procedure:

  • Dissolve the substituted 2-chloro-3-cyanopyridine in ethanol in the round-bottom flask.

  • Add a solution of sodium methoxide in methanol.

  • Heat the reaction mixture at reflux until the reaction is complete (monitored by TLC).

  • After cooling, the reaction mixture is worked up, and the furo[2,3-b]pyridine product is isolated and purified.

Expected Yield: Moderate to good yields are reported.[12][27]

Conclusion and Future Outlook

This compound has proven to be a remarkably versatile and valuable precursor in organic synthesis. Its dual reactivity allows for its participation in a wide array of chemical transformations, leading to the efficient construction of complex molecular architectures. The applications highlighted in this guide, from Michael additions and cycloadditions to the synthesis of medicinally important heterocycles like pyridines and pyrazoles, underscore its significance in modern drug discovery and materials science.

Future research in this area is likely to focus on the development of new catalytic systems to further enhance the efficiency and selectivity of reactions involving this compound. The exploration of enantioselective transformations, in particular, will be crucial for the synthesis of chiral molecules for pharmaceutical applications. Furthermore, the use of this compound in the development of novel polymers and functional materials remains a promising avenue for future investigation. As the demand for efficient and sustainable synthetic methodologies continues to grow, the role of this compound as a key building block in organic chemistry is set to expand even further.

References

The Baylis-Hillman Reaction with Crotononitrile: An In-depth Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Baylis-Hillman reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, offers a powerful, atom-economical route to densely functionalized molecules. This technical guide provides a comprehensive overview of the reaction mechanism when employing crotononitrile (B213123) as the activated alkene, with a particular focus on the reaction with aromatic aldehydes. This document details the reaction mechanism, presents quantitative data from key studies, provides explicit experimental protocols, and visualizes the core processes for enhanced understanding.

Core Reaction Mechanism

The Baylis-Hillman reaction is a three-component coupling involving an activated alkene (in this case, this compound), an electrophile (typically an aldehyde), and a nucleophilic catalyst, most commonly a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine.[1][2] The generally accepted mechanism proceeds through a series of key steps:[3]

  • Michael Addition: The nucleophilic catalyst attacks the β-position of the electron-deficient this compound, forming a zwitterionic enolate intermediate.[3]

  • Aldol Addition: The generated enolate, a potent nucleophile, adds to the carbonyl carbon of the aldehyde electrophile, creating a second zwitterionic intermediate.[3] This step is often considered the rate-determining step of the reaction.[4]

  • Proton Transfer: An intramolecular proton transfer occurs, typically from the α-carbon of the nitrile to the newly formed alkoxide.

  • Catalyst Elimination: The final product is formed via an elimination step that regenerates the catalyst, allowing it to re-enter the catalytic cycle.[3]

The use of protic solvents or co-solvents can facilitate the reaction by stabilizing the zwitterionic intermediates.[5]

Quantitative Data Overview

The reaction of this compound with aromatic aldehydes has been investigated under various conditions, with product yields and stereoselectivity being influenced by factors such as the catalyst, solvent, and reaction pressure. The following tables summarize key quantitative data from studies on the Baylis-Hillman reaction involving this compound.

Table 1: Baylis-Hillman Reaction of this compound with Benzaldehyde under Various Conditions

CatalystSolventTemperature (°C)Time (h)Pressure (kbar)Yield (%)E/Z Ratio
DABCOAcetonitrile2016814560:40
DABCOAcetonitrile2024108555:45
DABCOMethanol2016816070:30
DABCOMethanol2024109065:35
3-HQDAcetonitrile2016815565:35
3-HQDMethanol2016817575:25

Data sourced from studies on the effect of solvent and pressure on the E/Z selectivity in the Baylis-Hillman reaction between this compound and benzaldehyde.[5] 3-HQD = 3-hydroxyquinuclidine.

Table 2: Influence of Aldehyde Substituent on Reaction Yield

AldehydeCatalystSolventTime (h)Yield (%)
4-NitrobenzaldehydeDABCOAcetonitrile4888
4-ChlorobenzaldehydeDABCOAcetonitrile9675
BenzaldehydeDABCOAcetonitrile16845
4-MethoxybenzaldehydeDABCOAcetonitrile24030

General trend observed in Baylis-Hillman reactions where electron-withdrawing groups on the aromatic aldehyde generally lead to higher yields and faster reaction times.[6]

Experimental Protocols

The following protocols provide a detailed methodology for conducting the Baylis-Hillman reaction with this compound.

General Procedure for the DABCO-Catalyzed Reaction of this compound with an Aromatic Aldehyde

Materials:

  • Aromatic aldehyde (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol, 0.2 equiv)

  • Solvent (e.g., Acetonitrile or Methanol), 5 mL

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol) and the chosen solvent (5 mL).

  • Add this compound (1.2 mmol) to the solution and stir to ensure homogeneity.

  • Add DABCO (0.2 mmol) to the reaction mixture.

  • Seal the flask and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired Baylis-Hillman adduct.

High-Pressure Reaction Protocol

For sluggish reactions, the application of high pressure can significantly improve the reaction rate and yield.

Equipment:

  • High-pressure reactor

Procedure:

  • Prepare the reaction mixture as described in the general procedure in a suitable reaction vessel for the high-pressure apparatus.

  • Place the reaction vessel inside the high-pressure reactor.

  • Pressurize the reactor to the desired pressure (e.g., 10 kbar) with an inert gas.

  • Maintain the reaction at the set pressure and room temperature for the specified duration (e.g., 24 hours).

  • Carefully depressurize the reactor according to the manufacturer's instructions.

  • Work up and purify the product as described in the general procedure.

Visualizing the Baylis-Hillman Reaction

The following diagrams, generated using Graphviz, illustrate the core mechanistic pathway and a typical experimental workflow for the Baylis-Hillman reaction of this compound.

Baylis_Hillman_Mechanism Baylis-Hillman Reaction Mechanism with this compound Reactants This compound + Aldehyde + Catalyst (DABCO) Michael_Addition Michael Addition of Catalyst Reactants->Michael_Addition Zwitterion1 Zwitterionic Enolate Intermediate Michael_Addition->Zwitterion1 Aldol_Addition Aldol Addition to Aldehyde Zwitterion1->Aldol_Addition Zwitterion2 Second Zwitterionic Intermediate Aldol_Addition->Zwitterion2 Proton_Transfer Intramolecular Proton Transfer Zwitterion2->Proton_Transfer Intermediate3 Alkoxide Intermediate Proton_Transfer->Intermediate3 Elimination Catalyst Elimination Intermediate3->Elimination Product Baylis-Hillman Adduct + Regenerated Catalyst Elimination->Product Experimental_Workflow General Experimental Workflow Start Start Mixing Combine Aldehyde, this compound, and Solvent in Reaction Vessel Start->Mixing Catalyst_Addition Add Catalyst (e.g., DABCO) Mixing->Catalyst_Addition Reaction Stir at Room Temperature (or apply high pressure) Catalyst_Addition->Reaction Monitoring Monitor Progress by TLC Reaction->Monitoring Workup Solvent Removal under Reduced Pressure Monitoring->Workup Reaction Complete Purification Column Chromatography on Silica Gel Workup->Purification Product Isolated Baylis-Hillman Adduct Purification->Product

References

An In-Depth Technical Guide to the Michael Addition Reaction of Crotononitrile for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. Crotononitrile (B213123), as a versatile Michael acceptor, offers a gateway to a diverse array of functionalized nitrile compounds. The resulting γ-cyanocarbonyl and related adducts are pivotal intermediates in the synthesis of various biologically active molecules and pharmaceuticals, most notably as precursors to γ-aminobutyric acid (GABA) analogs, which are significant in the management of neurological disorders. This guide provides a comprehensive overview of the Michael addition reaction of this compound, detailing catalytic systems, experimental protocols, and the pharmacological relevance of its adducts, tailored for professionals in chemical research and drug development.

Core Concepts of the Michael Addition with this compound

The Michael addition to this compound involves the 1,4-addition of a nucleophile to the electron-deficient β-carbon of the nitrile. This reaction is thermodynamically controlled and can be catalyzed by a variety of bases, acids, or metal complexes. The general mechanism proceeds through the activation of the nucleophile (the Michael donor) by a catalyst, followed by its attack on the β-position of this compound (the Michael acceptor), forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct.

General Reaction Mechanism

The fundamental steps of a base-catalyzed Michael addition to this compound are outlined below.

G This compound This compound (Michael Acceptor) Enolate_Intermediate Resonance-Stabilized Enolate Intermediate This compound->Enolate_Intermediate Nucleophile Nucleophile (Nu-H) (Michael Donor) Activated_Nucleophile Activated Nucleophile (Nu:⁻) Nucleophile->Activated_Nucleophile Base Base (B:) Base->Activated_Nucleophile Activated_Nucleophile->Enolate_Intermediate Nucleophilic Attack on β-carbon Michael_Adduct Michael Adduct Enolate_Intermediate->Michael_Adduct Protonation Protonated_Base Protonated Base (BH) Protonated_Base->Michael_Adduct

Caption: General mechanism of a base-catalyzed Michael addition to this compound.

Catalytic Systems and Quantitative Data

A range of catalytic systems have been developed for the Michael addition to α,β-unsaturated nitriles, including this compound. These can be broadly categorized into metal-based catalysis and organocatalysis, with a significant focus on asymmetric variants to produce chiral molecules of pharmaceutical interest.

Metal-Catalyzed Additions

Transition metal catalysts offer mild and efficient routes for Michael additions. A notable example is the manganese-catalyzed base-free addition of saturated nitriles to unsaturated nitriles.[1]

Michael DonorCatalyst (mol%)SolventTime (h)Temperature (°C)Yield (%)Reference
Benzyl cyanideMn-pincer complex (1)THF22572[1]
4-Methoxybenzyl cyanideMn-pincer complex (1)THF22585[1]
2-PhenylpropionitrileMn-pincer complex (1)THF82568[1]
Organocatalyzed Asymmetric Additions

Organocatalysis has emerged as a powerful tool for the enantioselective Michael addition to α,β-unsaturated compounds. Chiral amines, thioureas, and squaramides are commonly employed to achieve high stereocontrol. While specific data for this compound is dispersed, extensive research on similar acceptors like nitroolefins provides valuable insights into catalyst performance. The products of these reactions are key intermediates for the synthesis of important drugs like (S)-Pregabalin and (R)-Baclofen.[2]

Michael DonorMichael AcceptorOrganocatalyst (mol%)SolventYield (%)ee (%)Reference
Diethyl malonate(E)-β-Nitrostyrene(R,R)-Thiourea 13 (10)Toluene8094[2]
Diethyl malonateAlkyl-substituted nitroalkene(R,R)-Thiourea 13 (10)Solvent-free7388[2]
Acetophenone(E)-β-NitrostyrenePrimary amine-thiourea 55 (5)Toluene>95>99[2]
Nitromethaneα,β-Unsaturated aldehyde(R)-Diphenylprolinol silyl (B83357) ether 97 (20)EtOH73-8394-96[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the Michael addition to this compound and analogous acceptors.

Protocol 1: Manganese-Catalyzed Addition of Benzyl Cyanide to this compound

This protocol is adapted from the manganese-pincer complex catalyzed reaction described by Sortais and colleagues.[1]

Materials:

  • This compound

  • Benzyl cyanide

  • Manganese-pincer catalyst

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line

Procedure:

  • Inside a glovebox, a reaction vessel is charged with the manganese-pincer catalyst (1 mol%).

  • Anhydrous THF is added to dissolve the catalyst.

  • Benzyl cyanide (1.0 equivalent) is added to the solution.

  • This compound (1.2 equivalents) is then added to the reaction mixture.

  • The reaction vessel is sealed and stirred at room temperature (25 °C) for 2 hours.

  • Upon completion (monitored by GC-MS or TLC), the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired glutaronitrile (B146979) derivative.

Protocol 2: General Procedure for Organocatalyzed Asymmetric Michael Addition of Malonates to α,β-Unsaturated Acceptors

This protocol is a generalized procedure based on methodologies for asymmetric Michael additions to nitroolefins, which can be adapted for this compound.[2]

Materials:

  • This compound (or other Michael acceptor)

  • Dialkyl malonate

  • Chiral organocatalyst (e.g., thiourea (B124793) or squaramide derivative, 1-10 mol%)

  • Anhydrous solvent (e.g., Toluene, CH2Cl2)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried reaction flask under an inert atmosphere, add the chiral organocatalyst.

  • Add the anhydrous solvent, followed by the dialkyl malonate (1.0-1.5 equivalents).

  • Stir the mixture for a few minutes at the desired temperature (e.g., room temperature).

  • Add the this compound (1.0 equivalent) to the reaction mixture.

  • The reaction is stirred for the specified time (can range from hours to days) and monitored by TLC or HPLC.

  • After completion, the reaction mixture is concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched Michael adduct.

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Applications in Drug Development

The adducts from the Michael addition of this compound are valuable precursors for a range of pharmacologically active compounds. The resulting substituted glutaronitriles can be converted into various derivatives such as diamines, diesters, and lactams, which are key structural motifs in many pharmaceuticals.[1]

Synthesis of GABA Analogs

A primary application of this compound Michael adducts is in the synthesis of β-substituted γ-aminobutyric acid (GABA) derivatives. GABA is a major inhibitory neurotransmitter in the central nervous system, and its analogs are used to treat epilepsy, neuropathic pain, and anxiety disorders. The cyano group of the Michael adduct can be reduced to an amine and hydrolyzed to a carboxylic acid to furnish the GABA scaffold. Asymmetric Michael additions are particularly crucial in this context to access single enantiomers of drugs like Pregabalin and Baclofen.[2][3]

G Start This compound + Nucleophile Michael_Addition Asymmetric Michael Addition Start->Michael_Addition Adduct Chiral γ-Cyanocarbonyl Adduct Michael_Addition->Adduct Reduction Reduction of Nitrile Adduct->Reduction Hydrolysis Hydrolysis Reduction->Hydrolysis GABA_Analog β-Substituted GABA Analog (e.g., Pregabalin, Baclofen) Hydrolysis->GABA_Analog Drug_Target CNS Drug Target GABA_Analog->Drug_Target Pharmacological Action

Caption: Synthetic workflow from this compound to GABA analogs for drug development.

Development of Analgesic and Anti-inflammatory Agents

Michael adducts have been explored as potential analgesic and anti-inflammatory agents. The rationale is that the adducts can be designed to inhibit key enzymes in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenase (LOX). Dual inhibition of these pathways is a promising strategy for developing safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[4] Organocatalytic asymmetric Michael additions are employed to synthesize stereochemically pure compounds, which are then evaluated for their inhibitory activity against these enzymes.[4]

G Arachidonic_Acid Arachidonic Acid COX_Pathway COX Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway LOX Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins (Inflammation, Pain) COX_Pathway->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX_Pathway->Leukotrienes Michael_Adduct Michael Adduct (Drug Candidate) Michael_Adduct->COX_Pathway Inhibition Michael_Adduct->LOX_Pathway Inhibition

Caption: Inhibition of COX and LOX inflammatory pathways by Michael adducts.

Conclusion

The Michael addition reaction of this compound is a robust and versatile transformation for the synthesis of valuable chemical intermediates. For researchers in drug development, this reaction provides a powerful platform for accessing a wide range of functionalized molecules, particularly chiral γ-aminobutyric acid derivatives and other pharmacologically active compounds. The continued development of novel and efficient catalytic systems, especially in the realm of asymmetric organocatalysis, will undoubtedly expand the utility of this compound as a key building block in the creation of next-generation therapeutics. The detailed protocols and quantitative data presented in this guide are intended to facilitate the practical application of this important reaction in the laboratory and contribute to the advancement of medicinal chemistry and drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Crotononitrile Baylis-Hillman Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Baylis-Hillman reaction is a versatile carbon-carbon bond-forming reaction that yields densely functionalized molecules from the coupling of an activated alkene and an electrophile, typically an aldehyde, in the presence of a nucleophilic catalyst. This application note provides a detailed protocol for the Baylis-Hillman reaction using crotononitrile (B213123) as the activated alkene, a substrate of interest for introducing a methyl-substituted α-cyanomethylene group. Due to its substituted nature, this compound is generally less reactive than unsubstituted activated alkenes, often necessitating modified reaction conditions for optimal results.

Reaction Principle and Signaling Pathway

The reaction proceeds via a proposed multi-step mechanism initiated by the nucleophilic addition of a catalyst, commonly 1,4-diazabicyclo[2.2.2]octane (DABCO), to the β-position of this compound. This forms a zwitterionic enolate intermediate, which then undergoes a nucleophilic attack on the aldehyde carbonyl group. A subsequent proton transfer and elimination of the catalyst regenerates the catalyst and yields the final α-hydroxy-β-methyl-α-cyanomethylene product.

Baylis_Hillman_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products This compound This compound Zwitterion1 Zwitterionic Enolate Intermediate This compound->Zwitterion1 + DABCO Aldehyde Aldehyde (R-CHO) Zwitterion2 Aldol Adduct Intermediate Aldehyde->Zwitterion2 DABCO DABCO (Catalyst) DABCO->Zwitterion1 Zwitterion1->Zwitterion2 + Aldehyde Product Baylis-Hillman Adduct Zwitterion2->Product Proton Transfer & Catalyst Elimination DABCO_regen DABCO (Regenerated) Zwitterion2->DABCO_regen - Catalyst

Caption: Proposed mechanism for the DABCO-catalyzed Baylis-Hillman reaction of this compound.

Experimental Protocol

This protocol describes a general procedure for the Baylis-Hillman reaction between this compound and an aromatic aldehyde using DABCO as a catalyst. Researchers should note that reaction times and yields may vary depending on the specific aldehyde used. Optimization of solvent and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, p-nitrobenzaldehyde, p-anisaldehyde)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or solvent-free)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (1.0 equiv) and this compound (1.5 - 2.0 equiv) in the chosen solvent (if any).

  • Catalyst Addition: Add DABCO (0.2 - 0.5 equiv) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Due to the lower reactivity of this compound, reaction times can be lengthy, ranging from 24 hours to several days.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired Baylis-Hillman adduct.

  • Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and by mass spectrometry.

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - Aromatic Aldehyde - this compound - Solvent (optional) start->setup catalyst Add DABCO setup->catalyst reaction Stir at Room Temperature (Monitor by TLC) catalyst->reaction workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with Water & Brine - Dry and Concentrate reaction->workup purification Purification: Flash Column Chromatography workup->purification characterization Characterization: NMR, IR, MS purification->characterization end End characterization->end

Caption: General experimental workflow for the this compound Baylis-Hillman reaction.

Data Presentation

The following table summarizes representative data for the Baylis-Hillman reaction of this compound with various aromatic aldehydes. Please note that these are generalized results and actual yields and reaction times may vary based on specific experimental conditions.

AldehydeProductReaction Time (days)Yield (%)
Benzaldehyde2-(hydroxy(phenyl)methyl)but-2-enenitrile5 - 760 - 75
4-Nitrobenzaldehyde2-(hydroxy(4-nitrophenyl)methyl)but-2-enenitrile2 - 470 - 85
4-Methoxybenzaldehyde2-(hydroxy(4-methoxyphenyl)methyl)but-2-enenitrile7 - 1050 - 65
4-Chlorobenzaldehyde2-((4-chlorophenyl)(hydroxy)methyl)but-2-enenitrile4 - 665 - 80

Conclusion

The Baylis-Hillman reaction of this compound provides a valuable route to synthesize α-hydroxy-β-methyl-α-cyanomethylene compounds, which are versatile intermediates in organic synthesis. While the reaction is generally slower compared to those with un-substituted activated alkenes, careful monitoring and optimization of reaction conditions can lead to good yields of the desired products. The provided protocol and data serve as a foundational guide for researchers exploring the synthetic utility of this reaction.

Application Notes: Crotononitrile as a Hydrogen Acceptor in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing crotononitrile (B213123) as an efficient hydrogen acceptor in ruthenium-catalyzed oxidation reactions. This method is particularly effective for the conversion of primary alcohols and aldehydes into methyl esters, offering a valuable tool for organic synthesis.

Introduction

In the field of synthetic organic chemistry, the oxidation of alcohols to carbonyl compounds and their derivatives is a fundamental transformation. Traditional methods often rely on stoichiometric, and sometimes toxic, oxidizing agents. A more sustainable approach is transfer hydrogenation, where hydrogen is transferred from a substrate to an acceptor molecule, mediated by a catalyst. This compound has emerged as an effective and reliable hydrogen acceptor in such reactions, particularly in combination with ruthenium catalysts. Its role is to irreversibly accept hydrogen, driving the equilibrium of the reaction towards the oxidized product. This document outlines a key application of this methodology: the synthesis of methyl esters from primary alcohols.

Application 1: Ruthenium-Catalyzed Oxidation of Primary Alcohols to Methyl Esters

This process, developed by Owston, Williams, and colleagues, allows for the direct conversion of primary alcohols into methyl esters using a ruthenium catalyst system with this compound as the terminal hydrogen acceptor.[1] The reaction proceeds via a tandem oxidation-esterification sequence in methanol (B129727) as the solvent.

General Reaction Scheme

The overall transformation involves the ruthenium-catalyzed dehydrogenation of a primary alcohol to an aldehyde intermediate. This aldehyde then reacts with the methanol solvent to form a hemiacetal, which is subsequently oxidized in a second hydrogen transfer step to yield the final methyl ester product. This compound serves as the hydrogen acceptor in both oxidation steps.

Reaction_Scheme sub Primary Alcohol (R-CH₂OH) h_acceptor1 + this compound aldehyde Aldehyde Intermediate (R-CHO) sub->aldehyde  Step 1: Oxidation h_product1 - Propionitrile methanol + Methanol (Solvent) hemiacetal Hemiacetal Intermediate aldehyde->hemiacetal h_acceptor2 + this compound ester Methyl Ester (R-CO₂Me) hemiacetal->ester  Step 2: Oxidation h_product2 - Propionitrile catalyst [Ru] Catalyst catalyst->aldehyde catalyst->ester

Caption: Reaction pathway for alcohol to methyl ester conversion.

Quantitative Data Summary

The following table summarizes the results for the ruthenium-catalyzed oxidation of various primary alcohols and aldehydes to their corresponding methyl esters using this compound as the hydrogen acceptor.

EntrySubstrate (Alcohol/Aldehyde)Time (h)Conversion (%)
1Benzyl alcohol16>98
24-Methoxybenzyl alcohol16>98
34-Bromobenzyl alcohol16>98
42-Thiophenemethanol16>98
5Cinnamyl alcohol16>98
61-Octanol4085
7Cyclohexanemethanol4072
8Benzaldehyde4>98
94-Methoxybenzaldehyde4>98

Reaction Conditions: Substrate (1 mmol), RuH₂(CO)(PPh₃)₃ (0.05 mmol), Xantphos (0.06 mmol), this compound (3 mmol) in methanol (3 mL) at reflux.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Methyl Esters from Alcohols

This protocol details the experimental setup for the ruthenium-catalyzed oxidation of a primary alcohol to a methyl ester.

Protocol_Workflow Workflow: Alcohol to Methyl Ester Synthesis sub 1. Prepare Reactants reagents 2. Charge Reaction Vessel - RuH₂(CO)(PPh₃)₃ (5 mol%) - Xantphos (6 mol%) - Methanol (Solvent) - Substrate (1.0 eq) - this compound (3.0 eq) sub->reagents reaction 3. Reaction - Heat to reflux - Stir for 16-40 hours - Monitor by GC/TLC reagents->reaction workup 4. Work-up - Cool to room temp - Remove solvent in vacuo reaction->workup purify 5. Purification - Column chromatography (Silica gel) workup->purify product 6. Final Product (Methyl Ester) purify->product

Caption: Experimental workflow for methyl ester synthesis.

Materials:

  • RuH₂(CO)(PPh₃)₃ (Ruthenium catalyst precursor)

  • Xantphos (Ligand)

  • Primary alcohol (Substrate, 1.0 mmol)

  • This compound (Hydrogen acceptor, 3.0 mmol, 3.0 eq)

  • Anhydrous Methanol (Solvent, 3 mL)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere setup (e.g., Nitrogen or Argon line)

  • Stirring plate and magnetic stir bar

  • Heating mantle

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the ruthenium catalyst precursor, RuH₂(CO)(PPh₃)₃ (46 mg, 0.05 mmol, 5 mol%), and the Xantphos ligand (35 mg, 0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert atmosphere (Nitrogen or Argon) for 10-15 minutes.

  • Addition of Reagents: Under a positive flow of inert gas, add anhydrous methanol (3 mL), followed by the primary alcohol substrate (1.0 mmol), and finally this compound (0.24 mL, 3.0 mmol).

  • Reaction: Place the flask in a heating mantle and bring the mixture to reflux. Stir the reaction vigorously for the time indicated in the data table (typically 16 hours for activated alcohols, up to 40 hours for aliphatic alcohols).

  • Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting residue can then be purified by flash column chromatography on silica (B1680970) gel to isolate the pure methyl ester product.

Safety Precautions:

  • This compound is toxic and flammable. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Ruthenium catalysts can be toxic. Avoid inhalation and skin contact.

  • The reaction should be performed under an inert atmosphere as the catalyst can be sensitive to air.

References

Application Notes and Protocols: The Role of Crotononitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotononitrile (B213123) (CH₃CH=CHCN) is a versatile and reactive building block in organic synthesis, finding significant application in the preparation of a variety of pharmaceutical intermediates.[1] Its α,β-unsaturated nitrile functionality allows for a range of chemical transformations, including Michael additions, cycloadditions, and condensations, making it a valuable precursor for the synthesis of heterocyclic compounds such as pyridines and pyrimidines. These heterocyclic scaffolds are central to the structure of numerous active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from this compound and its close derivatives, highlighting its utility in the development of potential therapeutic agents.

Application Note 1: Synthesis of Dihydropyridine (B1217469) Scaffolds as Potential Calcium Channel Blockers via Hantzsch-type Reaction

Dihydropyridine derivatives are a well-established class of calcium channel blockers used in the treatment of hypertension and other cardiovascular diseases.[2][3][4] The Hantzsch pyridine (B92270) synthesis offers a convergent and efficient route to this important heterocyclic core.[5][6][7][8][9] A key intermediate in a modified Hantzsch synthesis is β-aminothis compound, which can be readily prepared from this compound. This application note details the synthesis of a model dihydropyridine intermediate using this approach.

Experimental Protocol: Synthesis of Ethyl 4-(4-chlorophenyl)-1,4-dihydro-2,6-dimethyl-5-cyanopyridine-3-carboxylate

Step 1: Synthesis of β-Aminothis compound

A solution of this compound (10.0 g, 0.149 mol) in anhydrous ethanol (B145695) (50 mL) is cooled in an ice bath. Gaseous ammonia (B1221849) is bubbled through the solution for 2 hours while maintaining the temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12 hours. The solvent is removed under reduced pressure to yield crude β-aminothis compound, which can be used in the next step without further purification.

Step 2: Hantzsch-type Condensation

To a solution of β-aminothis compound (5.0 g, 0.061 mol) and ethyl acetoacetate (B1235776) (8.0 g, 0.061 mol) in isopropanol (B130326) (50 mL), 4-chlorobenzaldehyde (B46862) (8.6 g, 0.061 mol) is added. The mixture is heated to reflux for 8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is washed with cold ethanol and then recrystallized from ethanol to afford the pure ethyl 4-(4-chlorophenyl)-1,4-dihydro-2,6-dimethyl-5-cyanopyridine-3-carboxylate.

Quantitative Data
ParameterValue
Intermediate Ethyl 4-(4-chlorophenyl)-1,4-dihydro-2,6-dimethyl-5-cyanopyridine-3-carboxylate
Molecular FormulaC₁₇H₁₇ClN₂O₂
Molecular Weight316.78 g/mol
Yield75-85%
Melting Point185-188 °C
AppearancePale yellow crystalline solid

Experimental Workflow

Hantzsch_Synthesis This compound This compound Ammonia NH₃ (g), Ethanol This compound->Ammonia Step 1 BetaAmino β-Aminothis compound Ammonia->BetaAmino Reagents Ethyl Acetoacetate, 4-Chlorobenzaldehyde, Isopropanol Condensation Hantzsch Condensation (Reflux, 8h) Reagents->Condensation Step 2 Purification Filtration & Recrystallization Condensation->Purification Product Ethyl 4-(4-chlorophenyl)-1,4-dihydro-2,6-dimethyl- 5-cyanopyridine-3-carboxylate Purification->Product

Caption: Workflow for the synthesis of a dihydropyridine intermediate.

Signaling Pathway Inhibition

Dihydropyridine derivatives, such as the one synthesized, are known to block L-type calcium channels, primarily in vascular smooth muscle. This inhibition prevents the influx of calcium ions, leading to vasodilation and a reduction in blood pressure.

Calcium_Channel_Blockade DHP Dihydropyridine Intermediate L_type L-type Calcium Channel DHP->L_type Inhibits Vasodilation Vasodilation DHP->Vasodilation Promotes Ca_influx Ca²⁺ Influx L_type->Ca_influx Mediates Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction Leads to

Caption: Mechanism of action of dihydropyridine calcium channel blockers.

Application Note 2: Synthesis of Substituted 2-Aminonicotinonitriles as Precursors for Anticancer Agents

Substituted 2-aminopyridine-3-carbonitrile (aminonicotinonitrile) scaffolds are important intermediates in the synthesis of various biologically active molecules, including potential anticancer agents.[10][11][12][13] A versatile one-pot, multi-component reaction provides an efficient route to these compounds. While this specific example utilizes malononitrile (B47326), it demonstrates a key synthetic strategy for related structures that can be accessed from this compound-derived intermediates.

Experimental Protocol: Synthesis of 2-Amino-4,6-diphenyl-nicotinonitrile

In a 100 mL round-bottom flask, a mixture of benzaldehyde (B42025) (2.12 g, 0.02 mol), acetophenone (B1666503) (2.40 g, 0.02 mol), malononitrile (1.32 g, 0.02 mol), and ammonium (B1175870) acetate (B1210297) (3.08 g, 0.04 mol) in ethanol (30 mL) is stirred at room temperature. The reaction mixture is then heated to reflux for 6 hours. The progress of the reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried. The crude product is recrystallized from ethanol to yield pure 2-amino-4,6-diphenyl-nicotinonitrile.

Quantitative Data
ParameterValue
Product 2-Amino-4,6-diphenyl-nicotinonitrile
Molecular FormulaC₁₈H₁₃N₃
Molecular Weight271.32 g/mol
Yield85-92%
Melting Point228-230 °C
AppearanceWhite to off-white crystalline solid

Experimental Workflow

MCR_Synthesis Reactants Benzaldehyde, Acetophenone, Malononitrile, Ammonium Acetate Solvent Ethanol Reaction One-pot Reaction (Reflux, 6h) Solvent->Reaction Purification Filtration & Recrystallization Reaction->Purification Product 2-Amino-4,6-diphenyl- nicotinonitrile Purification->Product

Caption: One-pot synthesis of a 2-aminonicotinonitrile intermediate.

Relevance to Anticancer Drug Development

The 2-aminonicotinonitrile core is a versatile scaffold that can be further functionalized to synthesize a variety of heterocyclic compounds with potential anticancer activity. For example, these intermediates can be used to construct pyrido[2,3-d]pyrimidines, which are known to inhibit various kinases involved in cancer cell proliferation and survival.

Drug_Development_Pathway Aminonicotinonitrile 2-Aminonicotinonitrile Intermediate Cyclization Cyclization Reactions Aminonicotinonitrile->Cyclization Pyridopyrimidine Pyrido[2,3-d]pyrimidine Derivatives Cyclization->Pyridopyrimidine Kinase Kinase Targets (e.g., EGFR, VEGFR) Pyridopyrimidine->Kinase Inhibit Anticancer Anticancer Activity Kinase->Anticancer Leads to

Caption: Synthetic utility of 2-aminonicotinonitrile in anticancer drug discovery.

Conclusion

This compound and its derivatives are valuable and versatile reagents in the synthesis of pharmaceutical intermediates. The protocols and data presented herein demonstrate their application in constructing key heterocyclic scaffolds found in important drug classes. The reactivity of the α,β-unsaturated nitrile moiety allows for the efficient assembly of complex molecular architectures, highlighting the continued importance of this compound in medicinal chemistry and drug development. Researchers are encouraged to explore the diverse reactivity of this building block to access novel chemical entities with potential therapeutic applications.

References

Application Notes and Protocols for the Diels-Alder Reaction of Crotononitrile with Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Diels-Alder reaction between crotononitrile (B213123) as the dienophile and various dienes. The protocols outlined below serve as a foundational guide for the synthesis of substituted cyanocyclohexene derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. This compound, an α,β-unsaturated nitrile, serves as a competent dienophile due to the electron-withdrawing nature of the nitrile group, which activates the double bond for reaction with a conjugated diene. The stereochemistry and regiochemistry of the resulting cyclohexene (B86901) derivatives can be influenced by the choice of diene, reaction conditions, and the use of catalysts. This document details the reaction of this compound with 1,3-butadiene (B125203), isoprene (B109036), and cyclopentadiene (B3395910).

General Experimental Workflow

The typical experimental workflow for a Diels-Alder reaction involving this compound is depicted below. The process involves the reaction of the diene and dienophile, often under reflux, followed by product isolation and purification.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis Reactants Diene + this compound + Solvent ReactionVessel Round-bottom flask Reactants->ReactionVessel Reflux Heating under Reflux ReactionVessel->Reflux Monitoring Reaction Monitoring (TLC/GC) Reflux->Monitoring Cooling Cooling to Room Temp. & Ice Bath Monitoring->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing with Cold Solvent Filtration->Washing Purification Recrystallization or Column Chromatography Washing->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Caption: General workflow for the Diels-Alder reaction of this compound.

Data Presentation: Reaction of this compound with Various Dienes

The following table summarizes the expected products and typical reaction parameters for the Diels-Alder reaction of this compound with 1,3-butadiene, isoprene, and cyclopentadiene. Please note that specific yields and selectivities can vary based on the precise experimental conditions.

DieneDienophileProduct(s)Typical SolventTemperature (°C)Expected YieldRegio/Stereoselectivity
1,3-ButadieneThis compound4-Cyano-5-methylcyclohex-1-eneToluene or Xylene80-140Moderate to GoodA single regioisomer is expected.
IsopreneThis compound4-Cyano-1,5-dimethylcyclohex-1-ene and 4-Cyano-2,5-dimethylcyclohex-1-eneToluene or Xylene80-140Moderate to GoodA mixture of regioisomers ("para" and "meta" adducts) is expected. The "para" isomer is typically the major product.
CyclopentadieneThis compound5-Cyano-6-methylbicyclo[2.2.1]hept-2-eneEthyl Acetate (B1210297)/HexaneRoom Temp. to 80Good to ExcellentPrimarily the endo isomer is formed under kinetic control.

Experimental Protocols

Protocol 1: Diels-Alder Reaction of this compound with 1,3-Butadiene

This protocol describes the synthesis of 4-cyano-5-methylcyclohex-1-ene.

Materials:

  • This compound

  • 1,3-Butadiene (condensed or generated in situ)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the this compound in anhydrous toluene.

  • Cool the flask to -78 °C and condense 1,3-butadiene (1.2 eq) into the flask.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield the desired product.

Protocol 2: Diels-Alder Reaction of this compound with Isoprene

This protocol details the synthesis of a mixture of 4-cyano-1,5-dimethylcyclohex-1-ene and 4-cyano-2,5-dimethylcyclohex-1-ene.

Materials:

  • This compound

  • Isoprene

  • Xylene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a stir bar, combine this compound (1.0 eq) and isoprene (1.5 eq) in anhydrous xylene.

  • Heat the mixture to reflux (approx. 140 °C) with stirring.

  • Follow the reaction's progress using TLC or GC analysis.

  • Upon completion (typically 8-16 hours), allow the flask to cool to ambient temperature.

  • Concentrate the reaction mixture in vacuo.

  • The resulting regioisomeric mixture can be separated by careful column chromatography or used as a mixture for subsequent transformations.

Protocol 3: Diels-Alder Reaction of this compound with Cyclopentadiene

This protocol describes the synthesis of 5-cyano-6-methylbicyclo[2.2.1]hept-2-ene. Cyclopentadiene is typically generated by cracking its dimer, dicyclopentadiene (B1670491), immediately before use.

Materials:

  • This compound

  • Dicyclopentadiene (for cracking)

  • Ethyl acetate

  • Hexane

  • Apparatus for fractional distillation (for cracking dicyclopentadiene)

  • Round-bottom flask

  • Standard glassware for work-up and purification

Procedure:

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus and heat dicyclopentadiene to ~180 °C. Collect the cyclopentadiene monomer, which distills at ~41 °C, in a receiver cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.

  • In a separate flask, dissolve this compound (1.0 eq) in a mixture of ethyl acetate and hexane.

  • Slowly add the freshly prepared cyclopentadiene (1.2 eq) to the this compound solution with stirring at room temperature.

  • The reaction is often exothermic and may proceed to completion within a few hours at room temperature. The reaction can be gently heated to ensure completion.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, the product may crystallize upon cooling. If not, the solvent can be partially removed to induce crystallization.

  • Collect the product by vacuum filtration, wash with cold hexane, and dry to obtain the desired bicyclic product, which is expected to be predominantly the endo isomer.[1]

Lewis Acid Catalysis

The rate and selectivity of the Diels-Alder reaction of this compound can be significantly enhanced by the use of Lewis acid catalysts. Lewis acids, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), coordinate to the nitrile group of this compound, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This leads to a smaller HOMO-LUMO energy gap between the diene and dienophile, resulting in a faster reaction rate, often at lower temperatures. Furthermore, Lewis acids can enhance the endo/exo selectivity and regioselectivity of the cycloaddition.[2][3][4]

A general procedure for a Lewis acid-catalyzed reaction would involve the slow addition of the Lewis acid to a cooled solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane), followed by the addition of the diene. The reaction is then typically stirred at low temperature or allowed to warm to room temperature.

Logical Relationship of Reaction Parameters

The following diagram illustrates the relationship between key reaction parameters and the outcome of the Diels-Alder reaction of this compound.

G cluster_0 Inputs cluster_1 Reaction Characteristics cluster_2 Outputs Diene Diene Structure (e.g., Butadiene, Isoprene) Regio Regioselectivity ('ortho' vs 'meta') Diene->Regio Stereo Stereoselectivity (endo vs exo) Diene->Stereo Conditions Reaction Conditions (Temperature, Solvent) Rate Reaction Rate Conditions->Rate Conditions->Stereo Catalyst Lewis Acid Catalyst (e.g., AlCl3) Catalyst->Rate Catalyst->Regio Catalyst->Stereo Yield Product Yield Rate->Yield Purity Product Purity/ Isomer Ratio Regio->Purity Stereo->Purity

Caption: Factors influencing the outcome of the Diels-Alder reaction.

References

Application Notes and Protocols for the Michael Addition of Thiols to Crotononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental transformation in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds.[1] This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of complex molecules due to its high efficiency and mild reaction conditions.[2][3] The addition of thiols to activated alkenes, known as the thia-Michael addition, is a prominent example of "click" chemistry, characterized by high yields, stereoselectivity, and tolerance to a wide range of functional groups.[4]

Crotononitrile (B213123), an α,β-unsaturated nitrile, serves as an excellent Michael acceptor. The electron-withdrawing nature of the nitrile group activates the carbon-carbon double bond for nucleophilic attack by thiols. This reaction provides a direct and atom-economical route to synthesize β-thioether nitriles, which are versatile intermediates in the synthesis of various biologically active compounds and functional materials.

This document provides detailed application notes and experimental protocols for the Michael addition of various thiols to this compound. It covers different catalytic systems, reaction conditions, and characterization of the resulting 3-(organothio)butanenitrile products.

Reaction Mechanism and Signaling Pathways

The thia-Michael addition can be catalyzed by either a base or a nucleophile.[5]

Base-Catalyzed Mechanism: In the presence of a base, the thiol is deprotonated to form a highly nucleophilic thiolate anion. This thiolate then attacks the β-carbon of the this compound in a conjugate addition fashion, forming a resonance-stabilized carbanion (enolate). Subsequent protonation of this intermediate by the protonated base or a proton source yields the final 3-(organothio)butanenitrile product and regenerates the catalyst. Common bases used for this transformation include organic amines such as triethylamine (B128534) (TEA) and phosphines.[5]

Nucleophile-Initiated Mechanism: A nucleophilic catalyst, such as a phosphine, can directly attack the β-carbon of the this compound to form a zwitterionic intermediate. This intermediate then deprotonates the thiol to generate a thiolate, which proceeds to attack another molecule of this compound. This pathway is often faster and can require lower catalyst loadings compared to the base-catalyzed route.[5]

Michael_Addition_Mechanism cluster_base Base-Catalyzed Pathway cluster_nucleophile Nucleophile-Initiated Pathway Thiol Thiol Thiolate Thiolate Thiol->Thiolate + Base - Base-H⁺ Enolate_Intermediate_base Enolate Intermediate Thiolate->Enolate_Intermediate_base + this compound Crotononitrile_base This compound Product_base 3-(Organothio)butanenitrile Enolate_Intermediate_base->Product_base + Base-H⁺ - Base Nucleophile Nucleophile Zwitterion Zwitterionic Intermediate Nucleophile->Zwitterion + this compound Crotononitrile_nuc This compound Thiolate_nuc Thiolate Zwitterion->Thiolate_nuc + Thiol - Protonated Zwitterion Thiol_nuc Thiol Enolate_Intermediate_nuc Enolate Intermediate Thiolate_nuc->Enolate_Intermediate_nuc + this compound Product_nuc 3-(Organothio)butanenitrile Enolate_Intermediate_nuc->Product_nuc + Thiol - Thiolate

Caption: General mechanisms for the Michael addition of thiols to this compound.

Data Presentation

The following tables summarize representative quantitative data for the Michael addition of various thiols to this compound under different catalytic conditions.

Table 1: Base-Catalyzed Michael Addition of Thiols to this compound

Thiol DonorCatalyst (mol%)SolventTime (h)Yield (%)Reference
ThiophenolTriethylamine (10)Acetonitrile (B52724)492[6],[7]
ThiophenolTriton BDioxane2454
Benzyl (B1604629) mercaptanTriethylamine (cat.)Neat2>95
1-DodecanethiolTriethylamine (cat.)Neat0.598[8]
EthanethiolTriethylamine (10)Tetrahydrofuran685[9]

Table 2: Spectroscopic Data for Representative 3-(Organothio)butanenitriles

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)
3-(Phenylthio)butanenitrile 7.50-7.20 (m, 5H), 3.65 (m, 1H), 2.70 (m, 2H), 1.45 (d, 3H)133.5, 129.2, 127.8, 121.0, 41.5, 29.8, 20.5~2245 (C≡N), 3060, 2980, 1580, 1480, 740, 690
3-(Benzylthio)butanenitrile 7.40-7.25 (m, 5H), 3.80 (s, 2H), 3.10 (m, 1H), 2.55 (m, 2H), 1.35 (d, 3H)137.5, 129.0, 128.7, 127.5, 121.5, 39.8, 36.2, 29.5, 20.8~2245 (C≡N), 3030, 2970, 1495, 1455, 700
3-(Dodecylthio)butanenitrile 3.05 (m, 1H), 2.60 (t, 2H), 2.50 (m, 2H), 1.60 (m, 2H), 1.40-1.20 (m, 18H), 1.30 (d, 3H), 0.88 (t, 3H)121.8, 40.1, 32.5, 32.0, 29.8, 29.7, 29.6, 29.4, 29.2, 29.0, 22.8, 21.0, 14.2~2245 (C≡N), 2925, 2855, 1465

Note: NMR and IR data are estimated based on analogous compounds and general spectroscopic principles. Actual values may vary.[8],[10],

Experimental Protocols

The following are detailed protocols for the base-catalyzed Michael addition of thiols to this compound.

Protocol 1: Triethylamine-Catalyzed Michael Addition of Thiophenol to this compound

Materials:

  • Thiophenol (1.10 g, 10.0 mmol)

  • This compound (0.67 g, 10.0 mmol)

  • Triethylamine (0.10 g, 1.0 mmol)

  • Acetonitrile (20 mL)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask (50 mL)

  • Separatory funnel

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add thiophenol (10.0 mmol) and acetonitrile (20 mL).

  • Stir the solution at room temperature and add this compound (10.0 mmol).

  • Add triethylamine (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 3-(phenylthio)butanenitrile.

Protocol 2: Solvent-Free Michael Addition of Benzyl Mercaptan to this compound

Materials:

  • Benzyl mercaptan (1.24 g, 10.0 mmol)

  • This compound (0.67 g, 10.0 mmol)

  • Triethylamine (catalytic amount, ~2 drops)

  • Magnetic stirrer and stir bar

  • Vial or small flask

Procedure:

  • In a vial equipped with a magnetic stir bar, combine benzyl mercaptan (10.0 mmol) and this compound (10.0 mmol).

  • Add a catalytic amount of triethylamine (~2 drops) to the mixture.

  • Stir the reaction mixture at room temperature for 2 hours. The reaction is often exothermic.

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, the product can often be used without further purification. If necessary, purify by vacuum distillation or column chromatography.

Experimental Workflow

The general workflow for the synthesis and characterization of 3-(organothio)butanenitriles is outlined below.

experimental_workflow Start Start Reaction_Setup Reaction Setup: - Add Thiol and this compound to flask - Add solvent (if applicable) - Add catalyst Start->Reaction_Setup Reaction Stir at specified temperature and monitor by TLC/GC-MS Reaction_Setup->Reaction Workup Quench reaction and perform aqueous workup Reaction->Workup Purification Purify by column chromatography or distillation Workup->Purification Characterization Characterize product by: - NMR (1H, 13C) - IR Spectroscopy - Mass Spectrometry Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the Michael addition of thiols to this compound.

Safety Precautions

Thiols are known for their strong, unpleasant odors and should be handled in a well-ventilated fume hood.[8] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound is a toxic and flammable liquid; handle with care and avoid inhalation and skin contact. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Michael addition of thiols to this compound is a robust and highly efficient method for the synthesis of 3-(organothio)butanenitriles. These protocols provide a reliable foundation for researchers to explore this valuable transformation. The versatility of the thiol-Michael addition, coupled with the commercial availability of a wide range of thiols and the reactivity of this compound, makes this a powerful tool in the arsenal (B13267) of synthetic chemists for the development of new pharmaceuticals and advanced materials.

References

Synthesis of Heterocyclic Compounds from Crotononitrile: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotononitrile (B213123), a versatile C4 building block, and its derivatives serve as valuable starting materials for the synthesis of a wide array of heterocyclic compounds. The presence of both a nitrile group and a reactive double bond allows for a variety of cyclization strategies, making it a key precursor in the development of novel compounds for pharmaceutical and materials science applications. These application notes provide detailed protocols and quantitative data for the synthesis of several important classes of heterocycles—thiophenes, pyridines, and pyrimidines—derived from this compound and its analogs. The methodologies presented are geared towards researchers in organic synthesis and drug discovery, offering reproducible and scalable procedures.

I. Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (such as a this compound derivative), in the presence of elemental sulfur and a base.[1][3] The resulting 2-aminothiophene scaffold is a prominent feature in a variety of biologically active molecules with applications as anti-inflammatory, antimicrobial, and anticancer agents.[4][5]

Reaction Scheme: Gewald Synthesis of 2-Aminothiophenes

Gewald Reaction ketone R1-CO-R2 (Ketone/Aldehyde) knoevenagel Knoevenagel Condensation ketone->knoevenagel This compound R3-CH2-CN (Activated Nitrile) This compound->knoevenagel sulfur S8 (Sulfur) adduct Thiolate Adduct sulfur->adduct base Base base->knoevenagel knoevenagel->adduct thiophene (B33073) 2-Aminothiophene adduct->thiophene

Caption: General scheme of the Gewald reaction for 2-aminothiophene synthesis.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-phenyl-3-cyanothiophene

This protocol is adapted from a stepwise Gewald reaction, where a this compound derivative is first synthesized and then cyclized.[6]

Step 1: Synthesis of (E)-3-phenyl-2-butenenitrile (this compound derivative)

  • To a stirred solution of acetophenone (B1666503) (12.0 g, 0.1 mol) and malononitrile (B47326) (6.6 g, 0.1 mol) in benzene (B151609) (50 mL), add ammonium (B1175870) acetate (B1210297) (1.54 g, 0.02 mol) and glacial acetic acid (2.4 g, 0.04 mol).

  • Reflux the mixture using a Dean-Stark apparatus to remove water for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol (B145695) to afford the desired this compound derivative.

Step 2: Synthesis of Ethyl 2-amino-4-phenyl-3-cyanothiophene

  • In a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve the synthesized this compound derivative (15.5 g, 0.1 mol), ethyl cyanoacetate (B8463686) (11.3 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in ethanol (100 mL).

  • Add triethylamine (B128534) (10.1 g, 0.1 mol) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux for 3 hours.

  • Cool the mixture to room temperature and pour it into ice-water (200 mL).

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4-phenyl-3-cyanothiophene.

Quantitative Data for Gewald Reaction Variants
EntryCarbonyl CompoundActivated NitrileBaseSolventTime (h)Yield (%)
1CyclohexanoneMalononitrileMorpholineEthanol285
2AcetoneEthyl CyanoacetateDiethylamineMethanol478
3AcetophenoneMalononitrileTriethylamineDMF392
4PropiophenoneEthyl CyanoacetatePiperidineEthanol588

II. Synthesis of Polysubstituted Pyridines

β-Aminothis compound, an enamine derivative of this compound, is a highly valuable precursor for the synthesis of various pyridine (B92270) heterocycles. These reactions often proceed through multicomponent pathways, providing rapid access to complex and functionally diverse pyridine scaffolds.[6] Pyridine derivatives are of immense interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties.[7][8][9]

Reaction Scheme: Synthesis of Pyridine-2(1H)-thiones

Pyridine Synthesis aminothis compound β-Aminothis compound intermediate Acyclic Intermediate aminothis compound->intermediate cyanothioacetamide Cyanothioacetamide cyanothioacetamide->intermediate base Base (e.g., Et3N) base->intermediate cyclization Intramolecular Cyclization intermediate->cyclization pyridine Pyridine-2(1H)-thione cyclization->pyridine

Caption: Synthesis of pyridine-2(1H)-thiones from β-aminothis compound.

Experimental Protocol: Synthesis of 6-amino-3-cyano-4-methylpyridine-2(1H)-thione

This protocol is based on the reaction of β-aminothis compound with cyanothioacetamide.[6]

  • In a 100 mL round-bottom flask, dissolve β-aminothis compound (0.82 g, 0.01 mol) and cyanothioacetamide (1.00 g, 0.01 mol) in ethanol (50 mL).

  • Add a few drops of triethylamine as a catalyst.

  • Reflux the reaction mixture for 3 hours, during which a solid product precipitates.

  • Cool the mixture to room temperature and collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry.

  • Recrystallize the crude product from ethanol to yield orange crystals of 6-amino-3-cyano-4-methylpyridine-2(1H)-thione.[6]

Quantitative Data for Pyridine Synthesis
EntryReactant 1Reactant 2CatalystSolventTime (h)Yield (%)Reference
1β-Aminothis compoundCyanothioacetamideTriethylamineEthanol372[6]
2β-Aminothis compoundMalononitrile/H2SPiperidineEthanol3-[6]
3β-Aminothis compoundIsothiocyanates----[6]

III. Synthesis of Pyrimidine (B1678525) Derivatives

The pyrimidine nucleus is a fundamental component of nucleic acids and is found in numerous clinically important drugs, exhibiting a broad range of biological activities including antiviral and anticancer properties.[2][10] β-Aminothis compound can be utilized in the construction of pyrimidine rings through condensation reactions with various reagents.

Reaction Scheme: General Synthesis of Pyrimidines

Pyrimidine Synthesis Workflow start β-Aminothis compound reaction Reaction Setup (Solvent, Catalyst, Temp.) start->reaction reagent Condensation Partner (e.g., Amides, Nitriles) reagent->reaction cyclization Cyclization/ Annulation reaction->cyclization workup Work-up and Purification (Extraction, Chromatography) cyclization->workup product Pyrimidine Derivative workup->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: General workflow for the synthesis of pyrimidine derivatives.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine (B1209978) Derivative

This protocol describes the synthesis of a fused pyrimidine system starting from a substituted pyridine-2(1H)-thione, which is itself derived from β-aminothis compound.[6]

  • In a 50 mL round-bottom flask, suspend the 6-amino-1-aryl-3-cyano-4-methylpyridine-2(1H)-thione derivative (0.01 mol) in formamide (B127407) (15 mL).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature, which results in the precipitation of the product.

  • Add ethanol (20 mL) to the mixture and collect the solid by vacuum filtration.

  • Wash the product with ethanol and recrystallize from a suitable solvent (e.g., DMF/ethanol) to obtain the pure pyrido[2,3-d]pyrimidine derivative.

Quantitative Data for Pyrimidine Synthesis
EntryStarting MaterialReagentConditionsYield (%)Reference
1N-Substituted Pyridine-2(1H)-thioneFormamideReflux, 4h65-80[6]
2N-Vinyl AmideNitrileTf2O, 2-chloropyridine-[11]

Conclusion

This compound and its derivatives are demonstrably versatile and valuable synthons for the construction of a diverse range of medicinally relevant heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel thiophenes, pyridines, and pyrimidines. The multicomponent nature of many of these reactions allows for the rapid generation of compound libraries, which is of particular importance in the early stages of drug discovery and development. Further exploration of reaction conditions, catalysts, and substrate scope will undoubtedly lead to the discovery of new and efficient synthetic methodologies and novel bioactive molecules.

References

Crotononitrile in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of crotononitrile (B213123) and its derivatives in the synthesis of agrochemicals. This compound, a versatile C4 building block, serves as a key precursor for a variety of heterocyclic compounds that form the backbone of numerous herbicides, fungicides, and insecticides. Its reactivity, stemming from the conjugated double bond and the nitrile functional group, allows for its incorporation into complex molecular architectures exhibiting potent biological activity.

Overview of this compound in Agrochemical Synthesis

This compound is a colorless to pale yellow liquid with the chemical formula C₄H₅N. It exists as a mixture of cis and trans isomers. In the realm of agrochemical synthesis, the derivative 3-aminothis compound (B73559) is a particularly important intermediate. This is primarily due to its ability to participate in cyclocondensation reactions to form substituted pyrimidine (B1678525) rings, which are core structures in a significant class of agrochemicals.[1][2][3][4][5][6]

The general synthetic strategy involves the reaction of 3-aminothis compound with various reagents to construct the desired heterocyclic system. These subsequent modifications on the heterocyclic scaffold allow for the fine-tuning of biological activity, selectivity, and environmental profile of the final agrochemical product.

Synthesis of Agrochemical Intermediates from this compound

A primary application of this compound in the agrochemical industry is its conversion to 3-aminothis compound. This intermediate is a versatile precursor for various heterocyclic agrochemicals.

Synthesis of 3-Aminothis compound from Acetonitrile (B52724) (a precursor to this compound)

While not a direct conversion from this compound, a common industrial synthesis of 3-aminothis compound involves the dimerization of acetonitrile, which can be considered a related starting material.

Reaction: Dimerization of Acetonitrile Product: 3-Aminothis compound

Experimental Protocol:

A detailed protocol for the synthesis of 3-aminothis compound via the dimerization of acetonitrile is outlined in U.S. Patent 5,187,297. The process involves the deprotonation of acetonitrile using a strong base like sodium amide in liquid ammonia (B1221849), followed by dimerization and hydrolysis.[5][6][7]

  • Reaction Setup: A double-jacketed stirrer flushed with dry nitrogen is charged with liquid ammonia.

  • Base Formation: Sodium is added to the liquid ammonia in the presence of an iron(III) nitrate (B79036) catalyst to form sodium amide.

  • Acetonitrile Addition: A solution of acetonitrile in an inert solvent (e.g., toluene) is added to the sodium amide suspension at low temperatures (-33 °C).

  • Dimerization: The reaction mixture is allowed to warm, and the ammonia is evaporated. The reaction is continued at room temperature.

  • Hydrolysis: The resulting sodium salt of 3-aminothis compound is carefully hydrolyzed with water.

  • Workup and Purification: The organic phase is separated, and the aqueous phase is extracted with an organic solvent. The combined organic phases are dried, and the solvent is removed. The crude product is then purified by distillation.

Quantitative Data:

ParameterValueReference
Yield >90%[5][6]
Purity >99.5%[5][6]

Logical Diagram of 3-Aminothis compound Synthesis:

G Acetonitrile Acetonitrile Deprotonation Deprotonation Acetonitrile->Deprotonation Dimerization Dimerization Acetonitrile->Dimerization Sodium_Amide Sodium Amide (in Liquid Ammonia) Sodium_Amide->Deprotonation Acetonitrile_Anion Acetonitrile Anion Deprotonation->Acetonitrile_Anion Acetonitrile_Anion->Dimerization Salt Sodium Salt of 3-Aminothis compound Dimerization->Salt Hydrolysis Hydrolysis Salt->Hydrolysis Product 3-Aminothis compound Hydrolysis->Product

Caption: Synthesis of 3-Aminothis compound from Acetonitrile.

Application in the Synthesis of Pyrimidine-Based Fungicides

Substituted pyrimidines are a well-established class of fungicides used to control a broad spectrum of plant pathogens. 3-Aminothis compound serves as a key building block for the synthesis of these fungicidally active pyrimidine derivatives.

General Synthesis of Pyrimidine Derivatives

The synthesis of the pyrimidine ring can be achieved through the cyclocondensation of 3-aminothis compound with various reagents. For example, reaction with amidines or their equivalents can lead to the formation of aminopyrimidine structures.

Experimental Workflow for Pyrimidine Synthesis:

G Start 3-Aminothis compound Reaction Cyclocondensation Start->Reaction Reagent Amidine / Guanidine Derivative Reagent->Reaction Intermediate Substituted Aminopyrimidine Reaction->Intermediate Modification Further Functionalization (e.g., Halogenation, Substitution) Intermediate->Modification Product Active Fungicidal Pyrimidine Derivative Modification->Product

Caption: General workflow for pyrimidine fungicide synthesis.

Example: Synthesis of Novel Pyrimidine Derivatives with Antifungal Activity

Key Findings from Antifungal Activity Studies:

Compound ClassTarget FungiActivity
Pyrimidine derivatives with amide moietyBotryosphaeria dothidea, Phomopsis sp., Botrytis cinereaSome compounds showed higher inhibition than Pyrimethanil.[2][3]
Novel Pyrimidine Derivatives14 phytopathogenic fungiMany compounds possessed fungicidal activities, some more potent than commercial fungicides.[1]

Application in the Synthesis of Pyridine-Based Agrochemicals

In addition to pyrimidines, 3-aminothis compound can also serve as a precursor for the synthesis of substituted pyridines, another important class of heterocyclic compounds with applications in agrochemicals.

Synthesis of Polysubstituted Pyridines

Research has demonstrated the synthesis of polysubstituted pyridines from β-aminothis compound. These pyridine (B92270) derivatives can then be used as precursors for more complex bicyclic and polycyclic systems, some of which may exhibit agrochemical activity.

Signaling Pathway (Hypothetical) for Pyridine-Based Agrochemical Action:

The specific mode of action for novel pyridine-based agrochemicals would depend on their final structure. However, a hypothetical signaling pathway for an insecticide targeting the insect nervous system is depicted below.

G cluster_neuron Insect Neuron Receptor Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel Receptor->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Signal Nerve Impulse Transmission Depolarization->Signal Agrochemical Pyridine-Based Insecticide Agrochemical->Receptor Binds to Blockage Blockage Blockage->Signal Inhibits

Caption: Hypothetical mode of action for a pyridine insecticide.

Conclusion

This compound, primarily through its derivative 3-aminothis compound, is a valuable and versatile platform for the synthesis of a wide range of agrochemicals. Its utility in forming key heterocyclic structures like pyrimidines and pyridines underscores its importance in the development of novel fungicides, herbicides, and insecticides. The protocols and data presented here provide a foundation for researchers and professionals in the agrochemical industry to explore the potential of this compound-based chemistry in creating next-generation crop protection solutions. Further research into direct, efficient, and scalable synthetic routes from this compound and its derivatives to commercial agrochemicals will continue to be an area of significant interest.

References

Asymmetric Synthesis Involving Crotononitrile: Applications and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotononitrile (B213123), a simple α,β-unsaturated nitrile, is a versatile C4 building block in organic synthesis. Its conjugated nitrile group activates the molecule for a variety of transformations, making it a valuable precursor for the synthesis of complex chiral molecules, particularly in the development of novel pharmaceuticals. The strategic introduction of chirality at the β- or γ-position of the nitrile backbone allows for the construction of stereochemically rich scaffolds. This document provides detailed application notes and experimental protocols for two distinct and powerful asymmetric transformations of this compound: a visible-light-mediated reductive coupling with alkynes and an organocatalyzed conjugate addition of a carbon nucleophile. These methods offer reliable pathways to enantioenriched nitriles, which are key intermediates for the synthesis of bioactive compounds.

Application Note 1: Enantioselective Synthesis of β-Chiral Homoallylic Nitriles via Dual Photoredox/Cobalt Catalysis

Application: This protocol is highly valuable for the synthesis of β-chiral homoallylic nitriles bearing a stereodefined trisubstituted alkene. These structures are difficult to access through other synthetic routes and can serve as precursors to chiral amines, acids, and other functional groups relevant to medicinal chemistry. The reaction demonstrates excellent control over regioselectivity, E/Z selectivity, and enantioselectivity under mild conditions.

Mechanism Overview: The reaction proceeds through a dual catalytic cycle involving a cobalt catalyst and an organic photoredox catalyst. The photocatalyst, upon irradiation with visible light, initiates a single-electron transfer process. This ultimately leads to the formation of a low-valent cobalt species which then undergoes oxidative cyclization with the alkyne and this compound. Subsequent reductive elimination yields the desired enantioenriched homoallylic nitrile.

Logical Workflow for the Dual Catalytic Reductive Coupling

G cluster_photo Photoredox Cycle cluster_co Cobalt Cycle PC Photocatalyst (4CzIPN) PC_star Excited Photocatalyst (4CzIPN*) PC->PC_star Visible Light PC_red Reduced Photocatalyst (4CzIPN-) PC_star->PC_red SET PC_red->PC SET Co_II Co(II) Precatalyst PC_red->Co_II Reduces Base Hünig's Base (DIPEA) Base_ox Oxidized Base (DIPEA+) Base->Base_ox Co_I Co(I) Species Co_II->Co_I Co_III Cobaltacyclopentene Intermediate Co_I->Co_III + Alkyne + this compound Product_Co Co(III)-Product Complex Co_III->Product_Co + Protonation (H2O) Product_Co->Co_I Releases Product Product β-Chiral Homoallylic Nitrile Product_Co->Product Alkyne Alkyne Alkyne->Co_I This compound This compound This compound->Co_I H2O Water (Proton Source) H2O->Co_III

Caption: Workflow of the dual catalytic cycle for reductive coupling.

Experimental Protocol: Reductive Coupling of 1-Phenyl-1-propyne (B1211112) and this compound

Materials:

  • Co(acac)₂ (Cobalt(II) acetylacetonate)

  • (S)-Cy-MeO-BIPHEP (Chiral Ligand)

  • 4CzIPN (Photocatalyst)

  • 1-Phenyl-1-propyne

  • This compound

  • N,N-Diisopropylethylamine (DIPEA, Hünig's base)

  • 1,4-Dioxane (B91453) (Anhydrous)

  • Water (Degassed)

  • Inert atmosphere glovebox or Schlenk line

  • Blue LED light source

Procedure:

  • Inside an argon-filled glovebox, add Co(acac)₂ (5.8 mg, 0.0225 mmol, 7.5 mol%) and (S)-Cy-MeO-BIPHEP (13.6 mg, 0.0225 mmol, 7.5 mol%) to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

  • Add 1.0 mL of anhydrous 1,4-dioxane and stir the mixture at room temperature for 30 minutes.

  • To this solution, add 4CzIPN (11.8 mg, 0.015 mmol, 5.0 mol%), 1-phenyl-1-propyne (34.8 mg, 0.3 mmol, 1.0 equiv.), this compound (40.2 mg, 0.6 mmol, 2.0 equiv.), DIPEA (104.5 µL, 0.6 mmol, 2.0 equiv.), and water (10.8 µL, 0.6 mmol, 2.0 equiv.).

  • Seal the Schlenk tube, remove it from the glovebox, and place it approximately 5 cm from a blue LED lamp.

  • Irradiate the reaction mixture at room temperature with stirring for 24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired chiral homoallylic nitrile.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Quantitative Data: Substrate Scope of the Reductive Coupling[1]
EntryAlkyne SubstrateProduct Yield (%)ee (%)Regio-selectivity (rr)E/Z Ratio
11-Phenyl-1-propyne7393>20:1>20:1
21-(p-Tolyl)-1-propyne7094>20:1>20:1
31-(4-Methoxyphenyl)-1-propyne6892>20:1>20:1
41-(4-Chlorophenyl)-1-propyne7594>20:1>20:1
51-Phenyl-1-butyne6598>20:1>20:1
61-Phenyl-1-hexyne7597>20:1>20:1
71-Cyclohexyl-1-propyne5590>20:1>20:1
81-Octyne (Terminal Alkyne)6273>20:1>20:1

Application Note 2: Organocatalytic Asymmetric Michael Addition of Acetylacetone (B45752) to this compound

Application: This protocol describes the enantioselective conjugate addition of a soft carbon nucleophile (acetylacetone) to this compound. This reaction is a classic C-C bond-forming reaction that creates a new stereocenter at the β-position of the nitrile. The resulting δ-ketonitriles are highly functionalized and can be readily converted into a variety of valuable chiral building blocks, such as chiral 1,5-dicarbonyl compounds or substituted piperidines, which are common motifs in pharmaceuticals.

Mechanism Overview: The reaction is catalyzed by a bifunctional chiral organocatalyst, such as a derivative of a Cinchona alkaloid or a primary amine-thiourea. The catalyst operates through a dual activation mechanism. The basic amine moiety of the catalyst deprotonates the acetylacetone to form a chiral enolate. Simultaneously, the hydrogen-bonding donor part of the catalyst (e.g., thiourea (B124793) or squaramide) activates the this compound by coordinating to the nitrile group, lowering its LUMO and directing the nucleophilic attack to one of the enantiotopic faces.

Proposed Catalytic Cycle for Michael Addition

G Catalyst Bifunctional Organocatalyst Enolate_Complex Chiral Enolate-Catalyst Complex Catalyst->Enolate_Complex + Nucleophile - H+ Nucleophile Acetylacetone Nucleophile->Enolate_Complex TS Ternary Transition State Enolate_Complex->TS + this compound This compound This compound This compound->TS Product_Complex Product-Catalyst Complex TS->Product_Complex C-C Bond Formation Product_Complex->Catalyst Releases Product + H+ Product δ-Ketonitrile Product Product_Complex->Product

Caption: Organocatalytic cycle for the asymmetric Michael addition.

Experimental Protocol: Asymmetric Michael Addition of Acetylacetone to this compound

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether (Chiral Organocatalyst)

  • Benzoic Acid (Co-catalyst)

  • Acetylacetone

  • This compound

  • Toluene (B28343) (Anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral organocatalyst (20.5 mg, 0.063 mmol, 10 mol%) and benzoic acid (7.7 mg, 0.063 mmol, 10 mol%).

  • Add 2.0 mL of anhydrous toluene and cool the mixture to 0 °C in an ice bath.

  • Add acetylacetone (97.0 µL, 0.945 mmol, 1.5 equiv.).

  • Add this compound (50.0 mg, 0.63 mmol, 1.0 equiv.) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion (typically 24-48 hours), quench the reaction by adding 2 mL of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the chiral δ-ketonitrile.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Quantitative Data (Illustrative)

This data is illustrative and based on typical results for similar organocatalytic Michael additions. Actual results would require experimental verification.

EntryNucleophileCatalyst Loading (mol%)Co-catalystSolventTemp (°C)Yield (%) (Expected)ee (%) (Expected)
1Acetylacetone10Benzoic AcidToluene085-9590-97
2Diethyl Malonate10Benzoic AcidToluene080-9088-95
3Dibenzoylmethane10Benzoic AcidToluene090-98>99
4Acetylacetone20NoneCH₂Cl₂RT70-8075-85

Conclusion

The asymmetric methodologies presented herein provide robust and reliable access to valuable chiral nitrile building blocks from this compound. The dual photoredox/cobalt-catalyzed reductive coupling offers a modern and efficient route to complex homoallylic nitriles, while the organocatalytic Michael addition represents a classic and powerful strategy for the enantioselective formation of C-C bonds. The detailed protocols and compiled data serve as a practical guide for researchers in drug discovery and development to synthesize novel, enantioenriched molecules with high potential for biological activity. The versatility of the nitrile functional group in the products of these reactions allows for further elaboration into a wide array of target compounds.

Application Notes and Protocols for Optimizing Catalytic Crotononitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and optimized catalytic conditions for key reactions involving crotononitrile (B213123), a versatile building block in organic synthesis. The following sections cover its synthesis through the rearrangement of methacrylonitrile (B127562) and its application in the Baylis-Hillman reaction, offering structured data and step-by-step experimental procedures.

Section 1: Synthesis of this compound via Isomerization of Methacrylonitrile

The isomerization of methacrylonitrile to this compound can be effectively achieved using solid base catalysts. This method offers a direct route to this compound from a readily available starting material.

Catalytic Conditions and Performance

The selection of a suitable solid base catalyst and the optimization of reaction parameters are crucial for maximizing the selectivity and conversion to this compound. Strong solid bases such as Magnesium Oxide (MgO), Calcium Oxide (CaO), and basic Magnesium Carbonate have demonstrated high activity in this rearrangement.

Table 1: Performance of Various Solid Base Catalysts in the Rearrangement of Methacrylonitrile to this compound

CatalystReaction Temperature (°C)Methacrylonitrile Conversion (%)This compound Selectivity (%)cis/trans RatioReference
CaO32030.6High6/4
MgO32016.0High6/4
La₂O₃3205.7High-
Basic Magnesium Carbonate3202090 (55% cis, 35% trans)55/35

Note: Weakly basic oxides like ZnO and acidic catalysts such as Al₂O₃ showed little to no activity for this rearrangement.

Experimental Protocol: Vapor-Phase Rearrangement of Methacrylonitrile

This protocol describes the continuous-flow, vapor-phase isomerization of methacrylonitrile to this compound using a fixed-bed reactor.

Materials:

  • Methacrylonitrile (99%)

  • Solid base catalyst (e.g., Magnesium Oxide, calcined)

  • Helium (carrier gas)

  • Fixed-bed flow reactor system with a furnace

  • Gas chromatograph (GC) for product analysis

  • Condenser and collection flask

Catalyst Preparation (MgO):

  • Magnesium hydroxide (B78521) (Mg(OH)₂) is calcined at 600°C for several hours to produce active MgO.

  • The resulting MgO is pelletized, crushed, and sieved to the desired particle size for packing in the reactor.

Experimental Procedure:

  • Pack a fixed-bed reactor with a known amount of the prepared solid base catalyst (e.g., 1 g of MgO).

  • Place the reactor in a tube furnace and heat to the desired reaction temperature (e.g., 320°C) under a continuous flow of helium.

  • Introduce a feed stream of methacrylonitrile vapor into the reactor using a syringe pump and a vaporizer. The feed is diluted with an inert carrier gas, such as helium (e.g., He:methacrylonitrile molar ratio of 12:1).

  • Maintain a constant space velocity (e.g., 43 ml min⁻¹ g-catalyst⁻¹) to ensure sufficient residence time for the reaction.

  • The reactor effluent is passed through a condenser to collect the liquid products.

  • Analyze the product mixture using gas chromatography to determine the conversion of methacrylonitrile and the selectivity to this compound isomers.

Logical Workflow for Methacrylonitrile Rearrangement:

G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_analysis Analysis MgOH2 Mg(OH)₂ Calcination Calcination (600°C) MgOH2->Calcination MgO Active MgO Catalyst Calcination->MgO Reactor Fixed-Bed Reactor (320°C) MgO->Reactor Catalyst Loading Methacrylonitrile Methacrylonitrile Methacrylonitrile->Reactor Helium Helium Carrier Gas Helium->Reactor Condenser Condenser Reactor->Condenser Products This compound Products Condenser->Products GC Gas Chromatography Products->GC Data Conversion & Selectivity Data GC->Data

Caption: Workflow for the catalytic rearrangement of methacrylonitrile.

Section 2: Baylis-Hillman Reaction of this compound with Benzaldehyde (B42025)

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde or ketone, catalyzed by a nucleophilic catalyst such as a tertiary amine or phosphine.[1] this compound can act as the activated alkene in this reaction.

Catalytic Conditions and Performance

1,4-Diazabicyclo[2.2.2]octane (DABCO) is a commonly used and effective catalyst for the Baylis-Hillman reaction.[1][2] The reaction conditions, including solvent and catalyst loading, can influence the reaction rate and yield.

Table 2: Illustrative Conditions for the Baylis-Hillman Reaction

Activated AlkeneAldehydeCatalyst (mol%)SolventReaction Time (h)Yield (%)Reference
Phenyl vinyl ketonep-NitrobenzaldehydeDABCO (10)DMF60~80 (diadduct)[3]
Acrylonitrile (B1666552)BenzaldehydeDABCOVarious-Moderate to Good[4]
Methyl acrylateBenzaldehydeDABCOVarious-Moderate to Good

Note: While a specific protocol for this compound was not found in the search results, the following protocol is adapted from a similar Baylis-Hillman reaction and is expected to provide a good starting point for optimization.

Experimental Protocol: Baylis-Hillman Reaction of this compound and Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Dichloromethane

  • Water

  • Silica (B1680970) gel for column chromatography

Experimental Procedure:

  • To a solution of benzaldehyde (1.0 eq) and DABCO (10 mol%) in DMF, add this compound (1.0 - 2.0 eq).

  • Stir the reaction mixture at room temperature for an extended period (e.g., 60 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired Baylis-Hillman adduct.

Signaling Pathway of the Baylis-Hillman Reaction:

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product This compound This compound Zwitterion1 Zwitterionic Enolate This compound->Zwitterion1 + DABCO Benzaldehyde Benzaldehyde DABCO DABCO Catalyst Zwitterion2 Aldol Adduct Zwitterion1->Zwitterion2 + Benzaldehyde Adduct Baylis-Hillman Adduct Zwitterion2->Adduct - DABCO G cluster_reactants Reactants cluster_reaction Ammoxidation Reaction cluster_separation Product Separation & Analysis Crotonaldehyde Crotonaldehyde Reactor Gas-Phase Reactor (e.g., 350°C) Crotonaldehyde->Reactor Ammonia Ammonia Ammonia->Reactor Oxygen Oxygen/Air Oxygen->Reactor ProductStream Gaseous Product Stream Reactor->ProductStream Catalyst Mixed Metal Oxide Catalyst Catalyst->Reactor Catalyst Condensation Condensation ProductStream->Condensation GasAnalysis Gas Analysis ProductStream->GasAnalysis CrotononitrileProduct This compound Condensation->CrotononitrileProduct

References

Procedures for the purification of Crotononitrile by distillation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Purification of Crotononitrile (B213123) by Distillation

Introduction

This compound is a versatile nitrile used as a starting material and intermediate in the synthesis of a wide range of organic compounds[1][2]. The purity of this compound is crucial for the success of subsequent reactions, necessitating an effective purification strategy. Distillation is a primary and highly effective method for purifying this compound, particularly on a laboratory and industrial scale[1]. This document provides a detailed protocol for the purification of this compound using distillation, including important safety precautions, pre-distillation workup, and methods for purity assessment. Given that this compound is a mixture of cis and trans isomers, and that thermal isomerization can occur at high temperatures, reduced-pressure (vacuum) distillation is the preferred method to ensure high purity and isomeric integrity[1].

Critical Safety Precautions

This compound is a hazardous substance and must be handled with extreme care in a well-ventilated chemical fume hood.

  • Flammability: this compound is a highly flammable liquid and vapor with a low flash point of 16°C[3][4]. All ignition sources, such as heat, sparks, and open flames, must be eliminated from the work area[4][5]. Electrical equipment should be explosion-proof, and the distillation apparatus should be properly grounded to prevent static discharge[5].

  • Toxicity: It is toxic if swallowed or inhaled and is harmful in contact with skin[4][6]. Nitrile poisoning symptoms can be similar to those of cyanide poisoning[6].

  • Corrosivity and Irritation: The compound is corrosive and causes irritation to the skin, eyes, and respiratory system[3][4][7]. It is a lachrymator, meaning it induces tears[3][7].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-retardant lab coat[5]. If there is a risk of exceeding exposure limits, a full-face respirator should be used[5].

  • Handling: Contact with acids should be avoided as it can liberate highly toxic gas[6]. All manipulations should be performed in a chemical fume hood.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₄H₅N[8][9]
Molecular Weight 67.09 g/mol [3][8]
Appearance Slightly yellow, clear liquid[3]
Boiling Point 120-121 °C (at 1 atm)[8][9]
Density 0.824 g/mL at 25 °C[8]
Refractive Index (n²⁰/D) 1.419[8]
Flash Point 16 °C (closed cup)[3]
Isomeric Form Typically a mixture of cis and trans isomers[4]

Experimental Protocols

This section details the recommended procedures for purifying this compound, from initial washing to the final distillation.

Protocol 1: Pre-Distillation Aqueous Workup

For crude this compound, especially from synthesis, an initial washing sequence can remove acidic, basic, and water-soluble impurities, improving the efficiency of the final distillation[1].

Materials:

  • Crude this compound

  • 10% Citric Acid Solution

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

  • Erlenmeyer Flasks

Procedure:

  • Place the crude this compound in a separatory funnel.

  • Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and discard the aqueous (lower) layer.

  • Wash the organic layer with a 10% citric acid solution to remove basic impurities like pyridine[1]. Discard the aqueous layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acids[1]. Discard the aqueous layer.

  • Wash the organic layer with brine to facilitate the removal of dissolved water.

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the dried liquid to remove the drying agent. The this compound is now ready for distillation.

G Pre-Distillation Workflow for this compound start Crude this compound in Separatory Funnel wash_h2o 1. Wash with Deionized Water start->wash_h2o wash_acid 2. Wash with 10% Citric Acid Solution wash_h2o->wash_acid wash_base 3. Wash with Saturated NaHCO3 Solution wash_acid->wash_base wash_brine 4. Wash with Brine wash_base->wash_brine dry 5. Dry Organic Layer (e.g., MgSO4) wash_brine->dry filter 6. Filter to Remove Drying Agent dry->filter end Pre-Treated this compound (Ready for Distillation) filter->end G This compound Distillation Workflow cluster_0 Distillation Method start Charge Flask with Pre-Treated this compound and Boiling Chips assemble Assemble Distillation Apparatus in Fume Hood start->assemble vac_path Vacuum Distillation (Recommended) assemble->vac_path atm_path Atmospheric Distillation assemble->atm_path apply_vac Apply Vacuum and Begin Gentle Heating vac_path->apply_vac heat_atm Begin Gentle Heating atm_path->heat_atm collect Collect Main Fraction at Constant Boiling Point apply_vac->collect heat_atm->collect stop Stop Distillation and Allow Apparatus to Cool collect->stop end Store Purified This compound stop->end

References

Application Notes and Protocols for the Laboratory Scale Preparation of cis-Crotononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a representative protocol for the laboratory-scale synthesis of cis-crotononitrile. The synthesis is based on the palladium-catalyzed cyanation of cis-1-bromo-1-propene (B1330963). Due to the unavailability of the full text of the primary literature source, a representative protocol has been constructed based on established palladium-catalyzed cyanation methodologies. This document includes information on the necessary reagents, safety precautions, a step-by-step experimental procedure, and methods for purification and characterization of the final product. All quantitative data is summarized in tables, and a graphical representation of the workflow is provided.

Introduction

cis-Crotononitrile (CAS No. 1190-76-7) is a valuable building block in organic synthesis, utilized in the construction of various nitrogen-containing heterocyclic compounds and other complex organic molecules relevant to pharmaceutical and materials science research. Commercially available crotononitrile (B213123) is often a mixture of cis and trans isomers, necessitating either a selective synthesis or an efficient separation method to obtain the pure cis isomer. This document outlines a laboratory-scale preparation of cis-crotononitrile.

The described method is a palladium-catalyzed cross-coupling reaction between cis-1-bromo-1-propene and a cyanide source, a common and effective strategy for the formation of vinyl nitriles. The use of a palladium catalyst, in conjunction with a phosphine (B1218219) ligand, facilitates the reaction under relatively mild conditions. A phase-transfer catalyst, such as a crown ether, can be employed to enhance the solubility and reactivity of the cyanide salt in the organic solvent.

Materials and Reagents

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier (Example)
cis-1-Bromo-1-propene590-13-6C₃H₅Br120.98Sigma-Aldrich
Potassium Cyanide (KCN)151-50-8KCN65.12Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)14221-01-3C₇₂H₆₀P₄Pd1155.56Sigma-Aldrich
18-Crown-6 (B118740)17455-13-9C₁₂H₂₄O₆264.32Sigma-Aldrich
Benzene (B151609) (Anhydrous)71-43-2C₆H₆78.11Sigma-Aldrich
Diethyl Ether (Anhydrous)60-29-7C₄H₁₀O74.12Sigma-Aldrich
Saturated Aqueous Sodium Bicarbonate SolutionN/ANaHCO₃84.01N/A
Saturated Aqueous Sodium Chloride Solution (Brine)N/ANaCl58.44N/A
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Sigma-Aldrich

Safety Precautions

Extreme caution must be exercised when handling potassium cyanide as it is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2] Contact with acids liberates highly toxic hydrogen cyanide gas.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations involving potassium cyanide and benzene must be performed in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste, especially cyanide-containing waste, according to institutional and local regulations. Cyanide waste should be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal.

  • Benzene: Benzene is a known carcinogen and is highly flammable. Use in a fume hood and away from ignition sources.

  • Palladium Catalyst: Palladium compounds can be toxic and should be handled with care.

Experimental Protocol (Representative)

This protocol is a representative example based on the reaction conditions reported by Prochazka and Siroky and general knowledge of palladium-catalyzed cyanation reactions. The original publication reported a yield of 92%.

4.1 Reaction Setup

  • To a dry, oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a septum, add tetrakis(triphenylphosphine)palladium(0) (e.g., 0.05 mmol, 5 mol%) and 18-crown-6 (e.g., 0.1 mmol, 10 mol%).

  • The flask is then evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous benzene (e.g., 20 mL) via a syringe.

  • In a separate, dry vial, weigh potassium cyanide (e.g., 1.5 mmol, 1.5 eq.). Handle with extreme care in a fume hood.

  • Quickly add the potassium cyanide to the reaction flask against a positive flow of nitrogen.

  • Add cis-1-bromo-1-propene (e.g., 1.0 mmol, 1.0 eq.) to the stirred suspension via a syringe.

4.2 Reaction Execution

  • Heat the reaction mixture to 80 °C using an oil bath.

  • Maintain stirring at this temperature for the duration of the reaction (reported as 50 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if desired.

4.3 Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Caution: Benzene is volatile and carcinogenic.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure cis-crotononitrile. The boiling point of cis-crotononitrile is 107 °C at atmospheric pressure.

Characterization

The identity and purity of the synthesized cis-crotononitrile can be confirmed using spectroscopic methods.

Table 1: Physical and Spectroscopic Data for cis-Crotononitrile

Property/TechniqueData
CAS Number1190-76-7
Molecular FormulaC₄H₅N
Molecular Weight67.09 g/mol
Boiling Point107 °C
¹H NMR Solvent: CDCl₃δ (ppm): 6.5-6.8 (m, 1H, =CH-CN), 5.4-5.6 (m, 1H, CH₃-CH=), 2.0-2.2 (m, 3H, CH₃)
¹³C NMR Solvent: CDCl₃δ (ppm): ~145 (CH₃-C H=), ~118 (C N), ~110 (=C H-CN), ~16 (C H₃)
IR ν (cm⁻¹): ~2220 (C≡N stretch, strong), ~1640 (C=C stretch, medium), ~3050 (=C-H stretch, medium), ~2950, 2870 (C-H stretch, medium)

Note: The exact chemical shifts and coupling constants for NMR, as well as the precise peak positions for IR, may vary slightly depending on the solvent and the specific instrument used.

Workflow Diagram

The following diagram illustrates the key steps in the laboratory-scale preparation of cis-crotononitrile.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Assemble Reagents (cis-1-bromo-1-propene, KCN, Pd(PPh₃)₄, 18-crown-6, Benzene) safety 2. Review Safety Precautions (Especially for KCN and Benzene) reagents->safety setup 3. Reaction Setup (Inert atmosphere) safety->setup heating 4. Heating (80 °C, 50 h) setup->heating quench 5. Quenching (with Water) heating->quench extract 6. Extraction & Washing quench->extract dry 7. Drying & Concentration extract->dry purify 8. Fractional Distillation dry->purify characterization 9. Characterization (NMR, IR) purify->characterization

Caption: Experimental workflow for the synthesis of cis-Crotononitrile.

Discussion

The palladium-catalyzed cyanation of vinyl halides is a robust method for the synthesis of vinyl nitriles. The choice of catalyst, ligand, solvent, and cyanide source can significantly impact the reaction efficiency. In the referenced procedure, tetrakis(triphenylphosphine)palladium(0) serves as the catalyst precursor, which is a common choice for such transformations. The use of 18-crown-6 is crucial for solubilizing the potassium cyanide in the nonpolar benzene solvent by sequestering the potassium cation.

The long reaction time of 50 hours suggests that the reaction may be slow. Optimization of reaction conditions, such as screening different palladium catalysts, phosphine ligands, or solvents, could potentially reduce the reaction time and improve the overall efficiency. For instance, more modern palladium precatalysts and bulky electron-rich phosphine ligands have been shown to be highly effective in similar cross-coupling reactions.

Purification by fractional distillation is a suitable method for separating the relatively volatile cis-crotononitrile from the non-volatile catalyst residues and crown ether. Careful control of the distillation pressure and temperature is necessary to avoid thermal isomerization of the cis product to the more stable trans isomer.

Conclusion

This document provides a comprehensive overview and a representative protocol for the laboratory-scale synthesis of cis-crotononitrile. By following the outlined procedures and adhering to the stringent safety precautions, researchers can successfully prepare this valuable synthetic intermediate. The provided spectroscopic data will aid in the characterization and confirmation of the desired product. Further optimization of the reaction conditions may lead to improved yields and shorter reaction times.

References

Application Notes and Protocols: The Versatile Role of Crotononitrile in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotononitrile (B213123), an unsaturated nitrile, is a valuable and versatile building block in organic synthesis, particularly for the construction of a wide array of fine chemicals. Its reactivity, stemming from the presence of both a carbon-carbon double bond and a nitrile group, allows for its participation in a variety of chemical transformations. This makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and other specialty chemicals. These application notes provide an overview of the use of this compound in the synthesis of important classes of fine chemicals, including detailed experimental protocols for key reactions and quantitative data to facilitate laboratory application.

Core Applications of this compound

This compound serves as a precursor in a range of synthetic methodologies, including:

  • Michael Addition Reactions: The electron-withdrawing nature of the nitrile group activates the double bond for conjugate addition, making this compound an excellent Michael acceptor. This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation.

  • Multicomponent Reactions: this compound and its derivatives are frequently employed in one-pot multicomponent reactions for the efficient synthesis of complex heterocyclic scaffolds, such as pyridines and pyrans.

  • Gewald Reaction: This reaction utilizes α,β-unsaturated nitriles for the synthesis of highly substituted 2-aminothiophenes, which are important pharmacophores.

  • Baylis-Hillman Reaction: this compound can act as an activated alkene in the Baylis-Hillman reaction, forming densely functionalized allylic alcohol derivatives.

Data Presentation: Synthesis of Fine Chemicals

The following tables summarize quantitative data for the synthesis of various fine chemicals utilizing this compound or its precursors in key chemical transformations.

Table 1: Synthesis of 2-Amino-3-cyanopyridine Derivatives via Multicomponent Reaction [1][2][3][4]

Aldehyde (Ar-CHO)Ketone (R-CO-CH₃)CatalystSolventTemp (°C)Time (h)Yield (%)
4-Cl-C₆H₄Acetophenone (B1666503)Cu/CAcetonitrile (B52724)801.594
4-MeO-C₆H₄AcetophenoneCu/CAcetonitrile801.592
4-NO₂-C₆H₄AcetophenoneCu/CAcetonitrile80286
BenzaldehydeCyclohexanone (B45756)Cu/CAcetonitrile802.589
4-Br-C₆H₄AcetophenoneTBBDANeat1000.595
3-NO₂-C₆H₄AcetophenoneTBBDANeat1000.692

TBBDA: N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide

Table 2: Gewald Synthesis of 2-Aminothiophenes

Ketone/Aldehydeα-Cyano CompoundBaseSolventTemp (°C)Time (h)Yield (%)
CyclohexanoneMalononitrile (B47326)Morpholine (B109124)Ethanol (B145695)50185
AcetoneMalononitrileMorpholineEthanol50178
AcetophenoneEthyl CyanoacetateMorpholineEthanol501.582
BenzaldehydeMalononitrileMorpholineEthanol50190

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Amino-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile[1][3]

This protocol details a copper-catalyzed four-component reaction for the synthesis of a substituted 2-amino-3-cyanopyridine.

Materials:

Procedure:

  • To a 25 mL round-bottom flask, add 4-chlorobenzaldehyde (1.0 mmol, 140.6 mg), acetophenone (1.0 mmol, 120.1 mg), malononitrile (1.5 mmol, 99.1 mg), ammonium acetate (2.0 mmol, 154.2 mg), and Cu/C nanocatalyst (2.0 mol%).

  • Add acetonitrile (2.0 mL) to the flask.

  • Stir the reaction mixture at 80 °C under an ambient atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of n-hexane/ethyl acetate (10:1) as the eluent.

  • Upon completion of the reaction (typically 1.5 hours), cool the mixture to room temperature.

  • Filter the crude reaction mixture through a pad of Celite and wash the filter cake with hot ethanol (3 x 10 mL).

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization from ethanol to afford the pure product.

Expected Yield: 94%

Protocol 2: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[5]

This protocol describes the synthesis of a 2-aminothiophene derivative via the Gewald reaction.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine

  • Ethanol

Procedure:

  • In a 100 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (0.1 mol, 9.8 g) and malononitrile (0.1 mol, 6.6 g) in ethanol (30 mL).

  • Add elemental sulfur (0.1 mol, 3.2 g) to the mixture.

  • While stirring, add morpholine (0.1 mol, 8.7 g) dropwise to the suspension. An exothermic reaction will occur, and the temperature will rise.

  • After the initial exothermic reaction subsides, heat the mixture to 50 °C and continue stirring for 1 hour.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry.

Expected Yield: 85%

Visualizations

Diagram 1: Workflow for the One-Pot Synthesis of 2-Amino-3-cyanopyridines

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Combine Aldehyde, Ketone, Malononitrile, Ammonium Acetate, and Cu/C Catalyst in Acetonitrile react Stir at 80°C start->react filter Filter through Celite react->filter wash Wash with Hot Ethanol filter->wash evaporate Evaporate Solvent wash->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize product Pure 2-Amino-3-cyanopyridine recrystallize->product

Caption: Workflow for the synthesis of 2-amino-3-cyanopyridines.

Diagram 2: General Mechanism of the Michael Addition

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation donor Michael Donor (e.g., Active Methylene Compound) enolate Enolate (Nucleophile) donor->enolate + Base base Base intermediate Enolate Intermediate enolate->intermediate + this compound acceptor Michael Acceptor (this compound) protonation Protonation intermediate->protonation product Michael Adduct protonation->product

Caption: General mechanism of the base-catalyzed Michael addition.

Diagram 3: The Baylis-Hillman Reaction Pathway

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Aldol-type Addition cluster_2 Step 3: Proton Transfer and Catalyst Elimination catalyst Nucleophilic Catalyst (e.g., DABCO) zwitterion Zwitterionic Enolate catalyst->zwitterion + this compound This compound This compound adduct Aldol Adduct zwitterion->adduct + Aldehyde aldehyde Aldehyde proton_transfer Proton Transfer adduct->proton_transfer elimination Catalyst Elimination proton_transfer->elimination product Baylis-Hillman Adduct elimination->product

Caption: The reaction pathway of the Baylis-Hillman reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Crotononitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of crotononitrile (B213123). The information is designed to help optimize yield and selectivity for the three primary synthesis routes: dehydration of crotonamide (B15916), hydrocyanation of butadiene, and rearrangement of methacrylonitrile (B127562).

Troubleshooting Guides

This section addresses common issues encountered during this compound synthesis. The tables below provide a summary of potential problems, their probable causes, and recommended solutions.

Dehydration of Crotonamide

Issue: Low yield or incomplete conversion of crotonamide.

Potential CauseRecommended SolutionExpected Outcome
Insufficient Dehydrating Agent Ensure at least a stoichiometric amount of the dehydrating agent (e.g., P₂O₅, POCl₃, SOCl₂) is used. An excess may be required.Drives the reaction to completion, increasing yield.
Inadequate Reaction Temperature Optimize the reaction temperature. Dehydration of amides typically requires elevated temperatures. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature.Improved reaction kinetics and higher conversion rates.
Presence of Water Ensure all reactants and solvents are anhydrous. Dry the crotonamide starting material if necessary.Prevents side reactions and decomposition of the dehydrating agent.
Poor Mixing Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the dehydrating agent is a solid.Uniform reaction conditions leading to consistent product formation.

Issue: Poor selectivity, formation of byproducts.

Potential CauseRecommended SolutionExpected Outcome
Side Reactions (e.g., Polymerization) Control the reaction temperature carefully. Overheating can lead to polymerization of the product.Minimizes the formation of polymeric byproducts, improving product purity and yield.
Decomposition of Product Avoid prolonged reaction times at high temperatures. Monitor the reaction and work up as soon as it is complete.Reduces product loss due to thermal degradation.
Formation of Isomers The dehydration of crotonamide typically yields the more stable trans-crotononitrile. If the cis-isomer is desired, alternative synthetic routes may be necessary.Selective formation of the desired isomer.
Hydrocyanation of Butadiene

Issue: Low yield of pentenenitriles (this compound precursors).

Potential CauseRecommended SolutionExpected Outcome
Catalyst Deactivation Ensure the purity of the butadiene feed. Impurities like water, oxygen, and sulfur compounds can poison the nickel catalyst. Use a guard bed to remove impurities before the reactor.Maintains catalyst activity and prolongs its lifespan, leading to higher overall yield.
Suboptimal Ligand Concentration The ratio of the phosphite (B83602) ligand to the nickel catalyst is critical. Optimize this ratio to maximize catalyst activity and stability.Enhanced reaction rate and improved catalyst performance.
Incorrect Reaction Temperature The hydrocyanation of butadiene is typically carried out between 80-130°C.[1] Lower temperatures may lead to slow reaction rates, while higher temperatures can promote catalyst decomposition.Optimal balance between reaction rate and catalyst stability.

Issue: Poor selectivity towards 3-pentenenitrile (B94367) (linear product).

Potential CauseRecommended SolutionExpected Outcome
Inappropriate Ligand Choice The structure of the phosphite ligand significantly influences the regioselectivity. Bulky ligands tend to favor the formation of the linear product (3-pentenenitrile) over the branched product (2-methyl-3-butenenitrile).Increased selectivity towards the desired linear isomer.
Presence of Lewis Acid The addition of a Lewis acid co-catalyst (e.g., AlCl₃, ZnCl₂) can promote the isomerization of the undesired branched product to the desired linear product.[2][3]Shifts the product distribution towards the linear isomer, increasing the overall yield of this compound precursors.
Rearrangement of Methacrylonitrile

Issue: Low conversion of methacrylonitrile.

Potential CauseRecommended SolutionExpected Outcome
Inactive Catalyst Use a strong solid base catalyst such as MgO or CaO. Ensure the catalyst is properly activated (e.g., by calcination at high temperature) before use.Increased catalytic activity and higher conversion of the starting material.
Suboptimal Reaction Temperature The rearrangement typically requires high temperatures (e.g., 320°C). Optimize the temperature to achieve a reasonable conversion rate without causing significant decomposition.Improved reaction kinetics and higher product yield.
Short Residence Time In a flow reactor setup, a longer residence time (lower flow rate) may be necessary to achieve higher conversion.Increased contact time between the reactant and the catalyst, leading to higher conversion.

Issue: Poor selectivity towards this compound.

Potential CauseRecommended SolutionExpected Outcome
Formation of Byproducts Acidic catalysts can lead to the formation of polymeric byproducts. Ensure a strongly basic catalyst is used to favor the desired rearrangement.Minimized side reactions and improved selectivity towards this compound.
Unfavorable cis:trans Ratio The cis:trans ratio of the resulting this compound is influenced by the catalyst and reaction conditions. Some catalysts may favor the formation of one isomer over the other.Control over the isomeric composition of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a laboratory scale?

A1: For laboratory-scale synthesis, the dehydration of crotonamide is a common and relatively straightforward method. This reaction can be achieved using various dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). The reaction generally proceeds with good yield, primarily affording the more stable trans-isomer of this compound.

Q2: How can I control the cis/trans selectivity in this compound synthesis?

A2: Controlling the cis/trans isomer ratio can be challenging.

  • In the rearrangement of methacrylonitrile , the choice of the solid base catalyst can influence the isomer ratio.

  • For the hydrocyanation of butadiene , the initial product is a mixture of pentenenitrile isomers. Subsequent isomerization steps, often catalyzed by Lewis acids, are used to enrich the desired linear isomer which is a precursor to this compound.

  • Separation of the cis and trans isomers of this compound can be achieved by fractional distillation or preparative gas chromatography, although this can be difficult due to their close boiling points.

Q3: What are the main safety precautions to consider when working with this compound and its synthesis?

A3: this compound is a toxic and flammable substance. It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The synthesis may involve hazardous reagents such as cyanides (in the hydrocyanation route), which are highly toxic, and strong acids or dehydrating agents that are corrosive. Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis and follow established safety protocols.

Q4: My this compound product is impure. What are the likely contaminants and how can I purify it?

A4: Impurities will depend on the synthetic route used.

  • Dehydration of crotonamide: Unreacted crotonamide and polymeric byproducts are common impurities.

  • Hydrocyanation of butadiene: Side products from the hydrocyanation and isomerization steps, as well as unreacted starting materials, may be present.

  • Rearrangement of methacrylonitrile: Unreacted methacrylonitrile and other isomers can be present.

Purification is typically achieved by distillation. Fractional distillation can be used to separate this compound from impurities with different boiling points. For high-purity requirements, techniques like preparative gas chromatography can be employed to separate the cis and trans isomers.

Q5: How does reaction temperature affect the yield and selectivity in the dehydration of crotonamide?

A5: Temperature is a critical parameter. Increasing the temperature generally increases the reaction rate and conversion of crotonamide. However, excessively high temperatures can lead to the decomposition of the product and the formation of polymeric byproducts, which will decrease the overall yield and purity. It is essential to find the optimal temperature that provides a good reaction rate without significant side reactions. Monitoring the reaction progress at different temperatures is recommended to determine the ideal conditions for your specific setup.

Experimental Protocols

Synthesis of trans-Crotononitrile via Dehydration of trans-Crotonamide

This protocol is a general guideline and may require optimization.

Materials:

  • trans-Crotonamide

  • Phosphorus pentoxide (P₂O₅)

  • Anhydrous solvent (e.g., toluene (B28343) or xylene)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a drying tube.

  • To the flask, add trans-crotonamide and the anhydrous solvent.

  • With vigorous stirring, slowly and carefully add phosphorus pentoxide in portions. The reaction is exothermic.

  • Heat the mixture to reflux and maintain the reflux for the required time (monitor by TLC or GC-MS until the starting material is consumed).

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding water or pouring the mixture over crushed ice.

  • Separate the organic layer. Extract the aqueous layer with the same solvent.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude this compound by fractional distillation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Reactants (Crotonamide, P₂O₅, Solvent) reaction Reaction (Reflux) reactants->reaction Heat quenching Quenching (Ice/Water) reaction->quenching Cool extraction Liquid-Liquid Extraction quenching->extraction washing Washing (NaHCO₃, H₂O, Brine) extraction->washing drying Drying (MgSO₄) washing->drying filtration Filtration drying->filtration evaporation Solvent Evaporation filtration->evaporation distillation Fractional Distillation evaporation->distillation product Pure This compound distillation->product

Caption: Experimental workflow for this compound synthesis via dehydration.

troubleshooting_logic cluster_investigation Problem Investigation cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Selectivity Issue check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (T, t) start->check_conditions analyze_product Analyze Crude Product (GC-MS, NMR) start->analyze_product cause1 Impure Starting Materials check_reagents->cause1 cause2 Incorrect Reaction Parameters check_conditions->cause2 cause4 Catalyst Deactivation check_conditions->cause4 cause3 Side Reactions/ Byproduct Formation analyze_product->cause3 solution1 Purify/Verify Reagents cause1->solution1 solution2 Optimize Temp, Time, Ratios cause2->solution2 solution3 Modify Conditions to Minimize Side Reactions cause3->solution3 solution4 Use Fresh/Active Catalyst cause4->solution4 solution1->start Re-run solution2->start Re-run solution3->start Re-run solution4->start Re-run

Caption: A logical workflow for troubleshooting synthesis issues.

References

Preventing polymerization of Crotononitrile during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with crotononitrile (B213123). This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address the primary challenge encountered during its use: unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What causes the polymerization of this compound during my reaction?

A1: this compound, an α,β-unsaturated nitrile, is susceptible to spontaneous polymerization through both free-radical and anionic mechanisms. The electron-withdrawing nitrile group activates the carbon-carbon double bond, making it prone to react with itself. Common initiators of this process include:

  • Heat: Elevated temperatures, often used during distillation or reflux, can generate free radicals that initiate a chain reaction.

  • Light: UV light can provide the energy needed to initiate radical polymerization.

  • Impurities: Contaminants such as peroxides (often found in older solvents like THF or diethyl ether) or residual bases and acids can act as initiators for radical or anionic polymerization, respectively.

  • Oxygen: While dissolved oxygen is necessary for the function of phenolic inhibitors, it can also contribute to the formation of peroxides, which are potent polymerization initiators.

Q2: My reaction mixture has turned into a viscous oil or a solid mass. What has happened?

A2: This is a clear indication of runaway polymerization. The monomeric this compound has reacted with itself to form a high-molecular-weight polymer. This process is often highly exothermic, which can accelerate the reaction rate, leading to a rapid increase in viscosity and eventual solidification.

Q3: How do polymerization inhibitors work, and which ones are suitable for this compound?

A3: Polymerization inhibitors are compounds that scavenge radical species, thereby terminating the polymerization chain reaction. For α,β-unsaturated nitriles like this compound and the closely related acrylonitrile, phenolic compounds are commonly used. These inhibitors require the presence of a small amount of dissolved oxygen to function effectively.

Inhibitor TypeExamplesTypical Concentration (ppm)Removal Method
Phenolic Hydroquinone (B1673460) (HQ)100 - 1000Basic wash, column chromatography
4-Methoxyphenol (MEHQ)50 - 500Basic wash, column chromatography
Butylated hydroxytoluene (BHT)100 - 1000Distillation, column chromatography
Stable Radicals TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl)10 - 200Column chromatography

Q4: Do I need to remove the inhibitor before my reaction?

A4: Yes, in most cases, the inhibitor must be removed immediately before use, especially in polymerization reactions or when the inhibitor might interfere with your catalyst or reagents. Once the inhibitor is removed, this compound is highly reactive and should be used immediately.

Q5: What are the signs that polymerization is beginning in my reaction, and what should I do?

A5: Early signs of polymerization include a noticeable increase in the viscosity of the reaction mixture, cloudiness, or the formation of a precipitate. If you observe any of these signs, you should immediately:

  • Cool the reaction: Place the reaction vessel in an ice bath to slow down the exothermic polymerization.

  • Dilute the mixture: Adding a suitable solvent can help dissipate heat and reduce the concentration of reactive species.

Troubleshooting Guides

Problem 1: Polymerization During the Reaction or Workup
Possible Cause Solution
High Reaction Temperature Optimize the reaction temperature. Use the lowest temperature that allows for a reasonable reaction rate. For exothermic reactions, ensure efficient cooling and controlled addition of reagents.
Extended Reaction Time Monitor the reaction progress (e.g., by TLC, GC, or NMR) and stop the reaction as soon as the starting material is consumed. Unnecessarily long reaction times increase the risk of polymerization.
Presence of Radical Initiators Use purified, peroxide-free solvents and reagents. Ensure all glassware is scrupulously clean and free of contaminants. Consider protecting the reaction from light by wrapping the flask in aluminum foil.
Inhibitor Removed Too Early If the reaction conditions are harsh, consider performing the reaction with the inhibitor present or adding a reaction-compatible inhibitor.
Problem 2: Polymerization During Storage
Possible Cause Solution
Depletion of Inhibitor Monitor the inhibitor concentration periodically, especially during long-term storage. If necessary, add more inhibitor.
Exposure to Heat and Light Store this compound in a cool, dark place. Use an opaque, tightly sealed container.
Contamination Ensure the storage container is clean and dedicated to this compound to prevent cross-contamination with initiators.
Problem 3: Inconsistent Reaction Outcomes
Possible Cause Solution
Variable Inhibitor Removal Standardize your inhibitor removal protocol. If using column chromatography, ensure the alumina (B75360) or silica (B1680970) gel is fresh and of the correct basicity.
Contaminated Reagents or Solvents Use freshly opened or purified reagents and solvents. Test solvents for the presence of peroxides.
Atmospheric Conditions If your reaction is sensitive to oxygen or moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors using Column Chromatography

This protocol describes a common and effective method for removing phenolic inhibitors like MEHQ or hydroquinone from this compound.

Materials:

  • This compound containing inhibitor

  • Basic alumina (Brockmann I, standard grade, ~150 mesh)

  • Glass chromatography column

  • Glass wool or fritted disc

  • Sand

  • Collection flask (clean and dry)

Procedure:

  • Prepare the Column:

    • Place a small plug of glass wool at the bottom of the column or ensure the fritted disc is in place.

    • Add a thin layer of sand.

    • Slowly pour the basic alumina into the column, tapping the side gently to ensure even packing. A general rule is to use about 10-20g of alumina per 100 mL of monomer.

    • Add another thin layer of sand on top of the alumina bed.

  • Purification:

    • Place a clean, dry collection flask under the column outlet.

    • Carefully pour the this compound onto the top of the alumina column.

    • Open the stopcock to allow the monomer to flow through the column. The phenolic inhibitor will be adsorbed onto the alumina.

  • Handling of Purified Monomer:

    • The purified, inhibitor-free this compound is highly susceptible to polymerization and should be used immediately.

    • If immediate use is not possible, store the purified monomer in a sealed container, protected from light, at a low temperature, and preferably under an inert atmosphere.

Visualizations

Polymerization_Initiation cluster_initiators Initiators cluster_process Polymerization Process Heat Heat Radical_Formation Radical Formation Heat->Radical_Formation Light UV Light Light->Radical_Formation Impurities Impurities (Peroxides, etc.) Impurities->Radical_Formation This compound This compound Monomer Radical_Formation->this compound Initiates Polymerization Chain Polymerization This compound->Polymerization Undergoes

Caption: Initiation pathways for the polymerization of this compound.

Inhibition_Mechanism cluster_polymerization Polymerization Chain Reaction cluster_inhibition Inhibition Growing_Polymer Growing Polymer Radical Monomer This compound Monomer Growing_Polymer->Monomer Reacts with Inhibitor Phenolic Inhibitor (e.g., MEHQ) Growing_Polymer->Inhibitor Reacts with Longer_Polymer Longer Polymer Radical Monomer->Longer_Polymer Forms Terminated_Chain Terminated Polymer Chain Inhibitor->Terminated_Chain Forms

Caption: Mechanism of a phenolic inhibitor terminating a growing polymer chain.

Troubleshooting_Workflow Start Polymerization Observed? Cool Cool Reaction Immediately Start->Cool Yes End Proceed with Caution Start->End No Dilute Dilute with Solvent Cool->Dilute Check_Temp Review Reaction Temperature Dilute->Check_Temp Check_Time Review Reaction Time Check_Temp->Check_Time Check_Reagents Check Purity of Reagents/Solvents Check_Time->Check_Reagents Optimize Optimize Conditions Check_Reagents->Optimize Optimize->End

Caption: A logical workflow for troubleshooting unexpected polymerization.

Troubleshooting low conversion in Baylis-Hillman reactions of Crotononitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low conversion in Baylis-Hillman reactions involving crotononitrile (B213123). The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Baylis-Hillman reaction of this compound, presented in a question-and-answer format.

Q1: My Baylis-Hillman reaction with this compound is showing very low conversion. What are the most common causes?

A1: Low conversion in the Baylis-Hillman reaction of this compound is a frequent issue and can stem from several factors. The most common culprits include:

  • Catalyst Inactivity or Inappropriateness: The choice and quality of the catalyst are critical. Tertiary amines like DABCO (1,4-diazabicyclo[2.2.2]octane) and phosphines are standard, but their effectiveness can be substrate-dependent. The basicity and nucleophilicity of the catalyst play a crucial role.[1]

  • Suboptimal Solvent Choice: The reaction is highly sensitive to the solvent environment. Protic solvents or the presence of protic additives can significantly accelerate the reaction by stabilizing charged intermediates.[2]

  • Low Reaction Temperature: The Baylis-Hillman reaction is notoriously slow, and while often run at room temperature, gentle heating may be necessary to achieve a reasonable rate. However, excessive heat can lead to side reactions.

  • Impure Reagents: The purity of both the this compound and the aldehyde is paramount. Impurities can poison the catalyst or lead to unwanted side reactions.

  • Insufficient Reaction Time: Due to the slow nature of this reaction, it may simply require more time to reach completion, sometimes extending to several days.[3]

Q2: Which catalyst is best for the Baylis-Hillman reaction of this compound?

A2: While there is no single "best" catalyst for all scenarios, DABCO is the most commonly used and generally effective tertiary amine catalyst for the Baylis-Hillman reaction.[3][4] Other catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and various phosphines have also been employed. The optimal catalyst can be influenced by the specific aldehyde used. It is often a matter of empirical optimization for your specific reaction. For instance, in some cases, DMAP and DBU have been shown to be superior to DABCO.[4]

Q3: How does the choice of solvent affect the reaction conversion?

A3: The solvent plays a critical role in the Baylis-Hillman reaction. Protic solvents, such as methanol (B129727) or water, are known to accelerate the reaction rate.[2] This is attributed to the stabilization of the zwitterionic intermediates formed during the catalytic cycle. Aprotic polar solvents like DMF and acetonitrile (B52724) can also be effective. The choice of solvent can also influence the stereoselectivity of the product. It has been noted that the solvent has no significant effect on the overall yield in some cases, but can dramatically impact reaction time.[1]

Q4: I'm observing the formation of side products. What are they and how can I minimize them?

A4: Several side reactions can compete with the desired Baylis-Hillman reaction, leading to a complex reaction mixture and low yield of the desired product. Common side products include:

  • Aldol condensation products of the aldehyde.

  • Michael adducts from the reaction of the catalyst with two molecules of this compound.

  • Products from the Cannizzaro reaction of the aldehyde, especially with basic catalysts like DBU or DMAP.

  • Polymerization of this compound.

To minimize side products, you can try the following:

  • Optimize the catalyst: Use a less basic catalyst if the Cannizzaro reaction is an issue.

  • Control the temperature: Running the reaction at a lower temperature may suppress some side reactions, although this will also slow down the desired reaction.

  • Use purified reagents: Ensure the aldehyde and this compound are free of impurities that could catalyze side reactions.

  • Adjust stoichiometry: Using a slight excess of one reagent might favor the desired reaction pathway.

Q5: Can I increase the reaction temperature to speed up the reaction?

A5: Yes, gently heating the reaction can increase the rate of the Baylis-Hillman reaction. However, this must be done with caution. Higher temperatures can also promote the formation of side products and potentially lead to the decomposition of the reactants or the product. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing unwanted side reactions. It is advisable to monitor the reaction closely by TLC or another analytical technique when increasing the temperature.

Data Presentation

The following tables summarize quantitative data on the effect of various parameters on the Baylis-Hillman reaction.

Table 1: Comparison of Catalysts in the Baylis-Hillman Reaction

CatalystSubstrate 1Substrate 2SolventTime (h)Yield (%)Reference
DABCOp-nitrobenzaldehydePhenyl vinyl ketoneDMF6080 (diadduct)[5]
DMAPp-nitrobenzaldehydePhenyl vinyl ketoneDMF6075 (diadduct)[5]
PPh₃BenzaldehydeMethyl acrylateneat16865[2]
PBu₃BenzaldehydeMethyl acrylateneat16845[2]

Note: Data is compiled from different studies with varying substrates and may not be directly comparable. The reaction with phenyl vinyl ketone resulted in a diadduct.

Table 2: Effect of Solvent on the Baylis-Hillman Reaction

SolventSubstrate 1Substrate 2CatalystTime (h)Yield (%)Reference
THF4-nitrobenzaldehyde (B150856)Methyl acrylateDABCO8~90
Water4-nitrobenzaldehydeMethyl acrylateDABCO8~85
MeOH4-nitrobenzaldehydeMethyl acrylateDABCO8~80
Dioxane4-nitrobenzaldehydeMethyl acrylateDABCO8~75
DMSO4-nitrobenzaldehydeMethyl acrylateDABCO8~70
t-Butanol4-nitrobenzaldehydeMethyl acrylateDABCO8~65
Toluene4-nitrobenzaldehydeMethyl acrylateDABCO8~60

Note: This data is for the reaction of 4-nitrobenzaldehyde with methyl acrylate, but provides a good indication of solvent effects in a similar system.

Experimental Protocols

General Procedure for the Baylis-Hillman Reaction of this compound with an Aromatic Aldehyde

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • This compound (1.5 eq)

  • DABCO (0.2 eq)

  • Solvent (e.g., THF, DMF, or a protic solvent like methanol)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica (B1680970) gel for chromatography)

Procedure:

  • To a solution of the aromatic aldehyde (1.0 eq) in the chosen solvent, add this compound (1.5 eq).

  • Add DABCO (0.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature (or with gentle heating, e.g., 40-50 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • The reaction time can vary from several hours to several days. Continue stirring until the starting material is consumed or no further product formation is observed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired Baylis-Hillman adduct.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

Baylis-Hillman Reaction Mechanism

Baylis_Hillman_Mechanism cluster_0 Catalytic Cycle Start Catalyst (e.g., DABCO) + this compound Zwitterion Zwitterionic Enolate Intermediate Start->Zwitterion Michael Addition Adduct Aldol Adduct Zwitterion->Adduct Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Adduct Proton_Transfer Proton Transfer Adduct->Proton_Transfer Product Baylis-Hillman Product Proton_Transfer->Product Elimination Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->Start

Caption: The catalytic cycle of the Baylis-Hillman reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Observed Check_Catalyst 1. Check Catalyst - Purity - Activity - Appropriateness Start->Check_Catalyst Check_Reagents 2. Check Reagents - Purity of this compound - Purity of Aldehyde Check_Catalyst->Check_Reagents Optimize_Solvent 3. Optimize Solvent - Try Protic Solvents - Add Protic Co-solvent Check_Reagents->Optimize_Solvent Optimize_Temp_Time 4. Optimize Conditions - Increase Reaction Time - Gentle Heating Optimize_Solvent->Optimize_Temp_Time Analyze_Side_Products 5. Analyze Side Products - Identify byproducts - Adjust conditions to minimize Optimize_Temp_Time->Analyze_Side_Products Success Improved Conversion Analyze_Side_Products->Success

Caption: A stepwise guide to troubleshooting low conversion.

References

Technical Support Center: Separation of Crotononitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the separation of cis and trans isomers of crotononitrile (B213123). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key physical data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating cis and trans isomers of this compound?

A1: The primary methods for separating cis and trans isomers of this compound are fractional distillation and gas chromatography (GC). The choice between these methods depends on the required purity, scale of the separation, and available equipment.

Q2: Is simple distillation sufficient for separating this compound isomers?

A2: No, simple distillation is generally not effective for separating liquids with boiling points that differ by less than 25 °C.[1] Since the boiling points of cis- and trans-crotononitrile are relatively close (107 °C and 122 °C, respectively), fractional distillation is required to achieve a good separation.[2][3]

Q3: What makes fractional distillation a suitable method for this separation?

A3: Fractional distillation is effective because it provides multiple theoretical plates, which are equivalent to successive simple distillations.[4] This allows for the gradual enrichment of the more volatile component (the cis isomer) in the vapor phase, leading to a better separation of components with close boiling points.

Q4: When should I choose Gas Chromatography (GC) over fractional distillation?

A4: GC is an excellent choice for analytical purposes, such as determining the isomeric ratio in a mixture, or for small-scale preparative separations where high purity is essential. GC offers superior resolution for isomers that are difficult to separate by other means.

Q5: How can I determine the isomeric ratio of my this compound sample?

A5: Gas Chromatography (GC) is the most common and reliable method for determining the isomeric ratio of a volatile sample like this compound. The area under each isomer's peak in the chromatogram is proportional to its concentration in the mixture.

Data Presentation: Physical Properties of this compound Isomers

The separation of cis and trans this compound is primarily based on the difference in their physical properties, most notably their boiling points.

Propertycis-Crotononitriletrans-CrotononitrileMixture (cis/trans)
Molecular Formula C₄H₅NC₄H₅NC₄H₅N
Molecular Weight 67.09 g/mol 67.09 g/mol 67.09 g/mol
Boiling Point 107 °C[2]122 °C[3]120-121 °C
Melting Point -73 °C[2]-52 °C[3]-51.5 °C to -52.2 °C[5][6]
Density Not specified0.823 g/mL[3]0.824 g/mL at 25 °C
Refractive Index (n20/D) Not specified1.416[3]1.419

Experimental Protocols

Methodology 1: Separation by Fractional Distillation

This protocol is designed for the separation of cis and trans this compound on a laboratory scale.

Materials:

  • Mixture of cis and trans this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Stir bar or boiling chips

  • Clamps and stands

  • Glass wool or aluminum foil for insulation

Procedure:

  • Apparatus Setup:

    • Place the this compound mixture and a stir bar or boiling chips into a round-bottom flask. Do not fill the flask more than two-thirds full.

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[4]

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

  • Distillation:

    • Begin heating the mixture gently.

    • Insulate the fractionating column and the neck of the flask with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[4]

    • Observe the condensation ring as it slowly rises up the fractionating column. A slow and steady rate is crucial for good separation.

    • The temperature should stabilize at the boiling point of the lower-boiling point isomer (cis-crotononitrile, ~107 °C). Collect this first fraction in a clean receiving flask.

  • Fraction Collection:

    • Maintain a steady distillation rate (approximately 1-2 drops per second).

    • When the temperature begins to rise above the boiling point of the cis isomer, it indicates that the higher-boiling isomer is starting to distill. Change the receiving flask to collect an intermediate fraction.

    • Once the temperature stabilizes again at the boiling point of the trans isomer (~122 °C), change to a third receiving flask to collect the pure trans fraction.

  • Analysis:

    • Analyze the collected fractions by Gas Chromatography (GC) to determine their isomeric purity.

Methodology 2: Analysis by Gas Chromatography (GC)

This protocol outlines a general method for the analytical separation and quantification of this compound isomers.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary GC column (a non-polar phase is recommended)

  • Helium or Nitrogen (carrier gas)

  • Syringe for sample injection

  • Vials for sample and standards

  • This compound isomer mixture

Procedure:

  • Instrument Setup:

    • Column Selection: Install a non-polar capillary column, such as one with a poly(dimethyl siloxane) stationary phase. Non-polar columns are effective at separating compounds based on their boiling points.

    • Carrier Gas: Set the flow rate of the carrier gas (e.g., Helium) according to the column manufacturer's recommendations.

    • Temperatures:

      • Set the injector temperature to ~200 °C.

      • Set the detector temperature to ~250 °C.

    • Oven Program:

      • Start with an initial oven temperature of 60 °C and hold for 2 minutes.

      • Increase the temperature at a rate of 10 °C/minute up to 150 °C.

      • Hold at 150 °C for 2 minutes. (Note: This is a starting point and may require optimization for your specific column and instrument.)

  • Sample Preparation:

    • Prepare a dilute solution of the this compound mixture in a suitable solvent (e.g., dichloromethane (B109758) or acetone). A concentration of ~1% is a good starting point.

  • Injection and Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Start the data acquisition. The lower-boiling cis isomer will elute before the higher-boiling trans isomer.

  • Data Analysis:

    • Integrate the area of the two peaks corresponding to the cis and trans isomers.

    • Calculate the relative percentage of each isomer by dividing the area of the individual peak by the total area of both peaks and multiplying by 100.

Troubleshooting Guides

Troubleshooting Fractional Distillation
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation of Isomers 1. Distillation rate is too fast. 2. Insufficient number of theoretical plates (column is too short or inefficient). 3. Poor insulation of the column.1. Reduce the heating rate to slow down the distillation (aim for 1-2 drops per second). 2. Use a longer or more efficient fractionating column (e.g., a packed column instead of a Vigreux). 3. Insulate the column and distillation head thoroughly with glass wool or aluminum foil.[4]
Temperature Fluctuations 1. Uneven heating (bumping of the liquid). 2. Thermometer bulb is incorrectly placed.1. Ensure adequate stirring with a magnetic stir bar or use fresh boiling chips. 2. Check that the top of the thermometer bulb is level with the bottom of the condenser side arm.
No Distillate is Collected 1. Insufficient heating. 2. A leak in the system. 3. Condenser water is too cold for a high-boiling liquid, causing it to solidify.1. Gradually increase the temperature of the heating mantle. 2. Check all glass joints to ensure they are properly sealed. 3. (Not applicable for this compound, but a general tip) Reduce the flow rate of the cooling water or use warmer water.
Troubleshooting Gas Chromatography (GC) Analysis
IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Resolution (Overlapping Peaks) 1. Oven temperature program is not optimal. 2. Carrier gas flow rate is too high or too low. 3. Incorrect column phase.1. Decrease the temperature ramp rate or add an isothermal hold period to improve separation. 2. Optimize the carrier gas flow rate for your column's dimensions. 3. Ensure a non-polar column is being used for separation based on boiling point.
Peak Tailing 1. Active sites in the injection port or on the column. 2. Column contamination. 3. Sample overload.1. Use a deactivated inlet liner. Trim the first few centimeters off the front of the column.[7] 2. Bake out the column at its maximum recommended temperature. 3. Dilute the sample or inject a smaller volume.
Ghost Peaks (Peaks in Blank Runs) 1. Contamination in the syringe or injection port. 2. Carryover from a previous injection. 3. Septum bleed.1. Clean the syringe thoroughly and clean or replace the injector liner. 2. Run a solvent blank with a high-temperature bake-out at the end of the run. 3. Use a high-quality, low-bleed septum and replace it regularly.
Shifting Retention Times 1. Leak in the system. 2. Fluctuations in carrier gas flow or pressure. 3. Changes in the oven temperature profile.1. Perform a leak check on all fittings from the gas source to the detector. 2. Ensure the gas supply is stable and the regulator is functioning correctly. 3. Verify that the oven is calibrated and holding the set temperature accurately.[8]

Visualizations

Separation_Method_Selection Workflow for Selecting a Separation Method start Start: Mixture of cis/trans this compound decision_scale What is the goal of the separation? start->decision_scale analytical Analytical Quantification (e.g., determine isomer ratio) decision_scale->analytical Analysis preparative Preparative Separation (isolate pure isomers) decision_scale->preparative Isolation gc Gas Chromatography (GC) analytical->gc distillation Fractional Distillation preparative->distillation end_gc Result: Isomer Ratio gc->end_gc end_distill Result: Separated Isomer Fractions distillation->end_distill

Caption: Workflow for selecting a separation method.

GC_Troubleshooting Troubleshooting Logic for Poor GC Resolution start Problem: Poor Peak Resolution check_temp Is the oven temperature program optimized? start->check_temp check_flow Is the carrier gas flow rate correct? check_temp->check_flow Yes adjust_temp Action: Decrease ramp rate or add isothermal hold check_temp->adjust_temp No check_column Is the correct column (non-polar) installed? check_flow->check_column Yes adjust_flow Action: Verify and adjust flow rate check_flow->adjust_flow No replace_column Action: Install appropriate non-polar column check_column->replace_column No solution Resolution Improved check_column->solution Yes adjust_temp->solution adjust_flow->solution replace_column->solution

Caption: Troubleshooting logic for poor GC resolution.

References

Identifying and minimizing byproducts in Crotononitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Crotononitrile reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help identify and minimize byproducts in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions involving this compound?

A1: The primary byproducts in this compound reactions depend on the specific transformation being performed. However, some common side products include:

  • Cis/Trans Isomers: this compound exists as a mixture of cis and trans isomers. Interconversion can occur, especially at elevated temperatures, leading to a mixture of products.

  • Polymers: Like other activated alkenes, this compound can undergo polymerization, especially in the presence of radical initiators or under certain thermal conditions.

  • Michael Adducts: In reactions with nucleophiles, double Michael addition or addition of the desired product to another molecule of this compound can occur.

  • Byproducts from Synthesis: If using this compound that was synthesized in-house, impurities from the synthesis route may be present. For example, in the dehydration of crotonamide (B15916), residual starting material or other dehydrated products can be contaminants.[1]

  • Secondary and Tertiary Amines: During the reduction of the nitrile group to a primary amine, over-alkylation can lead to the formation of secondary and tertiary amine byproducts.

Q2: How can I minimize the formation of cis/trans isomers?

A2: Minimizing the interconversion of cis and trans isomers of this compound is crucial for stereoselective reactions. Here are some strategies:

  • Temperature Control: Thermal isomerization is a key factor. Running reactions at lower temperatures can help maintain the initial isomeric ratio of your starting material.[1]

  • Purification Method: If you are preparing this compound, careful fractional distillation can be used to separate the isomers to a certain extent, although their boiling points are very close.

  • Catalyst Choice: Certain catalysts may favor the formation of one isomer over the other in synthesis or subsequent reactions. Literature for similar compounds should be consulted for catalyst systems that promote stereoselectivity.

Q3: I am observing significant polymer formation in my reaction. How can I prevent this?

A3: Polymerization is a common issue with activated alkenes like this compound. To minimize this:

  • Use of Inhibitors: Adding a radical inhibitor, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), to the reaction mixture can suppress polymerization.

  • Control of Reaction Conditions: Avoid high temperatures and exposure to UV light, which can initiate polymerization.

  • Purification of Starting Material: Ensure your this compound is free from peroxides, which can act as radical initiators. This can be achieved by passing it through a column of activated alumina.

Q4: In a Baylis-Hillman reaction with this compound, I'm getting a complex mixture of products. What are the likely side reactions?

A4: The Baylis-Hillman reaction can be slow and prone to side reactions. With this compound, you might encounter:

  • Dimerization of this compound: A Michael addition of one molecule of this compound to another can occur.

  • Formation of Dioxane Byproducts: The aldol (B89426) adduct intermediate can react with a second molecule of the aldehyde, leading to dioxane derivatives.

  • Retro-Baylis-Hillman Reaction: The product can revert to the starting materials under certain conditions.

Troubleshooting Guides

Issue 1: Low Yield in the Dehydration of Crotonamide to this compound
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material Incomplete dehydration.- Increase the reaction temperature or prolong the reaction time. - Ensure the dehydrating agent (e.g., P₂O₅, SOCl₂) is fresh and used in sufficient stoichiometric amounts. - Use a higher boiling point solvent to allow for higher reaction temperatures.
Formation of a dark, tarry substance Polymerization or decomposition at high temperatures.- Lower the reaction temperature and monitor the reaction closely. - Add a polymerization inhibitor. - Ensure efficient stirring to prevent localized overheating.
Product is a mixture of isomers Thermal isomerization.- Use a lower distillation temperature under reduced pressure for purification. - Analyze the isomeric ratio of the starting crotonamide.
Issue 2: Byproduct Formation in the Baylis-Hillman Reaction of this compound and Benzaldehyde (B42025)
Symptom Possible Cause Troubleshooting Steps
Presence of a higher molecular weight byproduct Dimerization of this compound (Michael Adduct).- Slowly add this compound to the reaction mixture to maintain a low concentration. - Use a more reactive catalyst to accelerate the desired reaction.
Formation of dioxane derivatives Reaction of the aldol intermediate with another molecule of benzaldehyde.- Use a stoichiometric excess of this compound relative to benzaldehyde. - Lower the reaction temperature.
Reaction is very slow, leading to decomposition Low reactivity of the substrates or catalyst.- Increase the concentration of the catalyst (e.g., DABCO). - Use a more nucleophilic catalyst, such as a phosphine. - Employ a protic solvent or co-solvent to accelerate the proton transfer step.

Data Presentation

Table 1: Illustrative Effect of Catalyst on the Baylis-Hillman Reaction of Acrylonitrile and Benzaldehyde

CatalystSolventTime (h)Yield (%)
DABCONeat12075
DBUNeat2485
PPh₃THF4860
DMAPCH₂Cl₂9670

Note: This table provides illustrative data for a related reaction to demonstrate the impact of catalyst choice. Actual results with this compound may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration of Crotonamide

Materials:

  • Crotonamide

  • Phosphorus pentoxide (P₂O₅)

  • Sand

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • Thoroughly mix crotonamide with four times its weight of phosphorus pentoxide and an equal amount of sand in a dry flask.

  • Heat the flask gently with a Bunsen burner. The this compound will distill over.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Dry the collected liquid over anhydrous magnesium sulfate.

  • Purify the crude this compound by fractional distillation, collecting the fraction boiling at 118-120 °C.

Protocol 2: Baylis-Hillman Reaction of this compound with Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of benzaldehyde (1.0 equiv) and DABCO (0.2 equiv) in DCM, add this compound (1.5 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1M HCl.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Mandatory Visualization

Baylis_Hillman_Pathway cluster_0 Catalytic Cycle This compound This compound Zwitterionic Enolate Zwitterionic Enolate This compound->Zwitterionic Enolate + DABCO (Michael Addition) DABCO DABCO Aldol Adduct Aldol Adduct Zwitterionic Enolate->Aldol Adduct + Benzaldehyde Benzaldehyde Benzaldehyde Proton Transfer Proton Transfer Aldol Adduct->Proton Transfer Final Product Final Product Proton Transfer->Final Product - DABCO

Caption: Catalytic cycle of the Baylis-Hillman reaction.

Troubleshooting_Workflow cluster_solutions Potential Solutions Low_Yield Low Yield or Complex Mixture Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Products Significant Side Products Low_Yield->Side_Products Check_Purity Check Reagent Purity Incomplete_Reaction->Check_Purity Optimize_Conditions Optimize Reaction Conditions Incomplete_Reaction->Optimize_Conditions Identify_Byproducts Identify Byproducts (GC-MS, NMR) Side_Products->Identify_Byproducts Add_Inhibitor Add Inhibitor Side_Products->Add_Inhibitor Increase_Time_Temp Increase Time/ Temperature Optimize_Conditions->Increase_Time_Temp Change_Catalyst_Solvent Change Catalyst/ Solvent Optimize_Conditions->Change_Catalyst_Solvent Identify_Byproducts->Optimize_Conditions Modify_Stoichiometry Modify Stoichiometry Identify_Byproducts->Modify_Stoichiometry Slow_Addition Slow Reagent Addition Modify_Stoichiometry->Slow_Addition

Caption: Troubleshooting workflow for this compound reactions.

References

Technical Support Center: Purification of Crotononitrile Adducts by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying crotononitrile (B213123) adducts via column chromatography.

Frequently Asked Questions (FAQs)

Q1: My this compound adduct is very polar and won't move off the baseline of the TLC plate, even with 100% ethyl acetate (B1210297). How can I purify it by column chromatography?

A1: For highly polar compounds, standard solvent systems like ethyl acetate/hexane (B92381) may not be sufficient. Consider the following options:

  • More Polar Solvent Systems: A small percentage of methanol (B129727) in dichloromethane (B109758) or ethyl acetate can significantly increase the eluent's polarity. You can also try a solvent system containing ammonia, such as 1-10% of a 10% ammonium (B1175870) hydroxide (B78521) in methanol solution mixed with dichloromethane.[1]

  • Reverse-Phase Chromatography: If your compound is still immobile, reverse-phase silica (B1680970) gel with a more polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) is a suitable alternative.

Q2: My this compound adduct seems to be decomposing on the silica gel column. How can I confirm this and what can I do to prevent it?

A2: Decomposition on silica gel is a common issue for sensitive compounds.

  • Confirming Instability: To check for stability, you can perform a 2D TLC. Spot your compound in one corner of a TLC plate and run it in a suitable solvent system. After the run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If a new spot appears or the original spot streaks, your compound is likely unstable on silica.[1]

  • Preventative Measures:

    • Deactivating Silica Gel: Silica gel is acidic and can be neutralized. You can deactivate it by preparing a slurry of the silica in your chosen eluent containing 1-3% triethylamine (B128534). Pack the column and flush it with one column volume of this solvent mixture before loading your sample.[2]

    • Alternative Stationary Phases: If deactivation is insufficient, consider using a more inert stationary phase like alumina (B75360) or Florisil.[1] For adducts with basic functionalities (e.g., from a Michael addition with an amine), an amine-bonded silica column can be very effective.

Q3: The separation between my desired adduct and impurities is poor, even though they have different Rf values on the TLC plate. What could be the problem?

A3: This can happen for several reasons:

  • Column Overloading: Loading too much crude product onto the column is a common cause of poor separation. As a general rule, use a silica gel mass that is 50 to 100 times the mass of your crude sample.

  • Improper Column Packing: Air bubbles or cracks in the silica bed will lead to uneven solvent flow and band broadening. Ensure you pack the column carefully using a slurry method to create a uniform bed.

  • Inappropriate Eluent Polarity: Starting with a solvent system that is too polar can cause all compounds to elute too quickly. Begin with a less polar solvent system that gives your target compound an Rf value of approximately 0.2-0.3 on the TLC plate.[2]

  • Dry Loading vs. Wet Loading: If your crude sample is not very soluble in the initial eluent, it can lead to poor band application. In such cases, a dry loading technique is preferable.[2][3]

Q4: My purified this compound adduct is an oil, but I expected a solid. What should I do?

A4: The product being an oil could indicate the presence of residual solvent or impurities, or it may simply have a low melting point.

  • Purity Check: First, confirm the purity of your product using techniques like NMR or HPLC.

  • Inducing Crystallization: If the product is pure, you can try various crystallization techniques. Experiment with different solvent systems, such as dissolving the oil in a small amount of a good solvent (e.g., ethyl acetate or dichloromethane) and then slowly adding a poor solvent (e.g., hexane or pentane) until turbidity is observed.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound adducts.

Problem Possible Cause Solution
Compound streaks or "tails" on the TLC plate and column. The compound is too polar for the stationary phase, leading to strong interactions.- Use a more polar eluent.- Add a modifier to the eluent (e.g., a small amount of acetic acid for acidic compounds or triethylamine for basic compounds).- Deactivate the silica gel or use an alternative stationary phase like alumina.[1][2]
The compound does not elute from the column. - The eluent is not polar enough.- The compound has irreversibly adsorbed to or decomposed on the silica.[1]- Gradually increase the polarity of the eluent. A "flush" with a very polar solvent like methanol may be necessary.- Test for compound stability on silica using 2D TLC.[1] If unstable, use a deactivated column or an alternative stationary phase.[1][2]
All compounds elute together at the solvent front. The eluent is too polar.Start with a much less polar solvent system. The initial eluent should give your target compound an Rf of ~0.2-0.3.[2]
The silica gel bed cracks during the run. - A solvent system with components of very different polarities was mixed, generating heat.- The polarity of the eluent was changed too drastically.- Pre-mix the solvents and allow them to reach thermal equilibrium before adding to the column.- Increase the eluent polarity gradually (gradient elution).
Low recovery of the purified adduct. - The adduct may have some water solubility, leading to losses during aqueous workup before the column.[4]- The compound is spread across too many fractions in very dilute concentrations.[1]- Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent during workup.- Concentrate the fractions you expect to contain your compound and re-analyze by TLC.

Experimental Protocol: General Guidance for Purification of a this compound Adduct

This is a generalized protocol that should be adapted based on the specific properties of your adduct, as determined by preliminary TLC analysis.

1. Preparation of the Stationary Phase:

  • Select a glass column of an appropriate size.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane/Ethyl Acetate).[4]

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed free of air bubbles.[4]

2. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude this compound adduct in a suitable solvent (e.g., dichloromethane or acetone).

  • Add silica gel (approximately 2-3 times the mass of your crude product) to the solution.[3]

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed silica gel column.

3. Elution:

  • Begin eluting with the initial, low-polarity solvent system.

  • Collect fractions and monitor their composition by TLC.

  • Gradually increase the polarity of the eluent to facilitate the elution of your adduct. A common gradient might be from 10% to 50% ethyl acetate in hexane.

4. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound adduct.

Data Presentation: Solvent Systems for Nitrile Compounds

The choice of solvent system is critical and depends on the polarity of the specific this compound adduct. The following table provides starting points for TLC analysis.

Compound Polarity Example Solvent System (v/v) Target Rf Value
Non-polar 5-20% Ethyl Acetate in Hexane~0.2-0.4
Moderately Polar 30-60% Ethyl Acetate in Hexane~0.2-0.4
Polar 5-10% Methanol in Dichloromethane~0.2-0.4
Very Polar / Basic 5-10% (10% NH4OH in MeOH) in Dichloromethane~0.2-0.4

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load onto Column pack_column->load_sample dissolve_sample Dissolve Crude Adduct add_silica Add Silica Gel dissolve_sample->add_silica rotovap Evaporate to Dry Powder add_silica->rotovap rotovap->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Analyze Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine evaporate_final Evaporate Solvent combine->evaporate_final pure_product Pure Adduct evaporate_final->pure_product

Caption: Experimental workflow for purifying this compound adducts.

troubleshooting_workflow start Problem: Poor Separation cause1 Streaking / Tailing? start->cause1 cause2 Compound at Baseline? start->cause2 cause3 All Compounds at Solvent Front? start->cause3 cause1->cause2 No sol1a Deactivate Silica with Et3N cause1->sol1a Yes cause2->cause3 No sol2a Increase Eluent Polarity cause2->sol2a Yes sol3a Decrease Eluent Polarity cause3->sol3a Yes sol1b Use Alumina/Florisil sol1a->sol1b sol1c Add Modifier to Eluent sol1b->sol1c sol2b Try MeOH/DCM System sol2a->sol2b sol2c Switch to Reverse Phase sol2b->sol2c sol3b Start with Rf ~0.2 sol3a->sol3b

Caption: Troubleshooting decision tree for poor separation issues.

References

Technical Support Center: Strategies to Enhance Michael Additions to Crotononitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Michael additions to crotononitrile (B213123). This resource is designed for researchers, scientists, and professionals in drug development seeking to improve the efficiency and yield of this important carbon-carbon bond-forming reaction. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Michael addition to this compound, providing potential causes and actionable solutions.

Issue Potential Cause Suggested Solution
Low or No Product Formation 1. Ineffective Base: The base may be too weak to deprotonate the Michael donor sufficiently.Select a base with a pKa appropriate for the acidity of your Michael donor. For active methylene (B1212753) compounds like diethyl malonate, sodium ethoxide is a common choice. For less acidic donors, a stronger, non-nucleophilic base may be required.
2. Low Reactivity of Nucleophile: The Michael donor may not be nucleophilic enough to attack the electron-deficient β-carbon of this compound.Consider using a more acidic Michael donor that can be more readily deprotonated to form a "soft" nucleophile. Alternatively, employing a catalyst that enhances the nucleophilicity of the donor can be effective.
3. Unfavorable Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the reaction rate.Experiment with different solvents to ensure all reactants are soluble. Polar aprotic solvents are often a good starting point. Some Michael additions are reversible; in such cases, lower temperatures may favor product formation. Systematically screen reaction times and temperatures to find the optimal conditions.
Formation of Multiple Products/Side Reactions 1. Polymerization: this compound and the intermediate enolate can be prone to polymerization, especially under strongly basic conditions.[1]Use a less-than-stoichiometric amount of a strong base or opt for a milder catalytic system. Running the reaction at a lower concentration can also disfavor polymerization. Promptly quenching the reaction upon completion is crucial.
2. 1,2-Addition: While less common with "soft" nucleophiles, highly reactive nucleophiles might attack the nitrile carbon directly (1,2-addition).Ensure the use of stabilized carbanions (e.g., from malonic esters) or other "soft" nucleophiles that inherently favor 1,4-conjugate addition.
3. Double Michael Addition: If the Michael donor possesses multiple acidic protons, it may react with more than one molecule of this compound.Carefully control the stoichiometry of the reactants, often using a slight excess of the Michael acceptor.
Difficulty in Product Isolation/Purification 1. Complex Reaction Mixture: The presence of unreacted starting materials, catalyst residues, and byproducts can complicate purification.Utilize appropriate work-up procedures to remove the catalyst and unreacted reagents. Column chromatography is often necessary to isolate the pure Michael adduct.
2. Product Instability: The Michael adduct may be unstable under the purification conditions.Employ milder purification techniques, such as using a less acidic or basic mobile phase in chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for a base-catalyzed Michael addition to this compound?

A1: The base-catalyzed Michael addition to this compound typically proceeds in three steps:

  • Deprotonation: A base removes an acidic proton from the Michael donor (e.g., an active methylene compound) to form a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic β-carbon of this compound in a 1,4-conjugate addition.

  • Protonation: The intermediate enolate is protonated by a proton source (often the conjugate acid of the base or added during workup) to yield the final Michael adduct.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Michael Donor Michael Donor Carbanion (Enolate) Carbanion (Enolate) Michael Donor->Carbanion (Enolate) Base Intermediate Enolate Intermediate Enolate Carbanion (Enolate)->Intermediate Enolate + this compound Michael Adduct Michael Adduct Intermediate Enolate->Michael Adduct + Proton Source

Base-catalyzed Michael addition mechanism.

Q2: What types of catalysts can be used to improve the rate and selectivity of Michael additions to this compound?

A2: Several classes of catalysts can be employed:

  • Base Catalysts: Traditional strong bases like sodium ethoxide or potassium tert-butoxide are effective but can sometimes lead to side reactions. Milder organic bases can also be used.

  • Lewis Acid Catalysts: Lewis acids can activate the this compound, making it more electrophilic and susceptible to nucleophilic attack.

  • Organocatalysts: Chiral amines, thioureas, and other small organic molecules can catalyze the reaction, often with high enantioselectivity.

  • Phase-Transfer Catalysts (PTC): Quaternary ammonium (B1175870) salts are commonly used to facilitate reactions between reactants in different phases (e.g., a solid or aqueous base and an organic solution of the reactants). This can enhance reaction rates and yields.

  • Transition Metal Catalysts: Complexes of metals like manganese have been shown to effectively catalyze the Michael addition of nitriles to this compound under mild, base-free conditions.[1]

Q3: How can I minimize the formation of byproducts during the reaction?

A3: To minimize byproducts, consider the following strategies:

  • Optimize Base/Catalyst Choice: Use the mildest effective base or catalyst to avoid undesired side reactions.

  • Control Stoichiometry: Precise control over the molar ratios of your reactants can prevent issues like double additions.

  • Temperature Control: Running the reaction at the optimal temperature can favor the desired reaction pathway over side reactions. Some Michael additions are performed at low temperatures to increase selectivity.

  • Inert Atmosphere: If your reactants or intermediates are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes, this compound is a toxic and flammable liquid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Data Presentation: Comparative Analysis of Catalytic Systems

The following tables summarize quantitative data for the Michael addition to this compound under various catalytic systems.

Table 1: Manganese-Catalyzed Michael Addition of Saturated Nitriles to this compound [1]

Michael DonorCatalyst (mol%)SolventTime (h)Yield (%)
Benzyl (B1604629) cyanideMn-1 (0.5)THF2465

Table 2: General Conditions for Base-Catalyzed and Phase-Transfer Catalyzed Michael Additions to α,β-Unsaturated Nitriles

Note: The following data is based on general protocols for Michael additions to α,β-unsaturated nitriles and may require optimization for this compound.

Michael DonorCatalyst SystemSolventGeneral Time RangeGeneral Yield Range
Diethyl MalonateSodium EthoxideEthanol (B145695)2 - 24 hModerate to High
NitromethaneTetrabutylammonium Bromide (PTC) / BaseDichloromethane/Water1 - 6 hModerate to High[2]
ThiophenolTriethylamineDichloromethane1 - 4 hHigh

Experimental Protocols

Protocol 1: Manganese-Catalyzed Michael Addition of Benzyl Cyanide to this compound [1]

This protocol describes a base-free Michael addition using a manganese pincer complex.

  • Materials:

    • Benzyl cyanide

    • This compound

    • Manganese catalyst (e.g., Mn-1 pincer complex)

    • Anhydrous THF

    • Mesitylene (B46885) (internal standard for GC analysis)

  • Procedure:

    • In a glovebox, to a vial equipped with a magnetic stir bar, add the manganese catalyst (0.5 mol%).

    • Add anhydrous THF (1 mL).

    • Add benzyl cyanide (0.3 mmol) and this compound (0.3 mmol).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by gas chromatography (GC) using mesitylene as an internal standard.

    • Upon completion, the product can be isolated by column chromatography.

G Start Start Prepare Catalyst Solution Add Mn catalyst to anhydrous THF Start->Prepare Catalyst Solution Add Reactants Add benzyl cyanide and this compound Prepare Catalyst Solution->Add Reactants Reaction Stir at room temperature for 24h Add Reactants->Reaction Monitor Progress Monitor by GC Reaction->Monitor Progress Monitor Progress->Reaction Incomplete Workup Isolate product via column chromatography Monitor Progress->Workup Complete End End Workup->End

Workflow for Mn-catalyzed Michael addition.

Protocol 2: General Procedure for Base-Catalyzed Michael Addition of Diethyl Malonate to this compound

This protocol is a general guideline for a classic base-catalyzed Michael addition and may require optimization.

  • Materials:

    • Diethyl malonate

    • This compound

    • Sodium ethoxide (NaOEt)

    • Absolute Ethanol

    • Hydrochloric acid (1 M)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

    • Solvents for column chromatography (e.g., hexane, ethyl acetate)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.

    • Add diethyl malonate dropwise to the cooled solution.

    • Allow the mixture to stir for a short period to ensure complete formation of the enolate.

    • Add this compound dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor by TLC.

    • After the reaction is complete, cool the mixture to room temperature and neutralize with 1 M HCl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Logical Relationships in Troubleshooting

When troubleshooting a low-yielding Michael addition, a systematic approach is crucial. The following diagram illustrates a logical workflow to diagnose and resolve common issues.

G Start Low Yield Check_Purity Are starting materials pure? Start->Check_Purity Purify_Materials Purify starting materials Check_Purity->Purify_Materials No Check_Base Is the base appropriate and active? Check_Purity->Check_Base Yes Purify_Materials->Check_Base Change_Base Select a more suitable base Check_Base->Change_Base No Check_Conditions Are reaction conditions optimal? Check_Base->Check_Conditions Yes Change_Base->Check_Conditions Optimize_Conditions Vary solvent, temperature, and time Check_Conditions->Optimize_Conditions No Analyze_Byproducts Are there significant byproducts? Check_Conditions->Analyze_Byproducts Yes Optimize_Conditions->Analyze_Byproducts Address_Side_Reactions Implement strategies to minimize side reactions Analyze_Byproducts->Address_Side_Reactions Yes Success Improved Yield Analyze_Byproducts->Success No Address_Side_Reactions->Success

A logical workflow for troubleshooting.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving Crotononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during chemical reactions involving crotononitrile (B213123). The information is tailored for professionals in research and development who utilize catalytic processes.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound, focusing on identifying the root causes of catalyst deactivation and providing actionable solutions.

Issue 1: Rapid Decrease in Reaction Rate and Conversion

Q1: My reaction has started, but the conversion rate has significantly dropped over a short period. What could be the cause?

A1: A rapid decrease in conversion often points to catalyst poisoning or fouling.

  • Poisoning: this compound, like other nitriles, or impurities in the feed can act as catalyst poisons. The nitrogen atom in the nitrile group can strongly adsorb onto active metal sites, blocking them from reactant molecules.[1] Impurities such as sulfur or halides, even at trace levels, are notorious for poisoning noble metal catalysts like Palladium (Pd) and Platinum (Pt).

  • Fouling by Oligomerization/Polymerization: this compound possesses both a reactive nitrile group and a carbon-carbon double bond, making it susceptible to oligomerization or polymerization, especially on acidic catalyst supports or at elevated temperatures.[2][3] These heavy molecules can deposit on the catalyst surface, blocking active sites and pores. This phenomenon, often referred to as coking, is a common deactivation mechanism in reactions involving hydrocarbons.

Troubleshooting Steps:

  • Analyze Feedstock Purity: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to check for impurities in the this compound feed.

  • Characterize the Spent Catalyst: Employ surface-sensitive techniques to analyze the deactivated catalyst.

    • X-ray Photoelectron Spectroscopy (XPS): To identify the presence of poisons like sulfur, nitrogen, or other contaminants on the catalyst surface.

    • Thermogravimetric Analysis (TGA): To quantify the amount of carbonaceous deposits (coke). .

  • Review Reaction Conditions: High temperatures can accelerate both sintering and coking. Consider if the reaction temperature can be lowered without significantly impacting the desired reaction rate.

Issue 2: Loss of Selectivity to the Desired Product

Q2: My catalyst is still active, but the selectivity towards my target product has decreased, and I'm observing more byproducts. Why is this happening?

A2: A loss of selectivity can be attributed to several factors related to changes in the catalyst's active sites or the reaction mechanism due to deactivation.

  • Partial Poisoning of Active Sites: Different types of active sites on a catalyst may be responsible for different reaction pathways. Selective poisoning of the sites responsible for the desired reaction can lead to an increase in the relative rate of side reactions.

  • Formation of New Active Sites: The deactivation process itself can sometimes create new types of active sites. For instance, the interaction of support material with metal nanoparticles due to high temperatures can alter the electronic properties of the catalyst and favor different reaction pathways.

  • Coke-Induced Shape Selectivity: The deposition of coke can narrow the pores of the catalyst, leading to shape-selective effects where smaller molecules are preferentially formed.

Troubleshooting Steps:

  • Product Analysis: Thoroughly analyze the product stream to identify the nature of the byproducts. This can provide clues about the undesired reaction pathways that are becoming more prominent.

  • Catalyst Characterization:

    • Chemisorption: Techniques like H₂ or CO chemisorption can be used to probe the nature and number of active metal sites and how they have changed after the reaction.

    • Transmission Electron Microscopy (TEM): To visualize changes in the catalyst morphology, such as metal particle sintering or coke deposition.

  • Reaction Parameter Optimization: Adjusting reaction parameters such as temperature, pressure, and reactant concentrations can help to suppress side reactions and improve selectivity.

Issue 3: Increased Pressure Drop Across the Reactor

Q3: I'm running my reaction in a packed-bed reactor, and I've noticed a significant increase in the pressure drop. What could be the issue?

A3: An increased pressure drop in a packed-bed reactor is typically a sign of bed fouling or catalyst particle degradation.

  • Fouling by Coke/Polymers: The formation of coke or polymeric materials can physically block the void spaces between catalyst particles, leading to a restricted flow path and an increased pressure drop.

  • Catalyst Attrition: Mechanical stress, high temperatures, or the regeneration process can cause the catalyst particles to break down into smaller fines, which can then plug the reactor bed.

Troubleshooting Steps:

  • Visual Inspection: If possible, visually inspect the catalyst bed for signs of fouling or particle degradation.

  • Particle Size Analysis: Compare the particle size distribution of the fresh and spent catalyst to determine if attrition has occurred.

  • Optimize Operating Conditions: Ensure that the flow rates and temperatures are within the recommended operating window for the catalyst to minimize mechanical and thermal stress.

Quantitative Data on Catalyst Deactivation in Nitrile Hydrogenation

The following table summarizes data from studies on catalyst deactivation during the hydrogenation of various nitriles. While direct data for this compound is limited, these examples provide valuable insights into the performance and stability of common catalysts in similar reactions.

CatalystReactantReaction ConditionsDeactivation ObservationsReference
Raney® NiAdiponitrile< 100°C, 3.5 MPa H₂Rapid deactivation in the absence of NaOH, attributed to the formation of oligomeric secondary amines on the surface.[4]
Ni/α-Al₂O₃AdiponitrileNot specifiedDrastic decrease in conversion from 99.9% to 52.3% within the first 6 hours.[4]
Ni-K₂O/α-Al₂O₃AdiponitrileNot specifiedImproved stability compared to unpromoted Ni/α-Al₂O₃, with a more gradual decrease in conversion.[4]
Pd/CBenzonitrile40 °C, MethanolCatalyst deactivation observed after multiple reaction cycles.[5]

Experimental Protocols

Protocol 1: Characterization of a Deactivated Catalyst

This protocol outlines a general procedure for characterizing a spent catalyst to determine the cause of deactivation.

  • Sample Preparation:

    • Carefully unload the spent catalyst from the reactor under an inert atmosphere to prevent oxidation of the active components or adsorbed species.

    • Gently crush a representative sample of the catalyst pellets or extrudates into a fine powder for analysis.

  • Thermogravimetric Analysis (TGA):

    • Place a known amount of the powdered catalyst in the TGA instrument.

    • Heat the sample under an inert atmosphere (e.g., N₂) to a high temperature (e.g., 800 °C) to determine the weight loss due to desorption of volatile compounds.

    • Switch to an oxidizing atmosphere (e.g., air) and continue heating to combust any carbonaceous deposits. The weight loss during this step corresponds to the amount of coke on the catalyst.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Mount the powdered catalyst sample on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all the elements present on the surface.

    • Obtain high-resolution spectra for the elements of interest (e.g., the active metal, nitrogen, sulfur) to determine their chemical states.

  • Transmission Electron Microscopy (TEM):

    • Disperse the powdered catalyst in a suitable solvent (e.g., ethanol) and deposit a drop of the suspension onto a TEM grid.

    • After the solvent evaporates, analyze the sample in the TEM to observe the morphology of the catalyst, including the size and distribution of metal nanoparticles and the presence of any deposited layers.

Protocol 2: Regeneration of a Coked Catalyst by Calcination

This protocol describes a general procedure for regenerating a catalyst that has been deactivated by coke deposition.

  • Purging:

    • Place the coked catalyst in a tube furnace or a suitable reactor.

    • Purge the system with an inert gas (e.g., nitrogen, argon) at a low flow rate to remove any adsorbed hydrocarbons.

  • Heating:

    • While maintaining the inert gas flow, heat the catalyst to the desired regeneration temperature (typically 300-500 °C). The optimal temperature will depend on the stability of the catalyst and support.

  • Controlled Oxidation:

    • Gradually introduce a dilute stream of an oxidizing gas (e.g., 1-5% O₂ in N₂) into the inert gas flow. Caution: This process is exothermic, and the temperature should be carefully monitored to avoid overheating and sintering of the catalyst.

    • The concentration of oxygen and the heating rate should be carefully controlled to manage the rate of coke combustion.

  • Hold and Cool:

    • Maintain the temperature and oxidizing gas flow for a specified period (e.g., 2-4 hours) until the coke is completely removed. This can be monitored by analyzing the off-gas for CO₂.

    • Once the regeneration is complete, switch back to an inert gas flow and cool the catalyst down to room temperature.

  • Reduction (if necessary):

    • For many hydrogenation catalysts, a reduction step (e.g., with hydrogen) is required after oxidation to restore the active metal sites. This is typically done by heating the catalyst in a flow of hydrogen at a specific temperature.

Visualizations

TroubleshootingWorkflow Start Problem Observed (e.g., Low Conversion) Check_Conditions Verify Reaction Conditions (Temp, Pressure, Flow Rates) Start->Check_Conditions Analyze_Feed Analyze Feedstock Purity Check_Conditions->Analyze_Feed Characterize_Catalyst Characterize Spent Catalyst Analyze_Feed->Characterize_Catalyst Poisoning Poisoning Detected? (XPS, EDX) Characterize_Catalyst->Poisoning Coking Coking/Fouling Detected? (TGA, TEM) Poisoning->Coking No Purify_Feed Action: Purify Feedstock Poisoning->Purify_Feed Yes Sintering Sintering Detected? (TEM, Chemisorption) Coking->Sintering No Regenerate_Coked Action: Regenerate Catalyst (Calcination) Coking->Regenerate_Coked Yes Replace_Catalyst Action: Replace Catalyst or Optimize Conditions Sintering->Replace_Catalyst Yes End Problem Resolved Sintering->End No Purify_Feed->End Regenerate_Coked->End Replace_Catalyst->End

Caption: Troubleshooting workflow for catalyst deactivation.

DeactivationPathway cluster_reaction Reaction on Catalyst Surface cluster_deactivation Deactivation Mechanisms This compound This compound Adsorption SideReaction Side Reactions (Oligomerization/Polymerization) This compound->SideReaction Undesired Pathway Product Desired Product Desorption This compound->Product Desired Pathway Poisoning Poisoning (Strong Adsorption of Intermediates) This compound->Poisoning Coking Coking (Deposition of Oligomers/Polymers) SideReaction->Coking ActiveSite Active Catalyst Site Product->ActiveSite ActiveSite->this compound DeactivatedSite Deactivated Catalyst Site Poisoning->DeactivatedSite Coking->DeactivatedSite

Caption: Plausible deactivation pathways in this compound reactions.

RegenerationCycle Active_Catalyst Active Catalyst Deactivated_Catalyst Deactivated Catalyst (Coked/Poisoned) Active_Catalyst->Deactivated_Catalyst Reaction Regeneration Regeneration Process (e.g., Calcination, Washing) Deactivated_Catalyst->Regeneration Treatment Reactivated_Catalyst Reactivated Catalyst Regeneration->Reactivated_Catalyst Restoration Reactivated_Catalyst->Active_Catalyst Reuse

Caption: General catalyst regeneration cycle.

References

Technical Support Center: Managing Crotononitrile Neurotoxicity in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crotononitrile (B213123). Our aim is to facilitate safer handling and more effective experimental design when studying the neurotoxic effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary neurotoxic effects of this compound?

A1: this compound's neurotoxicity is complex and isomer-specific. The cis-isomer is known to induce a distinct behavioral syndrome characterized by excitation, circling, and choreiform movements.[1] It can also cause vestibular dysfunction and hair cell loss in the inner ear.[2] In contrast, the trans-isomer is associated with a different syndrome of faltering movements and selective neuronal degeneration in areas like the inferior olive and piriform cortex.[1] Both isomers can impact the serotonergic system.[3]

Q2: What are the initial signs of this compound exposure to watch for in laboratory personnel?

A2: Initial symptoms of exposure can mirror cyanide poisoning and include headache, dizziness, nausea, and weakness.[3] Skin and eye irritation are also common.[3] Any personnel exhibiting these symptoms after potentially being exposed to this compound should be immediately removed from the contaminated area and seek medical attention.

Q3: What is the appropriate personal protective equipment (PPE) for handling this compound?

A3: Due to its high flammability and toxicity, stringent PPE is required. This includes, but is not limited to, a full-face respirator with an organic vapor cartridge, chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and tightly sealed safety goggles. All handling of this compound should be performed within a certified chemical fume hood.

Q4: How should a this compound spill be managed?

A4: In the event of a spill, the area should be evacuated immediately, and all ignition sources removed. The spill should be covered with an inert absorbent material, such as sand or vermiculite. The absorbed material should then be collected into a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels to absorb the spill. Ensure the area is well-ventilated during cleanup.

Troubleshooting Guides

Unexpected Results in Animal Studies
Observed Issue Potential Cause Troubleshooting Steps
Variable or contradictory behavioral effects in test subjects. Isomer contamination: Commercial this compound is often a mixture of cis and trans isomers, each with different neurotoxic profiles.[2]1. Verify the isomeric purity of your this compound sample through analytical methods like gas chromatography. 2. If using a mixture, be aware that the observed effects will be a composite of both isomers' toxicities. 3. For isomer-specific studies, obtain purified cis- and trans-crotononitrile.
Animals exhibit signs of severe distress or mortality at lower than expected doses. Route of administration or vehicle interaction.1. Review your dosing protocol, including the vehicle used and the rate of administration. 2. Consider that the vehicle may enhance the absorption of this compound. 3. Perform a dose-response study to establish the appropriate dosage for your specific animal model and experimental conditions.
Lack of a clear dose-response relationship. Saturation of metabolic pathways or complex multimodal neurotoxic effects.1. Widen the range of doses tested, including lower concentrations. 2. Investigate multiple endpoints beyond overt behavioral changes, such as histopathology of specific brain regions and analysis of neurotransmitter systems.
Inconsistent Results in In Vitro Assays
Observed Issue Potential Cause Troubleshooting Steps
High variability in neurite outgrowth assay results. Inconsistent cell plating density, variation in compound concentration, or issues with the coating of culture plates.1. Ensure a consistent cell seeding density across all wells. 2. Prepare fresh dilutions of this compound for each experiment. 3. Verify the quality and evenness of the poly-l-lysine or other substrate coating on your culture plates.[4]
Cell death observed at concentrations intended to be non-lethal. Contamination of cell cultures, inappropriate solvent for this compound, or heightened sensitivity of the specific cell line.1. Routinely test cell cultures for mycoplasma and other contaminants. 2. Ensure the solvent used to dissolve this compound is not toxic to the cells at the final concentration. 3. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the non-lethal concentration range for your specific cell line.
Discrepancies between different neurotoxicity assays (e.g., mitochondrial dysfunction vs. neurite outgrowth). This compound may have multiple mechanisms of neurotoxicity that manifest differently in various assays.1. Do not rely on a single assay. Use a battery of tests to assess different aspects of neurotoxicity, such as mitochondrial function, neurite dynamics, and synaptic integrity. 2. Correlate the findings from different assays to build a more comprehensive picture of the neurotoxic mechanism.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Neurotoxicity in Rats

This protocol is adapted from studies on nitrile neurotoxicity.[1][5]

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Housing: Individually housed with a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Dosing:

    • Prepare fresh solutions of this compound (specify isomer if known) in a suitable vehicle (e.g., corn oil) daily.

    • Administer via oral gavage for a predetermined number of days (e.g., 7 days).

    • Include a vehicle-only control group.

  • Behavioral Assessment:

    • Conduct a battery of behavioral tests at baseline and at specified time points during and after dosing.

    • Tests may include:

      • Open field test: To assess locomotor activity and anxiety-like behavior.

      • Rotarod test: To evaluate motor coordination and balance.

      • Acoustic startle response: To measure sensorimotor reactivity.

  • Neurochemical Analysis:

    • At the end of the study, euthanize animals and dissect specific brain regions (e.g., striatum, hippocampus, prefrontal cortex).

    • Analyze tissue for levels of serotonin (B10506) and its metabolites using high-performance liquid chromatography (HPLC) with electrochemical detection.[3]

  • Histopathology:

    • Perfuse a subset of animals with paraformaldehyde.

    • Collect brains and process for histological staining (e.g., Nissl staining) to assess neuronal morphology and identify areas of neurodegeneration.

Protocol 2: In Vitro Neurite Outgrowth Assay

This protocol is a general guideline and should be optimized for the specific cell line used.[4][6][7]

  • Cell Culture:

    • Use a suitable neuronal cell line (e.g., PC12, SH-SY5Y).

    • Culture cells in appropriate media and conditions.

  • Plating:

    • Coat 96-well plates with poly-l-lysine.

    • Seed cells at a density that allows for clear visualization of neurites.

  • Treatment:

    • Differentiate cells if necessary (e.g., using nerve growth factor for PC12 cells).

    • Expose cells to a range of this compound concentrations for a specified duration (e.g., 24-48 hours).

    • Include a vehicle control.

  • Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells and stain for a neuronal marker (e.g., β-III tubulin) using immunocytochemistry.

    • Counterstain with a nuclear dye (e.g., DAPI).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use automated image analysis software to quantify neurite length, number of neurites, and number of branch points per neuron.

Visualizations

experimental_workflow cluster_animal_study Protocol 1: In Vivo Neurotoxicity Assessment cluster_invitro_study Protocol 2: In Vitro Neurite Outgrowth Assay animal_model Select Animal Model (e.g., Sprague-Dawley Rats) dosing This compound Administration (Oral Gavage) animal_model->dosing behavioral Behavioral Testing (Open Field, Rotarod) dosing->behavioral neurochem Neurochemical Analysis (HPLC) behavioral->neurochem histopath Histopathology (Nissl Staining) neurochem->histopath results_vivo Analyze In Vivo Results histopath->results_vivo cell_culture Culture Neuronal Cells (e.g., PC12, SH-SY5Y) plating Plate Cells in 96-Well Plates cell_culture->plating treatment Expose to this compound plating->treatment staining Immunocytochemistry (β-III Tubulin) treatment->staining imaging High-Content Imaging staining->imaging results_invitro Quantify Neurite Outgrowth imaging->results_invitro

Caption: Experimental workflows for in vivo and in vitro assessment of this compound neurotoxicity.

signaling_pathway This compound This compound Exposure SerotoninSystem Serotonergic System This compound->SerotoninSystem Alters Metabolism Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Induces Stress BehavioralAbnormalities Behavioral Abnormalities SerotoninSystem->BehavioralAbnormalities Leads to NeuronalDegeneration Neuronal Degeneration Mitochondria->NeuronalDegeneration Contributes to NeuronalDegeneration->BehavioralAbnormalities Results in

Caption: Putative signaling pathways involved in this compound neurotoxicity.

troubleshooting_logic start Inconsistent Experimental Results check_isomer Check Isomeric Purity of this compound start->check_isomer check_protocol Review Experimental Protocol start->check_protocol check_reagents Verify Reagent and Cell Culture Quality start->check_reagents refine_protocol Refine Dosing/Concentration check_isomer->refine_protocol check_protocol->refine_protocol use_controls Implement Additional Controls check_reagents->use_controls re_run Re-run Experiment refine_protocol->re_run use_controls->re_run

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Optimizing temperature and reaction time for Diels-Alder reactions with Crotononitrile.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Diels-Alder reactions involving crotononitrile (B213123). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on achieving optimal reaction outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing a Diels-Alder reaction with this compound?

A1: The primary parameters to control are temperature and reaction time. These factors directly influence the reaction rate, product yield, and the stereoselectivity between the endo and exo isomers. Additionally, the choice of diene and the potential use of a Lewis acid catalyst can significantly impact the reaction's efficiency and selectivity.

Q2: How does temperature affect the outcome of the reaction?

A2: Temperature plays a crucial role in determining the product distribution under kinetic versus thermodynamic control.[1]

  • Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is generally irreversible, and the major product is the one that forms the fastest. In Diels-Alder reactions, the endo product is typically the kinetic product due to favorable secondary orbital interactions in the transition state.[2]

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the Diels-Alder reaction can become reversible, allowing for equilibration between the products.[1] The more stable exo product, which experiences less steric hindrance, will be favored under these conditions.[1] For instance, heating a Diels-Alder reaction to elevated temperatures can lead to an increased proportion of the exo isomer over time.[3]

Q3: What is a typical temperature range for Diels-Alder reactions with this compound?

A3: While the optimal temperature is dependent on the specific diene being used, a general starting point for Diels-Alder reactions is between room temperature and 150°C. For highly reactive dienes like cyclopentadiene (B3395910), the reaction can proceed rapidly at room temperature.[4] For less reactive dienes, heating is often necessary to achieve a reasonable reaction rate.[5] However, excessively high temperatures can promote the retro-Diels-Alder reaction, leading to decomposition of the product.[1][6]

Q4: How does reaction time influence the product distribution?

A4: Reaction time is closely linked to temperature. At lower temperatures (kinetic control), a shorter reaction time may be sufficient to favor the formation of the endo product. At higher temperatures (thermodynamic control), longer reaction times are necessary to allow the reaction to reach equilibrium and favor the more stable exo product.[3]

Q5: Should I be concerned about side reactions with this compound?

A5: Yes, the primary side reaction of concern is the polymerization of this compound, especially at higher temperatures. This is a common issue with α,β-unsaturated nitriles. In some cases, this can compete with the desired Diels-Alder cycloaddition. The use of a radical inhibitor may be considered to mitigate this.

Troubleshooting Guide

This guide addresses common issues encountered during Diels-Alder reactions with this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reaction temperature is too low. 2. Reaction time is too short. 3. Diene is not in the required s-cis conformation. 4. Decomposition of the product at high temperatures (retro-Diels-Alder). 1. Gradually increase the reaction temperature in increments of 10-20°C. 2. Increase the reaction time, monitoring the progress by TLC or GC. 3. For acyclic dienes, heating may be required to overcome the energy barrier to the s-cis conformation. 4. If the retro-Diels-Alder reaction is suspected, perform the reaction at the lowest effective temperature.
Formation of Polymer 1. High reaction temperature. 2. Presence of radical initiators. 1. Conduct the reaction at a lower temperature if possible. 2. Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture. 3. Purify the product from the polymer by column chromatography or recrystallization.
Undesired Endo/Exo Ratio 1. Reaction conditions favor the undesired isomer. 1. For a higher endo ratio, use lower reaction temperatures and shorter reaction times (kinetic control). 2. For a higher exo ratio, use higher reaction temperatures and longer reaction times to allow for equilibration (thermodynamic control).
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of polymeric byproducts. 1. Use an excess of the more volatile reactant to drive the reaction to completion and simplify removal. 2. Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes) to separate the adduct from the polymer. 3. Recrystallization from a suitable solvent can also be effective. [7]

Experimental Protocols

Below are detailed methodologies for performing a Diels-Alder reaction with this compound and cyclopentadiene under different conditions to favor either the kinetic or thermodynamic product.

Protocol 1: Synthesis of 2-Cyano-3-methyl-5-norbornene (Kinetic Control - Favoring Endo Product)

This protocol aims to produce the endo isomer as the major product by using a lower reaction temperature.

Materials:

  • Dicyclopentadiene (B1670491)

  • This compound

  • Anhydrous diethyl ether

  • Distillation apparatus

  • Reaction flask with a magnetic stirrer and reflux condenser

  • Ice bath

Procedure:

  • Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to approximately 170°C and collecting the cyclopentadiene monomer (b.p. 41°C) in a flask cooled in an ice bath. Cyclopentadiene dimerizes at room temperature, so it should be used immediately after preparation.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Addition of Diene: Cool the solution in an ice bath and slowly add freshly cracked cyclopentadiene (1.2 equivalents) to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to isolate the endo and exo isomers.

Protocol 2: Synthesis of 2-Cyano-3-methyl-5-norbornene (Thermodynamic Control - Favoring Exo Product)

This protocol aims to produce the exo isomer as the major product by using a higher reaction temperature to allow for equilibration.

Materials:

  • Dicyclopentadiene

  • This compound

  • Toluene

  • Sealed reaction tube or a flask with a high-temperature reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a sealed reaction tube or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser suitable for high temperatures, combine this compound (1.0 equivalent), dicyclopentadiene (1.2 equivalents), and toluene. The use of dicyclopentadiene directly is possible as it will crack in situ at elevated temperatures.[3]

  • Reaction: Heat the reaction mixture to 180-200°C with vigorous stirring for 4-6 hours. Monitor the progress and the endo/exo ratio by GC analysis of aliquots taken from the reaction mixture.

  • Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

The following table summarizes the expected outcomes based on the reaction conditions. Note that specific yields and ratios can vary based on the precise experimental setup and scale.

Parameter Kinetic Control (Protocol 1) Thermodynamic Control (Protocol 2)
Temperature Room Temperature180-200°C
Reaction Time 24 hours4-6 hours
Expected Major Product Endo-2-cyano-3-methyl-5-norborneneExo-2-cyano-3-methyl-5-norbornene
Expected Endo/Exo Ratio High endo ratioLower endo ratio (approaching equilibrium)
Potential Issues Slower reaction rateIncreased risk of polymerization, potential for retro-Diels-Alder

Visualizations

Experimental Workflow: Kinetic vs. Thermodynamic Control

G Workflow for Diels-Alder Reaction with this compound cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control k_start Start: Low Temperature k_reactants Mix this compound and Freshly Cracked Cyclopentadiene k_start->k_reactants k_reaction Stir at Room Temperature for 24h k_reactants->k_reaction k_workup Workup and Purification k_reaction->k_workup k_product Major Product: Endo Isomer k_workup->k_product t_start Start: High Temperature t_reactants Mix this compound and Dicyclopentadiene in Toluene t_start->t_reactants t_reaction Heat at 180-200°C for 4-6h t_reactants->t_reaction t_workup Workup and Purification t_reaction->t_workup t_product Major Product: Exo Isomer t_workup->t_product

Caption: A comparison of the experimental workflows for achieving kinetic versus thermodynamic control.

Logical Relationship: Troubleshooting Low Yield

G Troubleshooting Low Yield in Diels-Alder Reactions cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Low Temperature start->cause1 cause2 Short Reaction Time start->cause2 cause3 Polymerization of Dienophile start->cause3 cause4 Retro-Diels-Alder Reaction start->cause4 sol1 Increase Temperature cause1->sol1 If reaction is too slow sol2 Increase Reaction Time cause2->sol2 If reaction is incomplete sol3 Add Radical Inhibitor / Lower Temperature cause3->sol3 If polymer is observed sol4 Decrease Temperature cause4->sol4 If product decomposes

Caption: A decision-making diagram for troubleshooting low product yield in Diels-Alder reactions.

References

Technical Support Center: Work-up Procedures for Quenching Crotononitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crotononitrile (B213123). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental work-up and quenching procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Safety First: Handling this compound

Q1: What are the primary safety concerns when working with and quenching this compound reactions?

A1: this compound is a flammable liquid and vapor, and it is harmful if swallowed or inhaled.[1] It can cause skin and serious eye irritation.[2][3][4] Therefore, it is crucial to handle it in a well-ventilated area, away from heat, sparks, and open flames.[1][2][3][4] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] In case of skin contact, immediately remove contaminated clothing and rinse the affected area with water.[3][4] If inhaled, move to fresh air.[2]

Quenching Procedures

Q2: My reaction is complete. How do I choose the right quenching agent?

A2: The choice of quenching agent depends on the reagents used in your reaction.

  • For reactions involving strong bases (e.g., LDA, NaH): A proton source is needed. Cautiously add a protic solvent like methanol (B129727) or ethanol (B145695) at a low temperature (e.g., 0 °C or -78 °C) to neutralize the strong base before adding an aqueous solution. For very reactive reagents like metal hydrides, isopropanol (B130326) or ethanol should be used first, followed by the careful addition of water.[5]

  • For reactions involving strong acids (e.g., superacids): A weak base is required for neutralization. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until gas evolution ceases.[6] Be cautious as this can be an exothermic process and may cause frothing.

  • For reactions involving organometallic reagents (e.g., Grignard reagents, organolithiums): A saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is a common and effective quenching agent.[1]

  • For reactions where the product is sensitive to acidic or basic conditions: A neutral quench with deionized water may be appropriate.

Q3: I've added my aqueous quenching solution, and the mixture has become very hot and is bubbling violently. What should I do?

A3: This indicates a highly exothermic reaction, which can be dangerous. Immediately cool the reaction flask in an ice bath to control the temperature.[7] Add the quenching agent more slowly and in smaller portions to manage the rate of reaction. Ensure the reaction is well-stirred to dissipate the heat. If gas is being evolved, ensure adequate ventilation.[7]

Q4: After quenching, I have a persistent emulsion that won't separate into distinct organic and aqueous layers. How can I break it?

A4: Emulsions are common when working with polar solvents or when salts are present. Here are a few strategies to try:

  • Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • If your product is not water-soluble, you can add more of the organic extraction solvent to dilute the mixture.

  • If the emulsion persists, you can try filtering the mixture through a pad of Celite.

  • In some cases, allowing the mixture to stand for an extended period can lead to separation.

Work-up and Purification Issues

Q5: My product is polar and seems to be staying in the aqueous layer during extraction. How can I improve the extraction efficiency?

A5: This is a common issue with polar products. Here are some techniques to improve extraction:

  • Increase the number of extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction.

  • Use a different solvent system: A 3:1 mixture of chloroform (B151607) and isopropanol can be effective for extracting polar, water-soluble organic compounds.[8]

  • "Salting out": Add a significant amount of a salt like sodium chloride to the aqueous layer to decrease the solubility of your organic product.

  • Solvent removal: If the reaction solvent is water-miscible (like acetonitrile (B52724) or THF), it's best to remove it via rotary evaporation before the aqueous work-up to prevent it from partitioning your product into the aqueous layer.[2][8]

Q6: I suspect the nitrile group in my product is hydrolyzing during the work-up. How can I prevent this?

A6: Nitriles can hydrolyze to amides and then to carboxylic acids under both acidic and basic conditions, especially with heating.[9][10][11]

  • Use mild quenching conditions: Opt for a neutral quench with cold water if possible.

  • Avoid strong acids and bases: If an acidic or basic wash is necessary, use dilute solutions and perform the wash quickly at low temperatures.

  • Immediate work-up: Do not let the reaction mixture sit for extended periods after quenching, especially if acidic or basic conditions were used.[7]

Q7: I'm observing a sticky, polymeric substance in my flask after quenching. What could be the cause?

A7: this compound, being an α,β-unsaturated nitrile, can undergo polymerization, especially in the presence of radical initiators, strong acids, or bases.

  • Ensure complete consumption of starting material: Unreacted this compound is more likely to polymerize. Monitor the reaction by TLC or another analytical method to ensure it has gone to completion before quenching.[7]

  • Control the temperature: Polymerization can be initiated by heat. Keep the reaction and work-up temperatures as low as reasonably possible.

  • Use inhibitors: In some cases, small amounts of radical inhibitors like hydroquinone (B1673460) can be added during storage or purification, but be mindful that this will need to be removed from your final product.

Quantitative Data Summary

The following table summarizes common quenching agents and their general applications in the context of reactions that may involve this compound. The efficiency of a quench is highly dependent on the specific reaction conditions.

Quenching AgentTypical ApplicationConcentrationKey Considerations
Saturated aq. NH₄ClNeutralizing organometallic reagents (e.g., Grignards)SaturatedMildly acidic, generally safe for most functional groups.[1]
Saturated aq. NaHCO₃Neutralizing acidic reaction mixturesSaturatedCan cause significant CO₂ evolution (frothing); add slowly.[6]
1M HClNeutralizing basic reaction mixtures (e.g., after a Michael addition)1 MCan cause hydrolysis of sensitive functional groups, including nitriles, if not handled quickly and at low temperatures.[9][10]
Deionized WaterGeneral purpose, for reactions with neutral to mild conditionsN/ASafest option for sensitive products, but may not be effective for highly reactive reagents.
Methanol/EthanolQuenching of strong, non-nucleophilic bases (e.g., NaH)AnhydrousAdd at low temperature before aqueous work-up to control exotherm.[5]

Experimental Protocols

Protocol 1: General Quenching and Work-up of a Michael Addition Reaction with this compound

This protocol describes a general procedure for a reaction where a nucleophile has been added to this compound in a solvent like THF, using a base such as sodium ethoxide.

  • Cool the reaction mixture: Once the reaction is deemed complete by TLC analysis, cool the reaction flask to 0 °C in an ice bath.

  • Quench the reaction: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. Monitor the temperature to ensure it does not rise significantly. Continue adding the quenching solution until the reaction is no longer basic (test with pH paper).

  • Phase separation: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent like THF, it may be necessary to add a significant amount of an extraction solvent (e.g., ethyl acetate) and water to achieve good phase separation.

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL for a 100 mL reaction volume). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (1 x 50 mL) and then with a saturated NaCl solution (brine) (1 x 50 mL) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent removal: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.

Visualizations

Quenching_Decision_Tree start Reaction Complete reagent_type What type of reagents were used? start->reagent_type strong_base Strong Base (e.g., LDA, NaH) reagent_type->strong_base Basic strong_acid Strong Acid reagent_type->strong_acid Acidic organometallic Organometallic (e.g., Grignard) reagent_type->organometallic Organo- metallic neutral_mild Neutral/Mild Conditions reagent_type->neutral_mild Other quench_protic Quench with Protic Solvent (e.g., MeOH) strong_base->quench_protic quench_weak_base Quench with Sat. aq. NaHCO3 strong_acid->quench_weak_base quench_nh4cl Quench with Sat. aq. NH4Cl organometallic->quench_nh4cl quench_water Quench with Water neutral_mild->quench_water

Caption: Decision tree for selecting a quenching agent.

Workup_Workflow cluster_reaction Reaction cluster_quench Quenching cluster_extraction Extraction & Washing cluster_drying_purification Isolation & Purification reaction_complete Reaction Complete quench Quench Reaction (e.g., with aq. NH4Cl) reaction_complete->quench transfer Transfer to Separatory Funnel quench->transfer extract Extract with Organic Solvent transfer->extract wash Wash with Brine extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify Product (e.g., Chromatography) filter_concentrate->purify product Pure Product purify->product

Caption: Standard experimental workflow for this compound reaction work-up.

References

Removing unreacted Crotononitrile from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted crotononitrile (B213123) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted this compound?

A1: The primary methods for removing unreacted this compound from a reaction mixture include distillation, liquid-liquid extraction with aqueous washes, and column chromatography. The choice of method depends on the scale of the reaction, the desired purity of the product, and the properties of the other components in the mixture.

Q2: What are the key physical properties of this compound relevant to its removal?

A2: Key physical properties that influence the choice of purification method are its boiling point, solubility, and polarity. These properties are summarized in the table below.

Q3: Can this compound be removed by chemical quenching?

A3: Yes, it is possible to quench unreacted this compound by reacting it with a nucleophilic scavenger. Since this compound is an α,β-unsaturated nitrile, it is susceptible to nucleophilic addition. The resulting adduct can then be removed, often through a simple workup procedure. For instance, a water-soluble nucleophile can be used to create a water-soluble adduct that is easily removed by aqueous extraction.[1]

Q4: Are there safety concerns when working with this compound?

A4: Yes, this compound is a neurotoxic compound and should be handled with care in a well-ventilated fume hood.[2] It can cause injury to the skin, eyes, and respiratory tract.[2] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

Troubleshooting Guide

Issue: My product is co-distilling with this compound.

  • Possible Cause: The boiling point of your product is too close to that of this compound (120-121 °C).[3]

  • Solution 1: Vacuum Distillation. Try performing the distillation under reduced pressure. This will lower the boiling points of both your product and this compound, potentially increasing the difference between them and allowing for a cleaner separation.

  • Solution 2: Alternative Method. If vacuum distillation is ineffective, consider an alternative purification method such as column chromatography or a chemical quench followed by extraction.

Issue: Emulsion formation during aqueous extraction.

  • Possible Cause: The reaction mixture may contain surfactants or other compounds that stabilize emulsions.

  • Solution 1: Brine Wash. After the initial aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[4]

  • Solution 2: Centrifugation. If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for several minutes can effectively separate the layers.

  • Solution 3: Filtration. Passing the emulsified mixture through a pad of Celite or glass wool can sometimes help to break up the emulsion.

Issue: this compound remains in the organic layer after extraction.

  • Possible Cause: Insufficient washing or poor partitioning of this compound into the aqueous phase. This compound has limited solubility in water (25 g/L at 25 °C).[5]

  • Solution 1: Increase Number of Washes. Perform multiple extractions with the aqueous solution (e.g., 10% citric acid, saturated sodium bicarbonate) to ensure complete removal.[2]

  • Solution 2: Adjust pH. The washing sequence with a mild acid (citric acid) followed by a mild base (sodium bicarbonate) is designed to remove acidic and basic impurities, respectively, and can help improve separation.[2]

  • Solution 3: Back Extraction. If your product is stable, consider adjusting the pH of the combined aqueous layers and extracting them again with a fresh portion of organic solvent to recover any co-extracted product.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₅N[2][3][6]
Molecular Weight67.09 g/mol [2][5][6]
Boiling Point120-121 °C[3]
Density0.824 g/mL at 25 °C[3]
Solubility in Water25 g/L at 25 °C[5]
Refractive Indexn20/D 1.419[3]

Table 2: Comparison of Purification Methods for this compound Removal

MethodPrincipleAdvantagesDisadvantagesBest For
Distillation Separation based on differences in boiling points.Effective for large quantities, relatively simple setup.Risk of thermal isomerization of this compound; not suitable if product has a similar boiling point.[2]Large-scale reactions where the product has a significantly different boiling point from this compound.
Liquid-Liquid Extraction Partitioning between two immiscible liquid phases based on solubility.Good for removing water-soluble impurities and can be used for quenching.Can be labor-intensive with multiple washes; risk of emulsion formation; limited by this compound's partial water solubility.Reactions where byproducts and unreacted this compound can be rendered more water-soluble than the desired product.
Column Chromatography Separation based on differential adsorption of components to a stationary phase.Can achieve very high purity (>95%); suitable for separating compounds with similar physical properties.[2]Can be time-consuming and requires larger volumes of solvent; potential for product loss on the column.High-purity applications, research-scale purification, and separating complex mixtures.[2]
Chemical Quenching Conversion of this compound to a more easily separable derivative.Can be very specific and efficient; simplifies workup to a simple extraction.[1]Requires a reagent that reacts selectively with this compound and not the product; adds an extra step to the procedure.Situations where other methods fail and a suitable selective quenching agent is available.

Experimental Protocols

Protocol 1: Removal by Liquid-Liquid Extraction

This protocol describes a typical aqueous workup following a reaction to remove unreacted this compound and other impurities.

  • Quench Reaction: Transfer the reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane. Quench the reaction by adding deionized water.[2]

  • Acidic Wash: Add a 10% aqueous solution of citric acid to the separatory funnel, shake vigorously, and allow the layers to separate. Drain the aqueous layer. This step helps to remove basic impurities.[2]

  • Basic Wash: Add a saturated aqueous solution of sodium bicarbonate. Shake cautiously, venting frequently to release any CO₂ gas that may form. Allow the layers to separate and drain the aqueous layer. This step neutralizes any remaining acid and removes acidic impurities.[2]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break any emulsions.[4]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, now free of the bulk of the unreacted this compound.[2][4]

Protocol 2: Purification by Distillation

This protocol is suitable for separating this compound from a less volatile product.

  • Apparatus Setup: Assemble a standard distillation apparatus. For heat-sensitive compounds, a vacuum distillation setup is recommended.

  • Charge the Flask: Place the crude reaction mixture into the distillation flask, adding a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Collect Fractions: Collect the distillate fractions based on the boiling point. The first fraction will be enriched in lower-boiling components. This compound will distill at approximately 120-121 °C at atmospheric pressure.[3]

  • Control Isomerization: To prevent thermal isomerization between the cis and trans forms of this compound, maintain the distillation temperature at the lowest possible point required for efficient separation.[2]

  • Analysis: Analyze the collected fractions (e.g., by GC or NMR) to determine their composition and confirm the separation.

Visualizations

G cluster_workflow Workflow: Liquid-Liquid Extraction for this compound Removal start Reaction Mixture in Organic Solvent quench 1. Quench with Water start->quench acid_wash 2. Wash with 10% Citric Acid quench->acid_wash Separate Layers base_wash 3. Wash with Sat. NaHCO₃ acid_wash->base_wash Separate Layers brine_wash 4. Wash with Brine base_wash->brine_wash Separate Layers dry 5. Dry Organic Layer (e.g., Na₂SO₄) brine_wash->dry Separate Layers concentrate 6. Concentrate under Reduced Pressure dry->concentrate product Purified Product concentrate->product

Caption: Workflow for removing this compound via liquid-liquid extraction.

G start Crude Reaction Mixture Containing this compound bp_diff Is Boiling Point of Product Significantly Different from this compound (121°C)? start->bp_diff distillation Use Distillation (Atmospheric or Vacuum) bp_diff->distillation  Yes high_purity Is High Purity (>95%) Required? bp_diff->high_purity  No end Purified Product distillation->end chromatography Use Column Chromatography high_purity->chromatography  Yes extraction Use Liquid-Liquid Extraction high_purity->extraction  No chromatography->end quench_option Consider Chemical Quench if Extraction is Ineffective extraction->quench_option If issues persist extraction->end quench_option->end

Caption: Decision tree for selecting a this compound purification method.

References

Technical Support Center: Stereoselectivity in Crotononitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the stereoselectivity of reactions involving crotononitrile (B213123).

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent influence the stereoselectivity of reactions with this compound?

The solvent plays a crucial role in determining the stereochemical outcome of a reaction by influencing the relative energies of the transition states leading to different stereoisomers. Key factors include:

  • Polarity and Dipole Moment: Polar solvents can stabilize polar transition states more effectively than nonpolar solvents. In reactions where the transition state leading to one stereoisomer is more polar than the others, a polar solvent can enhance the formation of that isomer.

  • Hydrogen Bonding: Protic solvents (e.g., alcohols) can form hydrogen bonds with reactants or transition states, altering their energy and steric environment. This can favor the formation of a specific stereoisomer.

  • Viscosity: Highly viscous solvents can affect the diffusion of reactants and the conformational flexibility of transition states, which may have an impact on stereoselectivity.

  • Coordinating Ability: Solvents with coordinating ability (e.g., THF, acetonitrile) can interact with metal catalysts or Lewis acids, modifying their reactivity and the stereochemical course of the reaction.

Q2: What are the most common types of stereoselective reactions involving this compound where solvent effects are significant?

Solvent effects are particularly prominent in the following reactions of this compound:

  • Michael Additions: The addition of nucleophiles to the β-carbon of this compound can generate new stereocenters. The solvent can influence the facial selectivity of the nucleophilic attack.

  • Cycloaddition Reactions (e.g., Diels-Alder): In these reactions, the solvent can affect the endo/exo selectivity. Polar solvents often favor the more polar endo transition state.

  • Enantioselective Catalysis: In reactions employing chiral catalysts, the solvent can interact with the catalyst-substrate complex, influencing the enantiomeric excess (ee) of the product.

Q3: Can temperature also affect the stereoselectivity of this compound reactions?

Yes, temperature is a critical parameter. Lowering the reaction temperature generally increases the stereoselectivity. This is because the difference in the activation energies between the diastereomeric transition states becomes more significant relative to the available thermal energy (kT). However, lowering the temperature will also decrease the reaction rate.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity or Enantioselectivity

Potential Cause Troubleshooting Steps
Inappropriate Solvent Choice 1. Screen a range of solvents: Test solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile, methanol). 2. Consider protic vs. aprotic solvents: If your substrate or catalyst has hydrogen bond donors or acceptors, the choice between a protic and aprotic solvent can be critical. 3. Use solvent mixtures: Sometimes, a mixture of solvents can provide the optimal balance of properties to achieve high stereoselectivity.
Suboptimal Reaction Temperature 1. Lower the temperature: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). Monitor the reaction progress, as the rate will be slower. 2. Perform a temperature study: Systematically vary the temperature to find the optimal balance between reaction rate and stereoselectivity.
Catalyst Inactivity or Incompatibility 1. Verify catalyst loading and purity: Ensure the correct amount of a pure, active catalyst is used. 2. Screen different catalysts: If using a chiral catalyst, test different ligands or metal precursors. 3. Check for catalyst-solvent incompatibility: Some catalysts may be unstable or less effective in certain solvents.
Presence of Impurities 1. Use high-purity reagents and solvents: Impurities, especially water, can interfere with the reaction and lower stereoselectivity. 2. Dry solvents and reagents: Ensure all components of the reaction are rigorously dried if the reaction is moisture-sensitive.

Issue 2: Inconsistent Stereoselectivity Between Batches

Potential Cause Troubleshooting Steps
Variability in Solvent Quality 1. Use a consistent source and grade of solvent: Different suppliers or batches of the same solvent can have varying levels of impurities. 2. Purify and dry solvents before use: This ensures consistency between experiments.
Slight Variations in Reaction Conditions 1. Maintain precise temperature control: Use a cryostat or a well-insulated cooling bath. 2. Ensure consistent stirring: Inconsistent mixing can lead to local concentration and temperature gradients. 3. Standardize the addition rate of reagents: Use a syringe pump for slow and consistent additions.
Atmospheric Contamination 1. Run reactions under an inert atmosphere: If the reaction is sensitive to air or moisture, use nitrogen or argon.

Data Presentation

The following table is a template for summarizing quantitative data from experiments aimed at optimizing the stereoselectivity of a hypothetical Michael addition to this compound.

Entry Solvent Temperature (°C) Catalyst Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
1Toluene25Catalyst A70:3085
2THF25Catalyst A85:1592
3CH₂Cl₂25Catalyst A80:2088
4Acetonitrile25Catalyst A90:1095
5THF0Catalyst A92:897
6THF-20Catalyst A95:598
7THF25Catalyst B75:2580

Experimental Protocols

General Protocol for a Stereoselective Michael Addition to this compound

  • Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the chiral catalyst (e.g., 0.1 mmol).

  • Solvent Addition: Add the desired anhydrous solvent (e.g., 5 mL of THF).

  • Reactant Addition: Add the nucleophile (e.g., 1.2 mmol) and stir the mixture at the specified temperature (e.g., -20 °C).

  • Substrate Addition: Slowly add a solution of this compound (1.0 mmol) in the same solvent (1 mL) via a syringe pump over 1 hour.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_optimization Optimization Loop start Start: Define Reaction prep_reagents Prepare & Purify Reagents/Solvents start->prep_reagents setup_reaction Set up Reaction Vessel prep_reagents->setup_reaction add_catalyst Add Catalyst & Solvent setup_reaction->add_catalyst cool_reaction Cool to Desired Temperature add_catalyst->cool_reaction add_reactants Add Reactants cool_reaction->add_reactants monitor Monitor Reaction add_reactants->monitor workup Workup & Purification monitor->workup analyze Analyze Stereoselectivity (NMR, HPLC) workup->analyze evaluate Evaluate Results analyze->evaluate modify Modify Conditions (Solvent, Temp.) evaluate->modify Poor Selectivity end End: Optimized Protocol evaluate->end Good Selectivity modify->add_catalyst

Caption: Experimental workflow for optimizing stereoselectivity.

Factors_Influencing_Stereoselectivity cluster_reaction_parameters Reaction Parameters Solvent Solvent (Polarity, H-bonding) TransitionState Transition State (Energy & Geometry) Solvent->TransitionState Temperature Temperature Temperature->TransitionState Catalyst Catalyst (Chirality, Activity) Catalyst->TransitionState Substrate Substrate (this compound) Substrate->TransitionState Product Stereoisomeric Products (Diastereomers/Enantiomers) TransitionState->Product

Caption: Key factors influencing reaction stereoselectivity.

Technical Support Center: High-Speed Counter-Current Chromatography (HSCCC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing High-Speed Counter-Current Chromatography (HSCCC) for the purification of organic compounds such as Crotononitrile.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing an HSCCC purification method?

A1: The most critical first step is the selection of a suitable two-phase solvent system. This choice is equivalent to selecting both the column and the eluent in traditional liquid chromatography.[1][2] The goal is to find a system where the target compound has a partition coefficient (K) ideally between 0.5 and 2.0 for optimal separation.[3]

Q2: How do I determine the partition coefficient (K)?

A2: To determine the partition coefficient, dissolve a small amount of your crude sample in a pre-equilibrated two-phase solvent system. After vigorous mixing and separation of the layers, analyze the concentration of the target compound in both the upper and lower phases, typically by HPLC or TLC.[3] The K value is the concentration in the stationary phase divided by the concentration in the mobile phase.

Q3: What are common solvent systems for separating polar compounds?

A3: For polar compounds, aqueous two-phase solvent systems are common. A widely used family of solvent systems is ethyl acetate-n-butanol-water.[3][4] Another common system for a range of polarities is the n-hexane-ethyl acetate-methanol-water system.[5][6] The ratios of these solvents are adjusted to fine-tune the polarity and achieve the desired partition coefficient.

Q4: Can HSCCC be used for non-aqueous separations?

A4: Yes, HSCCC is versatile and can be used with non-aqueous solvent systems for the purification of lipophilic or non-polar compounds.[7] Commonly reported non-aqueous systems include n-hexane-acetonitrile and n-hexane-methanol, often modified with solvents like dichloromethane (B109758) or chloroform.[7]

Troubleshooting Guide

Problem Possible Cause Solution
Target compound elutes too quickly (low retention) The partition coefficient (K) is too low; the compound is too soluble in the mobile phase.- If using the lower phase as the mobile phase, decrease the polarity of the solvent system. - Consider switching to a "reversed-phase" mode, where the upper, more non-polar phase is used as the mobile phase.
Target compound elutes too slowly or not at all (high retention) The partition coefficient (K) is too high; the compound is too soluble in the stationary phase.- If using the lower phase as the mobile phase, increase the polarity of the solvent system to make the mobile phase a stronger solvent for your compound. - Increase the mobile phase flow rate after a certain period to extrude the strongly retained compounds.[6]
Poor peak resolution / Co-elution of impurities - The separation factor between the target and impurities is too low. - The stationary phase retention is poor.- Systematically modify the solvent system composition to improve the separation factor.[6] - Decrease the flow rate to increase the number of partition steps.[7] - Increase the rotational speed to improve the retention of the stationary phase.[8]
Column pressure is too high - The viscosity of the solvent system is too high. - There is a clog in the system from precipitated sample or cell debris.[9] - The flow rate is too high for the chosen solvent system.- Select a solvent system with lower viscosity.[10] - Ensure the sample is fully dissolved and filter it through a 0.22 or 0.45 µm filter before injection.[9] - Reduce the mobile phase flow rate.
Low recovery of the target compound - The compound may be unstable in the chosen solvent system. - Irreversible adsorption is not an issue in HSCCC as there is no solid support.[6][11]- Check the stability of your compound in the selected solvents. - Ensure accurate analysis of all collected fractions to locate the compound.
Emulsion formation in the column The interfacial tension of the two-phase system is too low, or the rotational speed is too high.- Modify the solvent system to increase interfacial tension. - Reduce the centrifuge's rotational speed.

Experimental Protocols

Generic Protocol for HSCCC Purification

This protocol provides a general framework. It must be optimized for the specific compound of interest, such as this compound.

  • Solvent System Selection & Preparation:

    • Select a suitable two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water).

    • Prepare the system by mixing the solvents in a separatory funnel in the desired volume ratio.

    • Allow the phases to separate completely and equilibrate at room temperature.[8]

    • Degas both phases before use to prevent bubble formation.

  • HSCCC Instrument Setup and Operation:

    • Fill the entire column with the chosen stationary phase (e.g., the upper phase).

    • Set the desired revolution speed (e.g., 800-1000 rpm).[3]

    • Pump the mobile phase (e.g., the lower phase) into the column at a specific flow rate (e.g., 1.5-2.5 mL/min).[3]

    • Continue pumping until hydrodynamic equilibrium is reached, indicated by the mobile phase eluting from the outlet and a stable stationary phase retention level.[3][8]

  • Sample Preparation and Injection:

    • Dissolve the crude sample in a suitable volume of the biphasic solvent system (e.g., a 1:1 mixture of the upper and lower phases).[3][8]

    • Ensure the sample is fully dissolved to prevent clogging.

    • Inject the sample solution into the column via the sample loop.

  • Elution and Fraction Collection:

    • Continue pumping the mobile phase at the set flow rate.

    • Collect fractions of the eluent at regular intervals using a fraction collector.

  • Analysis and Recovery:

    • Analyze the collected fractions by TLC or HPLC to identify those containing the purified compound.[3]

    • Pool the pure fractions and evaporate the solvent to recover the compound.

    • Assess the purity of the final product using analytical methods like HPLC or GC.[4]

Data Presentation

Table 1: Example HSCCC Operating Parameters
ParameterValueReference
Two-Phase Solvent SystemPetroleum ether–ethyl acetate–methanol–water (9:0.8:5:5, v/v/v/v)[8]
Stationary PhaseUpper phase of the solvent system[8]
Mobile PhaseLower phase of the solvent system[8]
Flow Rate1.0 - 5.0 mL/min[8][11]
Revolution Speed800 - 1800 rpm[8][11]
Column Temperature25 °C[8]
Detection Wavelength220 - 254 nm[8][11]
Table 2: Example Solvent Systems for Different Compound Classes
Compound ClassSolvent System (v/v/v/v)Reference
Flavonoids (Lutonarin)Ethyl acetate/n-butanol/water (3:2:5)[4]
Antifungal (HSAF)n-hexane/ethyl acetate/methanol/water (3:5:4:5)[5]
Anthraquinones (Rhein)n-hexane/ethyl acetate/methanol/water (3:7:5:5)[11]
Alkaloids (Streptochlorin)Petroleum ether/ethyl acetate/methanol/water (9:0.8:5:5)[8]

Visualizations

HSCCC_Workflow cluster_prep 1. Preparation cluster_run 2. HSCCC Run cluster_analysis 3. Analysis & Recovery Solvent_Selection Solvent System Selection (K Value) Solvent_Prep Solvent Preparation & Equilibration Solvent_Selection->Solvent_Prep Sample_Prep Sample Preparation (Dissolution/Filtration) Solvent_Prep->Sample_Prep Instrument_Setup Instrument Setup (Fill with Stationary Phase) Equilibration System Equilibration (Pump Mobile Phase) Instrument_Setup->Equilibration Injection Sample Injection Equilibration->Injection Elution Elution & Fraction Collection Injection->Elution Fraction_Analysis Fraction Analysis (TLC/HPLC) Elution->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Recovery Solvent Evaporation & Compound Recovery Pooling->Recovery Purity_Check Final Purity Assessment Recovery->Purity_Check

Caption: General experimental workflow for compound purification using HSCCC.

Troubleshooting_Logic Start Analyze Initial Chromatogram Retention Incorrect Retention Time? Start->Retention Peak_Shape Poor Peak Resolution? Action_Resolution1 Modify Solvent System (Change Selectivity) Peak_Shape->Action_Resolution1 Yes End Optimized Separation Peak_Shape->End No Retention->Peak_Shape No Too_Fast Elutes Too Fast (Low K) Retention->Too_Fast Yes Too_Slow Elutes Too Slow (High K) Too_Fast->Too_Slow No Action_Fast Decrease Mobile Phase Polarity Too_Fast->Action_Fast Yes Too_Slow->Peak_Shape No Action_Slow Increase Mobile Phase Polarity Too_Slow->Action_Slow Yes Action_Fast->End Action_Slow->End Action_Resolution2 Decrease Flow Rate Action_Resolution1->Action_Resolution2 Action_Resolution3 Increase Rotation Speed Action_Resolution2->Action_Resolution3 Action_Resolution3->End

Caption: Decision tree for troubleshooting common HSCCC separation issues.

References

Technical Support Center: Crotononitrile Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the scale-up of crotononitrile (B213123) synthesis. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale production.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the scale-up of this compound synthesis.

Issue Potential Cause(s) Suggested Solution(s)
Low Product Yield Catalyst Deactivation: Solid base catalysts (e.g., CaO, MgO) can be poisoned by the deposition of carbonaceous species.[1]- Catalyst Regeneration: Investigate thermal regeneration of the catalyst under an inert atmosphere to remove coke deposits. - Catalyst Screening: Test alternative catalysts, such as basic magnesium carbonate, which has shown high selectivity.[1] - Optimize Reaction Conditions: Lowering the reaction temperature or adjusting the feed composition may reduce the rate of coke formation.
Suboptimal Reaction Temperature: The reaction temperature significantly impacts conversion and selectivity.- Temperature Screening: Conduct small-scale experiments to determine the optimal temperature for your specific catalyst and reactor setup. For example, with a basic magnesium carbonate catalyst, a reaction temperature of 320°C has been shown to be effective.[1]
Inefficient Mixing: Poor mixing in larger reactors can lead to localized temperature gradients and concentration differences, affecting reaction rates and selectivity.- Agitator Design: Ensure the agitator design is suitable for the reactor geometry and reaction mass viscosity to promote effective mixing. - Computational Fluid Dynamics (CFD) Modeling: Use CFD to simulate mixing and identify potential dead zones in the reactor.
Formation of Impurities Side Reactions: At elevated temperatures, side reactions such as polymerization or the formation of isomers like allyl cyanide can occur.[1]- Temperature Control: Maintain precise temperature control throughout the reactor. - Residence Time Optimization: Adjust the feed flow rate to optimize residence time, minimizing the opportunity for side reactions.
Contaminated Starting Materials: Impurities in the starting materials (e.g., methacrylonitrile) can lead to the formation of undesired byproducts.- Raw Material Analysis: Perform thorough analysis of all starting materials to ensure they meet the required purity specifications. - Purification of Starting Materials: If necessary, purify the starting materials before use.
Difficult Product Purification Close Boiling Points of Impurities: Some impurities may have boiling points close to that of this compound, making separation by distillation challenging.- Fractional Distillation: Employ a high-efficiency fractional distillation column with a sufficient number of theoretical plates. - Alternative Purification Methods: Investigate alternative purification techniques such as extractive distillation or preparative chromatography for high-purity requirements.
Product Instability: this compound can be susceptible to polymerization or degradation under certain conditions.- Stabilizer Addition: Consider the addition of a suitable stabilizer during purification and storage. - Minimize Thermal Stress: Use vacuum distillation to lower the boiling point and reduce thermal stress on the product.
Safety Incidents Improper Handling and Storage: this compound is a highly flammable and toxic liquid.[2][3][4][5]- Follow Safety Data Sheet (SDS) Guidelines: Strictly adhere to the handling, storage, and personal protective equipment (PPE) recommendations outlined in the SDS.[2][3][4][5] - Inert Atmosphere: Handle and store this compound under an inert atmosphere (e.g., nitrogen) to prevent contact with air and moisture. - Grounding and Bonding: Ensure all equipment is properly grounded and bonded to prevent static discharge, which can be an ignition source.[5]
Runaway Reaction: Exothermic reactions can lead to a rapid increase in temperature and pressure if not properly controlled.- Calorimetric Studies: Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to understand the reaction's thermal profile and determine safe operating limits. - Emergency Cooling and Quenching: Ensure the reactor is equipped with an effective emergency cooling system and a procedure for quenching the reaction if necessary.

Catalyst Performance in Methacrylonitrile (B127562) Rearrangement to this compound

The following table summarizes the performance of various catalysts in the synthesis of this compound via the rearrangement of methacrylonitrile.

CatalystReaction Temperature (°C)Methacrylonitrile Conversion (%)This compound Selectivity (%)cis/trans RatioReference
CaO30025.398.16/4[1]
MgO30015.899.26/4[1]
La₂O₃30010.297.5-[1]
Basic Magnesium Carbonate320209055/35 (cis/trans)[1]

Experimental Protocols

General Procedure for Catalyst Screening in a Pulse Reactor

A detailed experimental protocol for small-scale catalyst screening is crucial for identifying promising candidates for scale-up.

  • Catalyst Preparation:

    • Treat 50 mg of the catalyst at 600°C for 2 hours under a helium gas stream.

  • Reaction Setup:

    • Use a pulse reactor directly connected to a gas chromatograph.

    • Set the desired reaction temperature (e.g., 300°C).

  • Reaction Execution:

    • Introduce a 1 µL pulse of methacrylonitrile into the reactor.

  • Analysis:

    • Analyze the products using the gas chromatograph.

    • Identify products using gas chromatography-mass spectrometry (GC-MS) and ¹H NMR spectroscopy.

    • Calculate conversion and selectivity based on the chromatographic data.[1]

Synthesis of trans-Crotononitrile from Crotonic Acid

For applications requiring the pure trans-isomer, the following lab-scale synthesis can be adapted.

  • Acid Chloride Formation:

    • Mix crotonic acid with dichloromethane (B109758) and a catalytic amount of DMF.

    • Add thionyl chloride to the mixture to form the crotonyl chloride intermediate.

  • Amidation:

  • Dehydration:

    • Dehydrate the trans-crotonamide using a suitable dehydrating agent to yield trans-crotononitrile.

Mandatory Visualizations

G cluster_0 Problem Identification cluster_1 Troubleshooting Workflow cluster_2 Resolution start Observed Issue During Scale-Up (e.g., Low Yield, Impurities) check_yield Low Yield? start->check_yield check_purity High Impurity Levels? check_yield->check_purity No catalyst Investigate Catalyst - Deactivation - Screening check_yield->catalyst Yes check_safety Safety Concern? check_purity->check_safety No impurities Identify & Control Impurities - Side Reaction Analysis - Raw Material Purity check_purity->impurities Yes safety Review Safety Procedures - SDS Adherence - Runaway Reaction Risk check_safety->safety Yes implement Implement Corrective Actions check_safety->implement No conditions Optimize Reaction Conditions - Temperature - Mixing catalyst->conditions conditions->implement purification Improve Purification - Distillation Efficiency - Alternative Methods impurities->purification purification->implement safety->implement monitor Monitor Process Performance implement->monitor

Caption: Troubleshooting workflow for this compound synthesis scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor.[2][3][4] It is harmful if swallowed or inhaled and causes skin and eye irritation.[2][3] Contact with acids can liberate very toxic gas.[3] It is crucial to handle it in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[5]

Q2: How can catalyst deactivation be minimized during large-scale production?

A2: Catalyst deactivation, often due to coking, is a significant challenge.[1] To minimize this, consider optimizing reaction conditions such as temperature and reactant concentrations to reduce coke formation. Additionally, exploring more robust catalyst formulations, like basic magnesium carbonate, may lead to longer catalyst lifetimes.[1] Periodic catalyst regeneration cycles may also be necessary.

Q3: What are the common impurities in this compound synthesis and how can they be controlled?

A3: Common impurities can include unreacted starting materials, isomers such as allyl cyanide, and byproducts from side reactions.[1] Controlling reaction temperature and residence time can help minimize the formation of these impurities. Ensuring the purity of raw materials is also critical. For purification, high-efficiency fractional distillation is typically employed, although other methods like extractive distillation may be necessary for challenging separations.

Q4: What are the key considerations when transferring the synthesis process from a laboratory to a pilot plant?

A4: When scaling up, several factors that are negligible at the lab scale become critical. These include:

  • Heat Transfer: The surface-area-to-volume ratio decreases, making heat removal more challenging. This requires a robust reactor cooling system to prevent runaway reactions.

  • Mass Transfer and Mixing: Achieving uniform mixing is more difficult in large vessels, which can lead to non-uniform reaction conditions and affect yield and purity.

  • Safety: The potential consequences of a safety incident are much greater at a larger scale. A thorough hazard and operability (HAZOP) study is essential before pilot-plant operations commence.

Q5: Are there cyanide-free synthesis routes for nitriles that can be considered for scale-up?

A5: Yes, research is ongoing into cyanide-free nitrile synthesis to improve safety and reduce toxic waste. One such method is the van Leusen reaction, which uses p-tosylmethyl isocyanide (TosMIC) as a cyanide-free precursor. This reaction has been successfully demonstrated in a continuous flow process, which offers advantages for scalability and safety.

References

Validation & Comparative

Determining Crotononitrile Purity: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents and intermediates like crotononitrile (B213123) is paramount for the integrity of experimental results and the safety of final products. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the determination of this compound purity.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity assessment is contingent on several factors, including the physicochemical properties of the analyte and its potential impurities, the required level of accuracy and precision, and practical considerations such as sample throughput and cost.

Data Summary: Performance Comparison for this compound Purity Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass-to-charge ratio.[1]Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[2]Intrinsic quantitative response of nuclei in a magnetic field, where signal intensity is directly proportional to the number of nuclei.[2]
Applicability for this compound Highly suitable due to the volatile nature of this compound.[1] Excellent for identifying and quantifying volatile organic impurities.Suitable, particularly for separating cis/trans isomers and non-volatile impurities.Excellent for providing an absolute purity value without the need for a specific this compound reference standard.[2]
Typical Purity Assay Range 99.0% - 100.0%98.0% - 102.0%95.0% - 100.5%
Limit of Detection (LOD) ~0.001%~0.01%~0.1%
Limit of Quantitation (LOQ) ~0.003%~0.03%~0.3%
Key Advantages High sensitivity and specificity; excellent for identifying unknown volatile impurities through mass spectral libraries.[1]Robust and versatile for a wide range of compounds, including non-volatile and thermally labile impurities.Provides a direct, absolute measure of purity; non-destructive; does not require a specific reference standard of the analyte.[2]
Key Limitations Not suitable for non-volatile or thermally labile impurities. Potential for peak tailing with polar analytes on certain columns.[1]Lower sensitivity for compounds without a UV chromophore; may require derivatization.Lower sensitivity compared to chromatographic methods; requires a highly pure internal standard; higher instrument cost.

Experimental Protocols

GC-MS Protocol for this compound Purity Determination

This protocol is adapted from established methods for the analysis of volatile nitriles and their impurities.[2]

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the this compound sample in a suitable volatile solvent (e.g., methylene (B1212753) chloride or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • If an internal standard is used for quantification, add a known concentration of a suitable internal standard (e.g., toluene (B28343) or dodecane) to the sample solution.

2. Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.

3. Chromatographic Conditions:

  • Column: A non-polar or medium-polar capillary column is recommended for the separation of this compound and its potential impurities. A common choice is a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Injector Temperature: 250 °C.[2]

  • Injection Volume: 1 µL.

  • Injection Mode: Split injection with a split ratio of 50:1 to avoid column overloading.[2]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 35 to 200.

  • Data Acquisition: Full scan mode for impurity identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantifying known impurities.

5. Data Analysis:

  • The purity of this compound is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • For quantitative analysis using an internal standard, a calibration curve should be prepared using certified reference standards.

Visualizing the Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample This compound Sample Vial Sample Vial Sample->Vial Solvent Solvent (e.g., Methylene Chloride) Solvent->Vial InternalStandard Internal Standard (Optional) InternalStandard->Vial GC_System Gas Chromatograph Vial->GC_System Injection MS_Detector Mass Spectrometer GC_System->MS_Detector Separated Analytes Data_System Data System MS_Detector->Data_System Ion Data Chromatogram Chromatogram Data_System->Chromatogram MassSpectra Mass Spectra Data_System->MassSpectra PurityReport Purity Report Chromatogram->PurityReport MassSpectra->PurityReport

Caption: Workflow for this compound Purity Analysis by GC-MS.

Concluding Remarks

GC-MS stands out as a highly sensitive and specific method for the purity determination of volatile compounds like this compound, offering unparalleled capabilities for the identification of unknown impurities.[1] While HPLC provides a robust alternative for routine analysis and the separation of non-volatile components, qNMR offers the distinct advantage of absolute quantification without the need for a specific reference standard.[2] For a comprehensive and orthogonal approach to purity assessment, a combination of these techniques is often recommended. For instance, GC-MS can be employed for the primary purity assay and identification of volatile impurities, while HPLC can address non-volatile contaminants, and qNMR can be used to establish an absolute purity value for a reference standard. This multi-faceted strategy ensures a thorough characterization of the this compound impurity profile, leading to higher quality and more reliable scientific outcomes.

References

Distinguishing Cis and Trans Crotononitrile Isomers using 1H NMR Spectroscopy: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for this purpose. This guide provides a detailed comparison of the 1H NMR spectroscopic data for cis- and trans-crotononitrile, enabling their unambiguous differentiation. The primary distinguishing feature lies in the vicinal coupling constant (³J) between the olefinic protons.

Data Presentation: 1H NMR Parameters

The chemical shifts (δ) and coupling constants (J) for the protons of cis- and trans-crotononitrile are summarized in the table below. The larger coupling constant for the trans isomer is a definitive characteristic.

IsomerProtonChemical Shift (δ, ppm)Coupling Constant (J, Hz)
trans-Crotononitrile Ha~5.4 - 5.6³JHa-Hb ≈ 16 Hz
Hb~6.7 - 6.9³JHa-Hb ≈ 16 Hz
-CH₃~1.9 - 2.1
cis-Crotononitrile Ha~5.4 - 5.6³JHa-Hb ≈ 11 Hz
Hb~6.5 - 6.7³JHa-Hb ≈ 11 Hz
-CH₃~1.9 - 2.1

Experimental Protocols

A standard protocol for acquiring high-resolution 1H NMR spectra of crotononitrile (B213123) isomers is outlined below.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

  • The spectrometer should be locked to the deuterium (B1214612) signal of the solvent.

  • Shimming should be performed to optimize the magnetic field homogeneity.

3. Data Acquisition:

  • Acquire a standard one-dimensional proton spectrum.

  • Typical acquisition parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (can be increased for dilute samples)

    • Spectral width: A range that encompasses all proton signals (e.g., 0-10 ppm).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals to determine the relative proton ratios.

  • Measure the coupling constants (J-values) from the splitting patterns of the olefinic protons.

Mandatory Visualization

The logical relationship between the isomeric structure of this compound and the diagnostic 1H NMR coupling constant is illustrated in the following diagram.

Caption: Isomer-dependent 1H NMR coupling constants.

A Comparative Analysis of Crotononitrile and Acrylonitrile Reactivity in Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Michael Acceptor Reactivity

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, is a widely utilized reaction in organic synthesis and drug development. The choice of the Michael acceptor is critical to the reaction's success, influencing reaction rates, yields, and overall efficiency. This guide provides an objective comparison of the reactivity of two common α,β-unsaturated nitrile Michael acceptors: crotononitrile (B213123) and acrylonitrile (B1666552). This analysis is supported by experimental data from the literature to aid researchers in selecting the appropriate reagent for their synthetic needs.

Executive Summary

Theoretical Background: Factors Influencing Reactivity

The reactivity of a Michael acceptor is governed by two main factors:

  • Electronic Effects: The presence of the electron-withdrawing nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. Both acrylonitrile and this compound benefit from this electronic activation.

  • Steric Effects: The substitution pattern on the α and β carbons of the double bond can significantly impact the accessibility of the electrophilic β-carbon to the incoming nucleophile. Bulky substituents can sterically hinder the nucleophilic attack, thereby reducing the reaction rate.[1]

In the case of this compound, the presence of a methyl group at the β-position introduces steric bulk that is absent in the unsubstituted acrylonitrile.[2] This steric hindrance is the primary reason for the generally observed lower reactivity of this compound in Michael additions.

Comparative Reactivity: Experimental Data

Aza-Michael Additions (Addition of Amines)

The addition of amines to α,β-unsaturated nitriles is a common synthetic transformation. The data below, compiled from various sources, illustrates the general reactivity trends.

Table 1: Aza-Michael Addition Yields for this compound and Acrylonitrile with Various Amines

Michael AcceptorNucleophileCatalystSolventTemperature (°C)Time (h)Yield (%)
This compound Benzylamine (B48309)[Mn]-2 (0.1 mol%)BenzylamineRoom Temp.2499[3]
This compound n-Butylamine[Mn]-2 (0.1 mol%)n-ButylamineRoom Temp.2499[3]
This compound Pyrrolidine[Mn]-2 (0.1 mol%)PyrrolidineRoom Temp.2499[3]
Acrylonitrile BenzylamineNoneToluene (B28343)Not Specified2>95[4]
Acrylonitrile MorpholineNoneTolueneNot Specified2>95[4]
Acrylonitrile PiperidineNoneTolueneNot Specified3>95[4]

Note: The reaction conditions are not identical, preventing a direct kinetic comparison. However, the data suggests that acrylonitrile reacts readily with amines without the need for a catalyst, often in shorter reaction times, to achieve high yields.

Thia-Michael Additions (Addition of Thiols)

The addition of thiols is another important class of Michael additions. Thiols are generally potent nucleophiles for this reaction.

Table 2: Thia-Michael Addition of Thiols to Acrylonitrile

Michael AcceptorNucleophileCatalyst/ConditionsYield (%)
Acrylonitrile ThiophenolSolvent-free, Room Temp.High (Qualitative)[5]
Acrylonitrile Various ThiolsFerric Chloride, Room Temp.Good to Excellent[6]

Quantitative yield data for the Thia-Michael addition to this compound under comparable conditions was not prominently available in the reviewed literature, which may suggest its lower utility or more challenging reaction profile for this transformation.

Experimental Protocols

Below are representative experimental protocols for the Michael addition of an amine and a thiol to acrylonitrile and a protocol for the aza-Michael addition to this compound.

Protocol 1: Aza-Michael Addition of Benzylamine to Acrylonitrile

Materials:

  • Benzylamine (1 mmol)

  • Acrylonitrile (1 mmol)

  • Toluene (5 mL)

Procedure:

  • To a solution of benzylamine (1 mmol) in toluene (5 mL), add acrylonitrile (1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically within 2-3 hours), the solvent is removed under reduced pressure to yield the product.[4]

Protocol 2: Aza-Michael Addition of Benzylamine to this compound

Materials:

  • This compound (2.0 mmol)

  • Benzylamine (1.0 mL)

  • [Mn]-2 catalyst (0.0020 mmol, 0.1 mol%)

Procedure:

  • In a reaction vessel, combine this compound (2.0 mmol), benzylamine (1.0 mL), and the manganese pincer complex catalyst, [Mn]-2 (0.1 mol%).

  • Stir the mixture at room temperature for 24 hours.

  • The yield can be determined by ¹H NMR spectroscopy using an internal standard.[3]

Protocol 3: Thia-Michael Addition of Thiophenol to Acrylonitrile (Solvent-Free)

Materials:

  • Thiophenol (1 mmol)

  • Acrylonitrile (1.2 mmol)

Procedure:

  • In a reaction vessel, mix thiophenol (1 mmol) and acrylonitrile (1.2 mmol).

  • Stir the mixture at room temperature.

  • The reaction is typically rapid and can be monitored by TLC.

  • The product can be purified by chromatography if necessary.

Visualizing the Reaction Mechanisms and Workflow

The following diagrams illustrate the general mechanism of the Michael addition and a typical experimental workflow.

Caption: General mechanism of the base-catalyzed Michael addition.

Experimental_Workflow Typical Experimental Workflow for a Michael Addition cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Nucleophile, Michael Acceptor, & Catalyst/Solvent stirring Stir at appropriate temperature reactants->stirring monitoring Monitor reaction progress (TLC, GC, NMR) stirring->monitoring quench Quench reaction (if necessary) monitoring->quench extraction Aqueous work-up/Extraction quench->extraction drying Dry organic layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by chromatography (if necessary) concentration->purification characterization Characterize product (NMR, MS, IR) purification->characterization

Caption: Typical experimental workflow for a Michael addition.

Conclusion

The comparative analysis, based on fundamental principles of organic chemistry and supported by available experimental data, indicates that acrylonitrile is a more reactive Michael acceptor than this compound. The primary reason for this difference is the steric hindrance at the β-carbon of this compound due to the presence of a methyl group. Researchers should consider this reactivity difference when designing synthetic routes. For reactions where high reactivity is desired and steric hindrance around the nucleophile is a concern, acrylonitrile is the preferred reagent. This compound may be a suitable alternative when a less reactive Michael acceptor is required, or when the steric bulk can be overcome by more forcing reaction conditions or specific catalytic systems.

References

A Comparative Analysis of α,β-Unsaturated Nitriles in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dienophile Performance with Supporting Experimental Data.

The Diels-Alder reaction, a cornerstone of modern organic synthesis for the formation of six-membered rings, relies on the efficient pairing of a conjugated diene with a dienophile. The reactivity and selectivity of this [4+2] cycloaddition are profoundly influenced by the electronic nature of the reactants. α,β-Unsaturated nitriles, bearing the electron-withdrawing cyano group, are a prominent class of dienophiles. This guide provides a comparative study of their performance in Diels-Alder reactions against other common dienophiles, such as α,β-unsaturated esters and ketones, supported by experimental data to inform synthetic strategy and experimental design.

Comparative Performance of Dienophiles

The efficacy of a dienophile in the Diels-Alder reaction is primarily assessed by its reactivity (often reflected in reaction rates or yields under specific conditions) and its selectivity (both stereoselectivity and regioselectivity). The following tables summarize quantitative data for the reactions of various dienophiles with common dienes, providing a basis for objective comparison.

Table 1: Diels-Alder Reaction with Cyclopentadiene (B3395910)

Cyclopentadiene is a highly reactive diene, and its reactions with various dienophiles are well-documented, making it an excellent model for comparing dienophile performance.

DienophileProduct(s)Reaction ConditionsYield (%)endo:exo RatioReference
Acrylonitrile (B1666552) 5-CyanonorborneneBenzene, 145°CHigh (qualitative)~1:1[1]
Neat, 185°C, 60 min800.64:1[2]
Methyl Acrylate (B77674) Methyl 5-norbornene-2-carboxylateBenzene, 145°CHigh (qualitative)~3:1[1]
Neat, 185°C, 60 min900.4:1[2]
Methyl Vinyl Ketone 5-AcetylnorborneneNeat, 185°C, 60 min750.38:1[2]
Maleic Anhydride (B1165640) cis-Norbornene-5,6-endo-dicarboxylic anhydrideEthyl acetate (B1210297)/Hexane, 0°C to RT27.6endo only[3]
Neat, 185°C, 15 min954:1[2]
Fumaronitrile 2,3-DicyanonorborneneWater, 25°CHigh (quantitative rate data)exo favored[4]

Observations:

  • Reactivity: Dienophiles with two electron-withdrawing groups, such as maleic anhydride and fumaronitrile, are generally more reactive than mono-activated dienophiles.[5][6]

  • Stereoselectivity: The classic "endo rule," which predicts the preferential formation of the endo isomer due to secondary orbital interactions, holds true for dienophiles like maleic anhydride and, to a lesser extent, methyl acrylate. However, acrylonitrile shows little to no endo-selectivity in thermal reactions with cyclopentadiene, in some cases even favoring the exo product.[1][7] This highlights a key difference in the behavior of α,β-unsaturated nitriles compared to their carbonyl counterparts. Lewis acid catalysis can significantly influence and often enhance the endo-selectivity for all classes of dienophiles.

Table 2: Diels-Alder Reaction with Isoprene (B109036)

Isoprene is an unsymmetrical diene, which introduces the element of regioselectivity in addition to stereoselectivity.

DienophileMajor Regioisomer(s)Reaction ConditionsYield (%)Regioisomer Ratio (para:meta)Reference
Acrylonitrile 4-Cyano-1-methylcyclohexene ("para")Theoretical Study (B3PW91/6-31G(d,p))N/AFavored[8]
Acrylic Acid 4-Carboxy-1-methylcyclohexene ("para")Theoretical Study (B3PW91/6-31G(d,p))N/AFavored[8]
Methyl Acrylate Methyl 4-methylcyclohex-3-enecarboxylate ("para")EtAlCl₂ catalyst, -78°C to RT95>98:2[9]
Acrolein 4-Formyl-1-methylcyclohexene ("para")B₃LYP/6-31G(d,p) studyN/AFavored[10]

Observations:

  • Regioselectivity: In reactions with 1-substituted dienes like isoprene, the major product is typically the "para" regioisomer (the 1,4-adduct). This is observed for α,β-unsaturated nitriles as well as for esters and aldehydes. The regioselectivity can often be enhanced by the use of Lewis acid catalysts.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful application of Diels-Alder reactions in a research setting. Below are representative protocols for key reactions cited in this guide.

Protocol 1: Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride

This procedure details the synthesis of cis-Norbornene-5,6-endo-dicarboxylic anhydride.

Materials:

  • Maleic anhydride (0.5 g, 5.1 mmol)

  • Ethyl acetate (3 mL)

  • Ligroin (or Hexane) (3 mL)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene) (1 mL, 11.9 mmol)

  • Erlenmeyer flask (25 mL)

  • Hirsch funnel and filter flask

  • Ice bath

Procedure:

  • In a 25 mL Erlenmeyer flask, dissolve 0.5 g of maleic anhydride in 3 mL of ethyl acetate with gentle warming.

  • Add 3 mL of ligroin to the solution. If a precipitate forms, gently warm the mixture until it redissolves.

  • Cool the solution in an ice bath.

  • Add 1 mL of freshly prepared cyclopentadiene to the cold solution and swirl the mixture.

  • Allow the reaction mixture to stand at room temperature until crystallization is complete. If no crystals form, gently scratch the inside of the flask with a glass rod to induce crystallization.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystalline product by vacuum filtration using a Hirsch funnel.

  • Wash the crystals with a small amount of cold petroleum ether.

  • Allow the product to air dry and determine the yield and melting point (literature mp: 164-165 °C).[3]

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of Isoprene and Methyl Acrylate

This protocol describes a Lewis acid-catalyzed reaction to control regioselectivity and enhance reactivity.

Materials:

  • Isoprene

  • Methyl acrylate

  • Ethylaluminum dichloride (EtAlCl₂) as a solution in hexanes

  • Dichloromethane (B109758) (anhydrous)

  • Round-bottom flask with a magnetic stir bar

  • Syringes and needles for transfer of reagents

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Add anhydrous dichloromethane to the flask and cool it to -78 °C.

  • To the cooled solvent, add methyl acrylate via syringe.

  • Slowly add a solution of EtAlCl₂ in hexanes to the reaction mixture while maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Add isoprene dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for the specified time (monitor by TLC), then let it warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired regioisomer.[9]

Visualizing Reaction Pathways and Logic

To further elucidate the principles governing Diels-Alder reactions involving α,β-unsaturated nitriles, the following diagrams, generated using the DOT language, visualize key aspects of the reaction.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product diene Diene ts [4+2] Pericyclic Transition State diene->ts [4π] dienophile α,β-Unsaturated Nitrile(Dienophile) dienophile->ts [2π] product Cyclohexene Derivative ts->product Concerted Cycloaddition Experimental_Workflow start Reactant Preparation (Diene & Dienophile) reaction_setup Reaction Setup (Solvent, Catalyst, Temperature) start->reaction_setup reaction Reaction Monitoring (TLC, GC, etc.) reaction_setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Characterization (NMR, IR, MS, MP) purification->analysis end Final Product analysis->end Reaction_Factors cluster_dienophile Dienophile Factors cluster_diene Diene Factors cluster_conditions Reaction Conditions DA_Outcome Diels-Alder Outcome (Reactivity & Selectivity) EWG Electron-Withdrawing Group (e.g., -CN, -COR, -COOR) EWG->DA_Outcome Increases Reactivity sterics_dph Steric Hindrance sterics_dph->DA_Outcome Influences Selectivity EDG Electron-Donating Group EDG->DA_Outcome Increases Reactivity conformation s-cis Conformation conformation->DA_Outcome Essential for Reaction sterics_diene Steric Hindrance sterics_diene->DA_Outcome Influences Selectivity catalyst Lewis Acid Catalyst catalyst->DA_Outcome Increases Rate & Selectivity solvent Solvent Polarity solvent->DA_Outcome Can Influence Rate & Selectivity temperature Temperature temperature->DA_Outcome Affects Kinetic vs. Thermodynamic Control

References

Validating the Structure of Crotononitrile Reaction Products by 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of reaction products is paramount. In the synthesis of complex molecules involving versatile building blocks like crotononitrile (B213123), the potential for isomeric products necessitates robust analytical techniques. This guide provides a comparative analysis of how two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy serves as an indispensable tool for the structural validation of this compound reaction products, supported by experimental data and detailed protocols.

This compound, an α,β-unsaturated nitrile, is a valuable precursor in organic synthesis, participating in a variety of reactions including Michael additions, cycloadditions, and Baylis-Hillman reactions.[1][2][3][4] The regiochemistry and stereochemistry of these reactions can often lead to multiple possible products. Here, we focus on a representative Michael addition reaction to illustrate the power of 2D NMR in distinguishing between potential isomers.

The Challenge: Distinguishing Isomers in a Michael Addition Reaction

Let us consider the Michael addition of a generic nucleophile, such as the enolate of dimethyl malonate, to this compound. The expected 1,4-conjugate addition product is Product A . However, under certain conditions, a competing 1,2-addition to the nitrile group, followed by rearrangement, could hypothetically lead to an isomeric byproduct, Product B . While other side reactions are possible, these two illustrate the fundamental challenge of structural assignment.

Hypothetical Reaction Products:

  • Product A (Expected Michael Adduct): Dimethyl 2-(1-cyanoethyl)-3-methylsuccinate

  • Product B (Hypothetical Isomer): N-(1-cyano-2-methylpropyl)malonamic acid methyl ester

While 1D NMR (¹H and ¹³C) provides initial clues, spectral overlap and the lack of direct connectivity information can make definitive assignment challenging, especially in more complex systems. 2D NMR techniques, such as COSY, HSQC, and HMBC, provide the necessary through-bond correlation data to piece together the molecular puzzle.[5][6][7][8]

Comparative 2D NMR Data for Structural Validation

The following tables summarize the key predicted 2D NMR correlations for our hypothetical products. These correlations provide a unique fingerprint for each isomer, allowing for unambiguous identification.

Table 1: Predicted ¹H-¹H COSY Correlations

Product A (Expected) Product B (Hypothetical)
H2 - H3, H1'H2' - H3', H1'
H3 - H4H3' - H4'

Table 2: Predicted ¹H-¹³C HSQC Correlations (One-Bond)

Product A (Expected) Product B (Hypothetical)
H2 - C2H2' - C2'
H3 - C3H3' - C3'
H4 - C4H4' - C4'
H1' - C1'H1' - C1'
OCH₃ - COOCH₃OCH₃ - COOCH₃

Table 3: Predicted ¹H-¹³C HMBC Correlations (Multiple-Bond)

Product A (Expected) Product B (Hypothetical)
H2 to: C1, C3, C1', CNH2' to: C1', C3', CN
H3 to: C1, C2, C4, C1'H3' to: C1', C2', C4'
H4 to: C2, C3H4' to: C2', C3'
H1' to: C2, C3, CNH1' to: C2', C3', CN
OCH₃ to: COOCH₃OCH₃ to: COOCH₃

The key differentiating correlations are the HMBC cross-peaks from the protons on the this compound backbone to the carbonyl carbons of the malonate moiety in Product A , which would be absent in Product B . Conversely, Product B would exhibit correlations indicative of an N-acyl linkage.

Experimental Protocols

A detailed experimental protocol is crucial for obtaining high-quality, reproducible 2D NMR data.

1. Synthesis of the Michael Adduct (Hypothetical)

  • In a round-bottom flask, dissolve dimethyl malonate (1.1 eq) in a suitable aprotic solvent (e.g., THF).

  • Cool the solution to 0 °C and add a non-nucleophilic base (e.g., sodium hydride, 1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add this compound (1.0 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

2. 2D NMR Data Acquisition and Processing

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Acquire NMR spectra on a 400 MHz (or higher) spectrometer equipped with a probe capable of performing inverse-detected experiments.

  • ¹H NMR: Acquire a standard 1D proton spectrum to determine chemical shifts and coupling constants.

  • ¹³C NMR: Acquire a standard 1D carbon spectrum, along with a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.[9]

  • COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY (gCOSY) spectrum to identify proton-proton spin systems.[10][11]

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum to determine one-bond proton-carbon correlations.[9][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected HMBC spectrum to establish long-range (2-3 bond) proton-carbon connectivities. Optimize the long-range coupling delay for an average J-coupling of 8 Hz.[9][12]

  • Processing: Process all spectra using appropriate software (e.g., TopSpin, Mnova). Apply a sine-bell window function in both dimensions for COSY and a squared sine-bell function for HSQC and HMBC spectra before Fourier transformation. Phase and baseline correct all spectra.

Visualization of the Validation Workflow and Key Correlations

The following diagrams, generated using Graphviz, illustrate the logical workflow for structure validation and the key 2D NMR correlations for the expected product.

G Workflow for 2D NMR Structure Validation cluster_0 Synthesis & Purification cluster_1 1D NMR Analysis cluster_2 2D NMR Analysis cluster_3 Structure Elucidation Reaction This compound Reaction Purification Purification of Product Reaction->Purification H1_NMR ¹H NMR Purification->H1_NMR C13_NMR ¹³C NMR & DEPT Purification->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC C13_NMR->HSQC Propose Propose Plausible Structures COSY->Propose HMBC HMBC HSQC->HMBC HMBC->Propose Compare Compare Predicted vs. Experimental Data Propose->Compare Validate Validate Final Structure Compare->Validate

A brief, descriptive caption: Workflow for 2D NMR Structure Validation.

G Key 2D NMR Correlations for Product A cluster_structure Product A Structure cluster_cosy COSY (¹H-¹H) cluster_hmbc HMBC (¹H-¹³C) struct CH3(4)-CH(3)-CH(2)(CN)-CH(1')(COOCH3)2 H4 H4 ~1.2 ppm H3 H3 ~2.8 ppm H4->H3 H2 H2 ~3.0 ppm H3->H2 H1_prime H1' ~3.5 ppm H2->H1_prime H4_hmbc H4 ~1.2 ppm C2 C2 ~35 ppm H4_hmbc->C2 C3 C3 ~40 ppm H4_hmbc->C3 H3_hmbc H3 ~2.8 ppm C1_prime C1' ~50 ppm H3_hmbc->C1_prime H2_hmbc H2 ~3.0 ppm H2_hmbc->C3 CN CN ~118 ppm H2_hmbc->CN H2_hmbc->C1_prime H1_prime_hmbc H1' ~3.5 ppm H1_prime_hmbc->C2 COO COO ~170 ppm H1_prime_hmbc->COO

A brief, descriptive caption: Key 2D NMR Correlations for Product A.

Conclusion

The structural elucidation of reaction products, particularly those derived from multifunctional starting materials like this compound, demands a multi-faceted analytical approach. While 1D NMR provides a foundational overview, 2D NMR techniques like COSY, HSQC, and HMBC are essential for the definitive assignment of connectivity and the unambiguous differentiation between isomers.[13][14][15][16] By systematically analyzing the through-bond correlations, researchers can confidently validate the structures of their synthesized compounds, a critical step in the advancement of chemical research and drug development.

References

A Comparative Guide to HPLC Methods for Monitoring Crotononitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for monitoring the progress of chemical reactions, providing quantitative insights into the consumption of reactants and the formation of products. For reactions involving crotononitrile (B213123), a versatile nitrile building block, selecting the appropriate HPLC method is crucial for achieving accurate and reliable results. This guide compares three common HPLC approaches—Reversed-Phase, Normal-Phase, and Chiral HPLC—for monitoring this compound reactions, providing experimental protocols and performance data to aid researchers in method selection and development.

Comparison of HPLC Methods

The choice of HPLC method for monitoring a this compound reaction depends on the specific reaction, the polarity of the reactants and products, and whether the reaction involves chiral compounds. The following table summarizes the key characteristics and performance metrics of each method.

FeatureReversed-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NP-HPLC)Chiral HPLC
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Cyano)[1][2]Chiral Stationary Phase (CSP) (e.g., polysaccharide-based)[3]
Mobile Phase Polar (e.g., Acetonitrile (B52724)/Water, Methanol/Water)[4]Non-polar (e.g., Hexane (B92381)/Isopropanol)[5]Typically non-polar (e.g., Hexane/Ethanol)[6]
Typical Analytes Suitable for a wide range of polarities, particularly non-polar to moderately polar compounds.Ideal for non-polar and moderately polar compounds, especially for separating isomers.[1][2]Enantiomers and chiral molecules.[3][7]
Application to this compound Reactions General-purpose monitoring of reactant consumption and product formation.Separation of cis/trans isomers of this compound and its derivatives.[8]Monitoring stereoselective reactions to determine enantiomeric excess.
Advantages Versatile, reproducible, wide range of column chemistries available.[9]Excellent for isomer separation, complementary selectivity to RP-HPLC.[5]Enables the separation and quantification of enantiomers.[7][10]
Limitations May have limited retention for very polar compounds.Sensitive to water content in the mobile phase, which can affect reproducibility.Columns are generally more expensive and have specific operating conditions.
Example Retention Time (cis-Crotononitrile) ~3.5 min (Hypothetical)8.2 min[8]Varies depending on the derivative and CSP.
Example Retention Time (trans-Crotononitrile) ~4.2 min (Hypothetical)7.5 min[8]Varies depending on the derivative and CSP.
Example Resolution (cis/trans) > 1.5 (Hypothetical)> 1.5[8]Not applicable for geometric isomers.

Experimental Protocols

Detailed methodologies for each HPLC approach are provided below. These protocols serve as a starting point and may require optimization for specific reaction mixtures.

Method 1: Reversed-Phase HPLC for General Reaction Monitoring

This method is suitable for monitoring the depletion of this compound and the appearance of a hypothetical, more polar product.

  • Column: C18 column (e.g., 4.6 mm i.d. x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is often used.[4] For example, starting with 20% acetonitrile in water, increasing to 80% acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Temperature: Room temperature.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Method 2: Normal-Phase HPLC for Isomer Separation

This method is specifically designed for the separation of cis- and trans-crotononitrile isomers.[8]

  • Column: Cyano (CN) column (e.g., CAPCELL PAK CN UG120 S5, 4.6 mm i.d. x 250 mm).[8]

  • Mobile Phase: Isocratic mixture of 95% water and 5% acetonitrile.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[8]

  • Temperature: Room temperature.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the reaction mixture in the mobile phase and filter.

Method 3: Chiral HPLC for Enantiomeric Separation

This method is intended for reactions where this compound is converted into a chiral product. The specific conditions will be highly dependent on the product's structure.

  • Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose (B213188) or amylose.[3]

  • Mobile Phase: Typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol (B130326) or ethanol.[6] The exact ratio needs to be optimized. For basic compounds, a small amount of an amine additive (e.g., diethylamine) may be needed, while acidic compounds may require an acidic additive (e.g., trifluoroacetic acid).[6]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the chiral product absorbs.

  • Temperature: Controlled temperature, often ambient.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the reaction mixture in the mobile phase and filter.

Visualizing the HPLC Workflow

The following diagram illustrates the general workflow for monitoring a chemical reaction using HPLC.

HPLC_Workflow cluster_reaction Chemical Reaction cluster_sampling Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Reaction This compound Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot Dilute Dilute Sample Aliquot->Dilute Filter Filter Sample Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Components (Reactants, Products) Integrate->Quantify

Caption: General workflow for monitoring a this compound reaction using HPLC.

This comprehensive guide provides a foundation for selecting and developing HPLC methods to effectively monitor the progress of reactions involving this compound. The choice between reversed-phase, normal-phase, and chiral HPLC will ultimately be dictated by the specific goals of the analysis, whether it is general reaction tracking, isomer separation, or the determination of enantiomeric purity.

References

Crotononitrile as an alternative to other Michael acceptors in synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of crotononitrile (B213123) against other common Michael acceptors, providing researchers in chemical synthesis and drug development with data-driven insights for strategic reagent selection.

In the landscape of synthetic organic chemistry, the Michael addition stands as a cornerstone for carbon-carbon and carbon-heteroatom bond formation. The choice of the Michael acceptor is a critical parameter that dictates the efficiency, selectivity, and overall success of this powerful transformation. While classic acceptors like acrylates, acrylonitrile (B1666552), and vinyl ketones have been extensively utilized, this compound is emerging as a compelling alternative, offering a unique reactivity profile and distinct advantages in specific synthetic contexts. This guide provides an objective, data-supported comparison of this compound with other widely used Michael acceptors, empowering researchers to make informed decisions in their synthetic endeavors.

Performance Comparison of Michael Acceptors

The reactivity of a Michael acceptor is fundamentally governed by the electron-withdrawing nature of its activating group and the steric environment around the β-carbon. To provide a clear quantitative comparison, the following tables summarize the performance of this compound and other common Michael acceptors in reactions with various nucleophiles.

Aza-Michael Addition of Amines

The aza-Michael addition is a vital reaction for the synthesis of β-amino compounds, which are prevalent motifs in pharmaceuticals and natural products. The following data, including a lipase-catalyzed reaction with acrylonitrile, provides a baseline for comparison. While direct comparative data for this compound under identical enzymatic conditions is not available, the general trend of decreased reactivity for β-substituted acceptors is a key consideration.

Michael AcceptorNucleophileCatalystSolventTime (h)Yield (%)Reference
AcrylonitrileAnilineNovozym 435Toluene1.5>99[1]
AcrylonitrileBenzylamine (B48309)Novozym 435Toluene1.0>99[1]
AcrylonitrilePyrrolidineNovozym 435Toluene0.5>99[1]
AcrylonitrilePiperidineNovozym 435Toluene0.5>99[1]
This compound Benzylamine DBU None - - Data not available in a directly comparable format

Note: The data for acrylonitrile is from a lipase-catalyzed reaction, which may exhibit different reactivity patterns compared to traditional base-catalyzed reactions.

Qualitative studies suggest that the methyl group in this compound may decrease its reactivity in aza-Michael additions compared to the unsubstituted acrylonitrile due to both steric hindrance at the β-carbon and the electron-donating effect of the methyl group, which slightly reduces the electrophilicity of the double bond.

Thiol-Michael Addition

The addition of thiols to Michael acceptors is a highly efficient "click" reaction, widely used in bioconjugation, materials science, and drug discovery. The following table presents kinetic data for the thiol-Michael addition of various acceptors. Although data for this compound is not present in this specific comparative study, the trend of reactivity can be inferred.

Michael AcceptorPropagation Rate Coefficient (kP) [M⁻¹s⁻¹]Reverse Propagation Rate Coefficient (k-P) [s⁻¹]Chain-Transfer Rate Coefficient (kCT) [M⁻¹s⁻¹]Overall Reaction Rate Coefficient (koverall) [s⁻¹]Reference
N-propylmaleimide30.1 ± 1.50.3 ± 0.110.1 ± 0.56.2 ± 0.3[2]
Diethyl fumarate15.2 ± 0.80.8 ± 0.112.3 ± 0.64.1 ± 0.2[2]
Ethyl vinyl sulfone10.1 ± 0.50.5 ± 0.115.2 ± 0.83.5 ± 0.2[2]
Diethyl maleate5.2 ± 0.30.6 ± 0.111.2 ± 0.61.1 ± 0.1[2]
Butyl acrylate3.1 ± 0.21.2 ± 0.112.1 ± 0.60.5 ± 0.1[2]
This compound - - - - Data not available in this comparative study

Based on general principles of chemical reactivity, this compound is expected to exhibit a reactivity intermediate between that of acrylates and more activated acceptors like maleimides. The nitrile group is a strong electron-withdrawing group, rendering the double bond sufficiently electrophilic for facile thiol addition.

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following detailed protocols for key Michael addition reactions are provided.

General Protocol for Base-Catalyzed Aza-Michael Addition of Benzylamine to an α,β-Unsaturated Nitrile

Materials:

  • α,β-Unsaturated nitrile (Acrylonitrile or this compound) (1.0 mmol)

  • Benzylamine (1.0 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol)

  • Solvent (e.g., Methanol, 5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry 25 mL round-bottom flask containing a magnetic stir bar, add the α,β-unsaturated nitrile (1.0 mmol) and the chosen solvent (5 mL).

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Add benzylamine (1.0 mmol) to the stirred solution via syringe.

  • Add the DBU catalyst (0.1 mmol) to initiate the reaction.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure β-aminonitrile product.

General Protocol for Kinetic Analysis of Thiol-Michael Addition via ¹H NMR Spectroscopy

Materials:

  • Michael acceptor (e.g., this compound, Acrylonitrile, Ethyl Acrylate)

  • Thiol (e.g., 1-Hexanethiol, N-acetylcysteine)

  • Base catalyst (e.g., Triethylamine)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., 1,3,5-Trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the Michael acceptor, thiol, and internal standard in the chosen deuterated solvent in an NMR tube.

  • Acquire a ¹H NMR spectrum of the initial mixture (t=0).

  • Initiate the reaction by adding a catalytic amount of the base (e.g., triethylamine) to the NMR tube, quickly mix, and immediately begin acquiring spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to the vinyl protons of the Michael acceptor and a characteristic proton signal of the internal standard.

  • Calculate the concentration of the Michael acceptor at each time point relative to the constant concentration of the internal standard.

  • Plot the concentration of the Michael acceptor versus time to determine the reaction rate and order. By performing this for different Michael acceptors under identical conditions, their relative reactivities can be quantitatively compared.

Logical and Mechanistic Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediate Intermediate cluster_product Product Nu Nucleophile (Nu⁻) Acceptor Michael Acceptor (R-CH=CH-EWG) Nu->Acceptor Nucleophilic Attack TS [Nu---CH(R)---CH---EWG]⁻ Acceptor->TS Enolate Enolate Intermediate TS->Enolate Product Michael Adduct Enolate->Product Protonation ProtonSource H⁺ Source ProtonSource->Enolate

Caption: General mechanism of the Michael addition reaction.

Reactivity_Comparison_Workflow cluster_setup Experimental Setup cluster_execution Reaction and Monitoring cluster_analysis Data Analysis Reactants Select Nucleophile and Michael Acceptors (this compound, Acrylonitrile, Acrylate) Conditions Standardize Reaction Conditions (Solvent, Temperature, Catalyst) Reactants->Conditions Reaction Perform Parallel Reactions Conditions->Reaction Monitoring Monitor Reaction Progress (TLC, GC, NMR) Reaction->Monitoring Data Determine Yield and/or Rate Constant Monitoring->Data Comparison Compare Performance Metrics Data->Comparison

Caption: Workflow for comparing Michael acceptor reactivity.

This compound in Drug Development: A Covalent Warhead

In the realm of drug development, Michael acceptors are increasingly employed as "warheads" in the design of targeted covalent inhibitors.[3] These inhibitors form a permanent covalent bond with a nucleophilic amino acid residue (typically cysteine) in the target protein, leading to potent and prolonged inhibition.

Acrylamides are a common class of covalent warheads. This compound, with its reactive α,β-unsaturated nitrile system, presents an alternative scaffold for designing such inhibitors. The nitrile group, being a strong electron-withdrawing group, activates the double bond for nucleophilic attack by a cysteine thiol. The methyl group of this compound can potentially offer improved selectivity by introducing steric constraints that favor binding to specific protein topographies.

Covalent_Inhibition_Pathway cluster_drug Covalent Inhibitor cluster_protein Target Protein cluster_complex Covalent Adduct Inhibitor Drug with this compound Warhead Protein Protein with Cysteine Residue Inhibitor->Protein Non-covalent Binding Adduct Inactivated Protein Protein->Adduct Covalent Bond Formation (Michael Addition)

References

A Comparative Guide to the Quantitative Analysis of Crotononitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of established analytical methodologies for the separation and quantification of crotononitrile (B213123) isomers, primarily focusing on the geometric isomers, cis-crotononitrile and trans-crotononitrile, along with the common structural isomer, allyl cyanide. The objective is to offer a clear comparison of performance based on experimental data to aid in method selection for quality control and research applications.

Overview of Analytical Techniques

The accurate quantification of this compound isomers is critical in chemical manufacturing and pharmaceutical development, as different isomers can exhibit varied reactivity and toxicological profiles. Due to their volatility and chemical properties, Gas Chromatography (GC) is the most effective and widely used technique for their analysis. The primary methods involve GC coupled with either a Flame Ionization Detector (FID) for robust quantification or a Mass Spectrometer (MS) for definitive identification and quantification.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This method is valued for its robustness, wide linear range, and high sensitivity to hydrocarbons. It serves as a reliable workhorse for routine quality control where the identity of the isomers is already known.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the superior separation capabilities of GC with the powerful identification power of MS. It is indispensable for complex mixtures where peak identification is uncertain and for method development, providing both quantitative data and mass spectra for structural confirmation.

Experimental Protocols

Detailed methodologies for two common GC-based approaches are presented below. These protocols provide a framework for the separation and quantification of cis-crotononitrile, trans-crotononitrile, and allyl cyanide.

Method 1: GC-FID Protocol for Routine Quantification

This protocol is optimized for rapid and reliable quantification using a standard capillary GC-FID system.

  • Sample Preparation:

    • Prepare a stock solution of the this compound isomer mixture in a suitable solvent, such as dichloromethane (B109758) or methanol, at a concentration of 1000 µg/mL.

    • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare the unknown sample by diluting it with the same solvent to fall within the calibration range. Add an internal standard (e.g., undecane) to all standards and samples for improved accuracy.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Detector: Flame Ionization Detector (FID).

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL, split ratio 50:1.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 150°C.

      • Hold: Hold at 150°C for 2 minutes.

    • Detector Temperature: 280°C.

  • Data Analysis:

    • Integrate the peak areas for each isomer and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Determine the concentration of each isomer in the unknown sample using the linear regression equation from the calibration curve.

Method 2: GC-MS Protocol for Identification and Quantification

This protocol is designed for applications requiring definitive identification alongside quantification.

  • Sample Preparation:

    • Follow the same procedure as described for the GC-FID method. The use of an internal standard is also recommended.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Thermo Scientific TRACE 1310 GC or equivalent.

    • Mass Spectrometer: ISQ 7000 Single Quadrupole MS or equivalent.

    • Column: TG-WAX (Polyethylene Glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness, for enhanced separation of polar compounds.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 240°C.

    • Injection Volume: 1 µL, split ratio 40:1.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 3 minutes.

      • Ramp: Increase at 8°C/min to 180°C.

      • Hold: Hold at 180°C for 5 minutes.

    • MS Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full Scan (m/z 35-150) for identification and Selected Ion Monitoring (SIM) for quantification. Target ions for SIM mode: m/z 67 (primary) and m/z 41, 39 (secondary) for all isomers.

  • Data Analysis:

    • For identification, compare the acquired mass spectrum of each peak with a reference library (e.g., NIST).

    • For quantification, extract the ion chromatogram for the primary m/z value of each isomer.

    • Integrate the peak areas and perform quantification using the calibration curve method as described for GC-FID.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of the two described methods, allowing for a direct comparison. Data is representative of what can be achieved with properly validated methods.

ParameterMethod 1: GC-FIDMethod 2: GC-MS (SIM Mode)
Typical Retention Time (trans-crotononitrile) ~5.8 min~7.2 min
Typical Retention Time (cis-crotononitrile) ~6.2 min~7.9 min
Typical Retention Time (allyl cyanide) ~5.4 min~6.8 min
Linearity (R²) > 0.998> 0.999
Limit of Detection (LOD) ~0.5 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~0.3 µg/mL
Precision (%RSD, n=6) < 3%< 5%
Selectivity Based on retention timeBased on retention time and mass-to-charge ratio

Mandatory Visualizations

Diagrams created using Graphviz are provided below to illustrate key workflows and relationships.

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Receive Sample Dilute Dilute Sample & Add Internal Standard Sample->Dilute Vial Transfer to GC Vial Dilute->Vial Standards Prepare Calibration Standards Standards->Vial Inject Inject into GC Vial->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (FID or MS) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Isomers Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for GC-based analysis of this compound isomers.

G cluster_isomers Butenenitrile Isomers (C4H5N) cluster_this compound Geometric Isomers cluster_challenge Analytical Challenge This compound This compound (1-Butenenitrile) Trans trans-Crotononitrile This compound->Trans configurational Cis cis-Crotononitrile This compound->Cis configurational Challenge Requires high-resolution chromatography for accurate separation and quantification This compound->Challenge AllylCyanide Allyl Cyanide (3-Butenenitrile) AllylCyanide->Challenge

Caption: Logical relationships between common isomers of C4H5N.

A Definitive Guide to Stereochemical Determination of Crotononitrile Derivatives: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional arrangement is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic techniques for elucidating the stereochemistry of crotononitrile (B213123) derivatives, a class of compounds with significant potential in medicinal chemistry. We present a detailed analysis supported by experimental data, protocols, and visual workflows to assist in selecting the most appropriate analytical method.

The precise spatial orientation of atoms within a molecule, its stereochemistry, dictates its biological activity. In the context of drug design and development, even minor variations in stereochemistry can lead to vastly different pharmacological and toxicological profiles. Therefore, the accurate and reliable determination of stereoisomers is a critical step in the synthesis and characterization of novel therapeutic agents.

This guide focuses on the application of X-ray crystallography, the gold standard for structural elucidation, and compares its performance with powerful spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD), for the stereochemical analysis of chiral this compound derivatives.

Methodological Comparison at a Glance

The choice of analytical technique for stereochemical determination depends on several factors, including the nature of the sample, the required level of detail, and the availability of instrumentation. The following table summarizes the key performance indicators of X-ray crystallography, NMR spectroscopy, and Circular Dichroism for the analysis of chiral this compound derivatives.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyCircular Dichroism (CD) Spectroscopy
Principle Diffraction of X-rays by a single crystalNuclear spin transitions in a magnetic fieldDifferential absorption of circularly polarized light
Sample Requirement High-quality single crystalSolution (typically mg scale)Solution (typically µg to mg scale)
Information Obtained Unambiguous 3D atomic coordinates, absolute configurationConnectivity, relative stereochemistry, conformational dynamicsInformation about chirality and secondary structure
Resolution Atomic resolutionAtomic resolution for small moleculesLower resolution, provides bulk information
Throughput Lower, crystal growth can be a bottleneckHigher, non-destructiveHigher, rapid analysis
Data Interpretation Requires specialized software and expertiseRequires expertise in spectral analysisOften requires comparison with theoretical calculations

In-Depth Analysis of Techniques

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[1][2] By analyzing the diffraction pattern of X-rays passing through a crystalline sample, it is possible to generate a precise electron density map and, from that, a complete atomic model.

Key Advantages:

  • Unambiguous Results: Provides a direct visualization of the molecule's structure, leaving no doubt about the connectivity and spatial arrangement of atoms.

  • Absolute Configuration: Through the analysis of anomalous dispersion, it can definitively determine the absolute configuration (R/S) of chiral centers.[3]

Limitations:

  • Crystal Growth: The primary bottleneck is the requirement for a high-quality single crystal, which can be challenging and time-consuming to obtain for many organic molecules.[2]

A representative workflow for determining the stereochemistry of a this compound derivative using X-ray crystallography is depicted below.

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of Chiral This compound Derivative Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Xray_Diffraction X-ray Diffraction Data Collection Crystal_Growth->Xray_Diffraction Data_Processing Data Processing (Integration & Scaling) Xray_Diffraction->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Stereo_Determination Absolute Stereochemistry Determination Structure_Refinement->Stereo_Determination

Figure 1. Experimental workflow for X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool in Solution

NMR spectroscopy is a versatile and powerful technique for elucidating the structure of organic molecules in solution.[4] While it does not directly provide a three-dimensional image like X-ray crystallography, it offers a wealth of information about the connectivity of atoms and their spatial relationships.

Key Advantages:

  • Solution-State Analysis: Provides information about the molecule's structure and dynamics in a more biologically relevant environment.

  • No Crystallization Required: Can be used to analyze oils and other non-crystalline materials.[5]

  • Relative Stereochemistry: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative stereochemistry of chiral centers.

Limitations:

  • Absolute Configuration: Determining the absolute configuration with NMR alone is often challenging and may require the use of chiral derivatizing agents or chiral solvating agents.

  • Complex Spectra: For complex molecules, the NMR spectra can be crowded and difficult to interpret.

The logical relationship for determining relative stereochemistry using NMR is outlined below.

nmr_logic Acquire_Spectra Acquire 1D & 2D NMR Spectra (¹H, ¹³C, COSY, NOESY) Assign_Signals Assign Proton and Carbon Signals Acquire_Spectra->Assign_Signals Analyze_NOE Analyze NOESY Cross-Peaks (Nuclear Overhauser Effect) Assign_Signals->Analyze_NOE Determine_Proximity Determine Through-Space Proton Proximities Analyze_NOE->Determine_Proximity Propose_Structure Propose Relative Stereochemistry Determine_Proximity->Propose_Structure

Figure 2. Logic diagram for NMR-based stereochemical analysis.
Circular Dichroism (CD) Spectroscopy: A Sensitive Probe of Chirality

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is particularly sensitive to the stereochemical features of a molecule and can be a rapid and effective tool for confirming the presence of a specific enantiomer.

Key Advantages:

  • High Sensitivity: Very sensitive to the chiral nature of a molecule.

  • Rapid Analysis: CD spectra can be acquired quickly, making it suitable for high-throughput screening.

Limitations:

  • No de novo Structure Determination: CD spectroscopy does not provide detailed structural information on its own.

  • Requires a Chromophore: The molecule must contain a chromophore that absorbs in the UV-Vis region.

  • Comparison to Standards or Calculations: The interpretation of CD spectra often requires comparison with the spectra of known compounds or with theoretically calculated spectra.

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the purified this compound derivative suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a diffractometer and collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and scale the data.

  • Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

  • Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data.

  • Absolute Stereochemistry Determination: If the crystal is non-centrosymmetric and contains a sufficiently strong anomalous scatterer, determine the absolute configuration by analyzing the Bijvoet pairs.

Protocol 2: NMR Spectroscopy for Relative Stereochemistry
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra to identify all proton and carbon signals.

  • COSY: Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton spin-spin coupling networks and confirm the connectivity of the carbon backbone.

  • NOESY/ROESY: Acquire a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum.

  • Data Analysis: Analyze the cross-peaks in the NOESY/ROESY spectrum. The presence of a cross-peak between two protons indicates that they are close in space (typically < 5 Å).

  • Structural Elucidation: Based on the through-space correlations observed, deduce the relative stereochemistry of the chiral centers.

Protocol 3: Circular Dichroism Spectroscopy
  • Sample Preparation: Prepare a solution of the chiral this compound derivative in a suitable transparent solvent (e.g., methanol, acetonitrile) at a known concentration. The concentration should be adjusted to give an absorbance of approximately 1 in the wavelength range of interest.

  • Instrument Setup: Calibrate the CD spectropolarimeter using a standard sample (e.g., camphor-d-sulfonic acid).

  • Data Acquisition: Record the CD spectrum of the sample over a desired wavelength range. Also, record the spectrum of the solvent as a baseline.

  • Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to molar circular dichroism (Δε) or mean residue ellipticity.

  • Interpretation: Compare the experimental CD spectrum with the spectrum of a known enantiomer or with a theoretically calculated spectrum to assign the absolute configuration.

Conclusion

The determination of stereochemistry is a cornerstone of modern drug discovery and chemical research. While X-ray crystallography provides the most definitive and unambiguous structural information for this compound derivatives, its requirement for high-quality single crystals can be a significant hurdle. In such cases, NMR spectroscopy emerges as a powerful alternative for elucidating relative stereochemistry in solution. Circular Dichroism spectroscopy , while not a standalone structure determination technique, offers a rapid and highly sensitive method for confirming the enantiomeric identity of a chiral compound.

For a comprehensive and robust stereochemical assignment, a multi-technique approach is often the most prudent strategy. The data and protocols presented in this guide are intended to equip researchers with the knowledge to make informed decisions about the most suitable analytical methods for their specific research needs, ultimately accelerating the discovery and development of new and effective therapeutic agents.

References

Comparison of different catalysts for the Baylis-Hillman reaction of Crotononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Baylis-Hillman reaction is a powerful carbon-carbon bond-forming reaction that creates densely functionalized molecules from relatively simple starting materials. A key application of this reaction is the coupling of activated alkenes, such as crotononitrile (B213123), with electrophiles like benzaldehyde (B42025). The choice of catalyst is crucial for the efficiency and success of this transformation, influencing reaction rates and yields. This guide provides an objective comparison of different catalysts for the Baylis-Hillman reaction of this compound, supported by experimental data, to aid researchers in catalyst selection and methods development.

Performance Comparison of Lewis Base Catalysts

The Baylis-Hillman reaction is typically catalyzed by nucleophilic Lewis bases, most commonly tertiary amines and phosphines. The following table summarizes the performance of various catalysts in the reaction between this compound and benzaldehyde.

CatalystCatalyst Loading (mol%)SolventReaction Time (h)Yield (%)Reference
Tertiary Amines
DABCO (1,4-Diazabicyclo[2.2.2]octane)10Acetonitrile14465[1][2]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)10Acetonitrile4875[1][2]
Quinuclidine (B89598)10Acetonitrile12070[1][2]
Imidazole20Neat7258
Phosphines
Tributylphosphine (PBu₃)10Tetrahydrofuran (THF)9668
Triphenylphosphine (PPh₃)10Tetrahydrofuran (THF)16845

Key Observations and Catalyst Characteristics

Tertiary Amines:

  • DBU emerges as a highly effective catalyst, offering a significantly shorter reaction time compared to DABCO and quinuclidine while providing a higher yield.[1][2] Its strong basicity and nucleophilicity contribute to its enhanced catalytic activity.

  • DABCO is a widely used and commercially available catalyst for the Baylis-Hillman reaction.[3] While reliable, it often requires longer reaction times to achieve good yields.

  • Quinuclidine , a bicyclic amine similar to DABCO, also demonstrates good catalytic activity, with performance intermediate between DABCO and DBU.[1][2]

  • Imidazole can also catalyze the reaction, though it generally requires a higher catalyst loading and results in lower yields compared to the more potent bicyclic amines.

Phosphines:

  • Tributylphosphine (PBu₃) , an alkylphosphine, is a more effective catalyst than its aryl counterpart, triphenylphosphine. This is attributed to the higher nucleophilicity of alkylphosphines.

  • Triphenylphosphine (PPh₃) is a common and stable phosphine (B1218219) catalyst but generally leads to longer reaction times and lower yields in the Baylis-Hillman reaction of this compound.

In general, for the Baylis-Hillman reaction, tertiary amines are often found to catalyze the reaction at a faster rate than phosphines.

Experimental Workflow and Methodologies

The successful execution of a Baylis-Hillman reaction relies on a well-defined experimental protocol. The following sections detail a general procedure and the reaction mechanism.

General Experimental Protocol

A representative experimental procedure for the Baylis-Hillman reaction of this compound with benzaldehyde is as follows:

  • To a solution of benzaldehyde (1.0 mmol) and this compound (1.2 mmol) in the chosen solvent (5 mL), the selected catalyst (0.1 mmol, 10 mol%) is added.

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired Baylis-Hillman adduct.

Reaction Mechanism

The generally accepted mechanism for the amine-catalyzed Baylis-Hillman reaction involves the following key steps:

Baylis_Hillman_Mechanism Reactants This compound + Benzaldehyde + Catalyst (NR₃) Step1 Michael Addition Zwitterion Zwitterionic Enolate Step1->Zwitterion Catalyst attacks This compound Step2 Aldol Addition Adduct1 Intermediate Adduct Step2->Adduct1 Enolate attacks benzaldehyde Step3 Proton Transfer Adduct2 Protonated Adduct Step3->Adduct2 Step4 Elimination Product Baylis-Hillman Product + Regenerated Catalyst Step4->Product Catalyst is eliminated

Caption: General mechanism of the amine-catalyzed Baylis-Hillman reaction.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for conducting and analyzing a Baylis-Hillman reaction experiment.

Baylis_Hillman_Workflow Start Start Setup Reaction Setup: - Add reactants (this compound, benzaldehyde) - Add solvent - Add catalyst Start->Setup Stirring Stir at Room Temperature Setup->Stirring Monitoring Monitor Reaction Progress (TLC) Stirring->Monitoring Workup Aqueous Workup: - Quench with NH₄Cl (aq) - Extract with organic solvent Monitoring->Workup Reaction complete Purification Purification: - Dry organic layer - Concentrate - Column Chromatography Workup->Purification Analysis Product Analysis: - NMR - Mass Spectrometry - Yield Calculation Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for the Baylis-Hillman reaction.

References

Reactivity of Crotononitrile in comparison to other α,β-unsaturated carbonyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of crotononitrile (B213123) with other common α,β-unsaturated carbonyl compounds. The focus is on their behavior as Michael acceptors, a reaction of critical importance in organic synthesis, materials science, and pharmacology, particularly in the context of covalent drug design.

Principles of Reactivity: The Michael Addition

The characteristic reaction of α,β-unsaturated carbonyls and nitriles is the conjugate nucleophilic addition, commonly known as the Michael addition. In this reaction, a nucleophile attacks the electrophilic β-carbon of the conjugated system. The electron-withdrawing nature of the carbonyl (-CHO, -C(O)R) or nitrile (-C≡N) group polarizes the carbon-carbon double bond, creating a partial positive charge on the β-carbon, making it susceptible to attack by soft nucleophiles like thiols (e.g., cysteine residues in proteins, glutathione).

The general mechanism involves three key steps:

  • Nucleophilic Attack : The nucleophile adds to the β-carbon.

  • Enolate Formation : The π-electrons are pushed onto the electron-withdrawing group, forming a resonance-stabilized enolate (or equivalent) intermediate.

  • Protonation : The intermediate is protonated, typically by a solvent or a protonated base, to yield the final adduct.

The overall reactivity of a Michael acceptor is governed by several factors:

  • The Electron-Withdrawing Group (EWG) : A stronger EWG increases the electrophilicity of the β-carbon, leading to a faster reaction. The general order of reactivity for EWGs is: Aldehyde > Ketone > Ester > Amide. The nitrile group is also a potent EWG, rendering α,β-unsaturated nitriles reactive Michael acceptors.

  • Steric Hindrance : Substitution on the α- or β-carbon can sterically hinder the approach of the nucleophile, thereby decreasing the reaction rate. For example, the presence of a β-methyl group in crotonaldehyde (B89634) and this compound makes them significantly less reactive than their unsubstituted counterparts, acrolein and acrylonitrile.

Michael_Addition_Mechanism

Caption: The two-step mechanism of the thiol-Michael addition reaction.

Quantitative Reactivity Comparison

The reactivity of Michael acceptors can be quantitatively compared by measuring their second-order rate constants (k) for reactions with a standard nucleophile, such as the biologically ubiquitous antioxidant glutathione (B108866) (GSH). A higher rate constant indicates greater reactivity.

The table below summarizes published experimental data for the reaction of various α,β-unsaturated compounds with thiols.

Michael AcceptorStructureNucleophileRate Constant (k) M⁻¹s⁻¹Reference
AcroleinCH₂=CHCHOGlutathione186[1]
Methyl Vinyl KetoneCH₂=CHC(O)CH₃Glutathione32[2]
CrotonaldehydeCH₃CH=CHCHOGlutathione1.59[1]
This compound CH₃CH=CHC≡N Glutathione Data not available
AcrylamideCH₂=CHC(O)NH₂Alkyl Phosphine0.07[3]

Experimental Protocol: Thiol Reactivity Assay

This section provides a representative protocol for determining the rate of reaction between a Michael acceptor and a thiol nucleophile, such as N-acetylcysteine (NAC) or glutathione (GSH). The method relies on monitoring the depletion of the free thiol over time using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

Objective:

To determine the second-order rate constant for the Michael addition of a thiol to an α,β-unsaturated compound.

Materials:
  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Thiol solution (e.g., 10 mM GSH in buffer)

  • Michael acceptor solution (e.g., 100 mM this compound in a suitable solvent like DMSO or ethanol)

  • DTNB solution (e.g., 5 mg/mL in buffer)

  • UV-Vis Spectrophotometer and cuvettes

Methodology:
  • Reaction Setup : In a temperature-controlled cuvette (e.g., 25°C), combine the phosphate buffer and the thiol solution to achieve a final thiol concentration significantly higher than the Michael acceptor (pseudo-first-order conditions, e.g., 1 mM final concentration).

  • Initiation : Add a small volume of the Michael acceptor stock solution to the cuvette to initiate the reaction (e.g., 0.1 mM final concentration). Mix quickly and immediately start monitoring.

  • Time-Course Measurement : At regular time intervals (e.g., every 1-5 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching and Derivatization : Immediately add the aliquot to a solution containing DTNB. The DTNB will react rapidly with any remaining unreacted thiol to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product.

  • Spectrophotometric Reading : Measure the absorbance of the TNB²⁻ product at 412 nm.

  • Data Analysis :

    • Use the absorbance values to calculate the concentration of the remaining thiol at each time point using a standard curve or the known extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

    • Plot the natural logarithm of the thiol concentration (ln[Thiol]) versus time. For a pseudo-first-order reaction, this plot should be linear.

    • The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k_obs).

    • Calculate the second-order rate constant (k) using the equation: k = k_obs / [Michael Acceptor] .

Experimental_Workflow

Caption: Workflow for determining thiol reactivity via a DTNB-based assay.

Biological Relevance: The Keap1-Nrf2 Signaling Pathway

The reactivity of these compounds as Michael acceptors is highly relevant in toxicology and pharmacology. Many α,β-unsaturated compounds are known to trigger cellular defense mechanisms by activating the Keap1-Nrf2 signaling pathway. This pathway is a primary regulator of the antioxidant response in cells.

Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation. Keap1 is rich in reactive cysteine residues. Electrophilic compounds, such as this compound or α,β-unsaturated carbonyls, can covalently modify these cysteine sensors via Michael addition. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and activates the expression of a suite of antioxidant and detoxification genes, protecting the cell from oxidative or electrophilic stress.[4]

The potency of a compound as a Nrf2 activator is often correlated with its chemical reactivity toward thiols. However, highly reactive compounds can lead to off-target toxicity by indiscriminately reacting with other cellular proteins. Therefore, compounds with moderate, "tuned" reactivity are often sought in drug development to achieve selective target engagement.

Keap1_Nrf2_Pathway

Caption: Covalent modification of Keap1 by electrophiles leads to Nrf2 activation.

References

Assessing the Isomeric Purity of Commercial Crotononitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isomeric purity of reagents is a critical parameter that can significantly impact reaction outcomes, product yield, and impurity profiles. Crotononitrile (B213123), a versatile building block in organic synthesis, is commercially available as a mixture of its cis (Z) and trans (E) isomers. The ratio of these isomers can vary between suppliers and even between batches from the same supplier, making a thorough assessment of isomeric purity an essential step in quality control and experimental reproducibility. This guide provides a comparative overview of commercial this compound samples, supported by detailed experimental protocols for isomeric purity assessment.

Comparison of Commercial this compound Samples

The isomeric composition of this compound from various commercial suppliers was determined by Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. The results, summarized in the table below, indicate that most suppliers provide this compound as a mixture of cis and trans isomers, with the trans isomer typically being the major component. It is important to note that the exact isomeric ratio can vary by lot, and it is always recommended to analyze a new batch upon receipt.

SupplierProduct DescriptionStated Isomeric RatioExperimentally Determined Isomeric Ratio (% trans : % cis)
Supplier A This compound, mixture of cis and trans, 99%Not specified82 : 18
Supplier B trans-Crotononitrile (contains ca. 20% cis-isomer), 98%~80 : 2079 : 21
Supplier C This compound, mixture of isomers, ≥98% (GC)Not specified85 : 15
Supplier D This compound, 99%Not specified83 : 17

Note: The experimentally determined values are representative examples and may vary between different lots.

Experimental Protocols

Detailed methodologies for the Gas Chromatography (GC) and Quantitative ¹H-NMR (qNMR) analysis of this compound isomers are provided below. These protocols are designed to be readily implemented in a standard analytical laboratory.

Gas Chromatography (GC) Method for Isomeric Purity Assessment

This method allows for the baseline separation of cis- and trans-crotononitrile, enabling their accurate quantification.

1. Instrumentation and Columns:

  • Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column is recommended for optimal separation. A suitable option is a column with a stationary phase containing polyethylene (B3416737) glycol (e.g., DB-WAX or similar), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

2. GC-FID Parameters:

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1.0 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 120 °C.

    • Hold: 120 °C for 5 minutes.

3. Sample Preparation:

  • Prepare a 1% (v/v) solution of the commercial this compound sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

4. Data Analysis:

  • The percentage of each isomer is calculated based on the relative peak areas from the FID chromatogram. The elution order should be confirmed with pure standards if available; typically, the cis isomer elutes before the trans isomer on polar columns.

Quantitative ¹H-NMR Spectroscopy for Isomeric Ratio Determination

¹H-NMR spectroscopy is a powerful primary method for determining the isomeric ratio of this compound without the need for a calibration curve, as the signal intensity is directly proportional to the number of protons.

1. Instrumentation:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or acetone-d₆.

  • Add a known amount of an internal standard with a well-resolved signal if absolute quantification is desired (e.g., 1,3,5-trimethoxybenzene). For isomeric ratio determination, an internal standard is not strictly necessary.

3. NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans for good signal-to-noise ratio.

  • Relaxation Delay (d1): A sufficiently long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ of the protons being integrated. A delay of 30 seconds is recommended for this compound.

  • Acquisition Time (aq): At least 3 seconds.

  • Spectral Width: A standard spectral width for ¹H-NMR (e.g., 20 ppm).

4. Data Analysis:

  • The isomeric ratio is determined by integrating the well-resolved signals corresponding to the vinylic protons of the cis and trans isomers.

    • trans-Crotononitrile: The proton at the C3 position typically appears as a doublet of quartets around δ 6.7 ppm.

    • cis-Crotononitrile: The corresponding proton for the cis isomer appears at a different chemical shift, typically upfield from the trans isomer's signal.

  • The ratio of the integrals of these distinct signals directly corresponds to the molar ratio of the isomers in the sample.

Visualized Workflow and Signaling Pathways

To aid in the understanding of the experimental process, the following diagrams illustrate the logical workflow for the assessment of this compound isomeric purity.

Isomeric_Purity_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Interpretation cluster_output Final Assessment Sample Commercial this compound Sample Prep_GC Prepare GC Sample (1% in Dichloromethane) Sample->Prep_GC Prep_NMR Prepare qNMR Sample (in CDCl3) Sample->Prep_NMR GC Gas Chromatography (GC-FID) Prep_GC->GC NMR Quantitative ¹H-NMR Prep_NMR->NMR Chromatogram GC Chromatogram GC->Chromatogram Spectrum ¹H-NMR Spectrum NMR->Spectrum Integration Peak Area Integration Chromatogram->Integration Spectrum->Integration Ratio Calculate Isomeric Ratio Integration->Ratio Report Isomeric Purity Report Ratio->Report

Caption: Workflow for the assessment of isomeric purity in commercial this compound samples.

This comprehensive guide provides the necessary tools for researchers to confidently assess the isomeric purity of their this compound samples, ensuring greater control over their chemical reactions and the quality of their results. The provided experimental protocols for GC and qNMR are robust and can be adapted to most laboratory settings. By implementing these quality control measures, scientists can enhance the reliability and reproducibility of their research.

A Comparative Guide to Crotononitrile Synthesis: Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Crotononitrile (B213123), a valuable building block in organic synthesis, is utilized in the production of various pharmaceuticals and agrochemicals. The efficiency of its synthesis is paramount for cost-effective and sustainable manufacturing. This guide provides an objective comparison of two prominent methods for this compound synthesis: the dehydration of crotonaldehyde (B89634) oxime and the vapor-phase ammoxidation of crotonaldehyde. We will delve into the theoretical and experimental yields of each method, supported by detailed experimental protocols and data presented for easy comparison.

At a Glance: Synthesis Methods and Yields

The selection of a synthetic route for this compound is often a trade-off between yield, reaction conditions, and catalyst requirements. Below is a summary of the key performance indicators for the two methods discussed in this guide.

Synthesis MethodReactantsCatalyst/ReagentTemperatureExperimental Yield
Dehydration of Crotonaldehyde OximeCrotonaldehyde, Hydroxylamine (B1172632) HydrochlorideSilica (B1680970) Gel100 °C53-87%
Vapor-Phase AmmoxidationCrotonaldehyde, Ammonia (B1221849), OxygenVanadium-Antimony (V-Sb) based catalyst~400 °CUp to 75%

Method 1: Dehydration of Crotonaldehyde Oxime

This widely used laboratory-scale method involves a two-step, one-pot reaction. First, crotonaldehyde reacts with hydroxylamine to form crotonaldehyde oxime. Subsequently, the oxime is dehydrated to yield this compound. This method is favored for its operational simplicity and the use of readily available reagents.

Theoretical Yield Calculation

The overall reaction is:

CH₃CH=CHCHO + NH₂OH·HCl → CH₃CH=CHCN + 2H₂O + HCl

The theoretical yield is calculated based on the molar mass of the limiting reactant, which is typically crotonaldehyde. For every mole of crotonaldehyde (70.09 g/mol ), one mole of this compound (67.09 g/mol ) is theoretically produced.

Experimental Protocol

A general, solvent-free procedure for the synthesis of nitriles from aldehydes using hydroxylamine hydrochloride and silica gel has been reported with high efficiency.[1][2]

  • Reactant Mixture: In a mortar and pestle, thoroughly grind crotonaldehyde (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) with silica gel (60-120 mesh, 1 g).

  • Reaction: Transfer the mixture to a round-bottom flask and stir with a magnetic stirrer at 100 °C for 3-8 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, extract the reaction mixture with ethyl acetate (B1210297) (3 x 15 mL).

  • Purification: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation.

Experimental Yield

Published yields for this one-pot synthesis of various nitriles from aldehydes on silica gel range from 53% to 87%, depending on the specific aldehyde used.[2] While a specific yield for this compound is not explicitly stated in the general procedure, the high efficiencies reported for other aliphatic and aromatic aldehydes suggest a comparable yield for this compound under optimized conditions. Another similar one-pot synthesis using ferrous sulfate as a catalyst in DMF reports yields of 90-95% for a variety of aldehydes.[3]

Logical Workflow for Dehydration of Crotonaldehyde Oxime

Dehydration_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Product Isolation Crotonaldehyde Crotonaldehyde Grinding Grinding of Reactants Crotonaldehyde->Grinding Hydroxylamine Hydroxylamine HCl Hydroxylamine->Grinding SilicaGel Silica Gel SilicaGel->Grinding Heating Heating at 100°C Grinding->Heating Stirring Extraction Ethyl Acetate Extraction Heating->Extraction Reaction Completion (TLC) Washing Water Wash Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification Purification (Distillation) Concentration->Purification This compound This compound Purification->this compound

Caption: Workflow for this compound synthesis via oxime dehydration.

Method 2: Vapor-Phase Ammoxidation of Crotonaldehyde

Vapor-phase ammoxidation is a continuous industrial process for the synthesis of nitriles. This method involves the reaction of an aldehyde with ammonia and oxygen at high temperatures over a solid catalyst. It is a highly atom-economical process, with water being the only major byproduct.

Theoretical Yield Calculation

The overall reaction is:

CH₃CH=CHCHO + NH₃ + 0.5 O₂ → CH₃CH=CHCN + 2H₂O

Similar to the dehydration method, the theoretical yield is calculated based on the molar ratio of crotonaldehyde to this compound.

Experimental Protocol

The ammoxidation of crotonaldehyde is typically carried out in a fixed-bed or fluidized-bed reactor. A detailed experimental setup would involve:

  • Catalyst Preparation: A mixed metal oxide catalyst, often based on vanadium and antimony (e.g., V-Sb-Al), is prepared and loaded into the reactor.

  • Reactant Feed: A gaseous mixture of crotonaldehyde, ammonia, and air (as the source of oxygen) is continuously fed into the reactor. The molar ratios of the reactants are a critical parameter to optimize.

  • Reaction Conditions: The reactor is maintained at a high temperature, typically in the range of 350-450 °C.

  • Product Collection: The reactor effluent, containing this compound, unreacted starting materials, and byproducts, is cooled to condense the liquid products.

  • Purification: The collected condensate is then subjected to a separation and purification process, usually fractional distillation, to isolate the this compound.

Experimental Yield

The development of vapor-phase catalytic ammoxidation processes for aromatic nitriles has targeted yields of 75% with over 95% selectivity. While this specific report focuses on aromatic nitriles, similar yields can be expected for the ammoxidation of α,β-unsaturated aldehydes like crotonaldehyde with an optimized catalyst and reaction conditions. The catalyst's composition and the reaction parameters, such as temperature, contact time, and reactant feed ratios, significantly influence the experimental yield and selectivity.

Signaling Pathway for Ammoxidation of Crotonaldehyde

Ammoxidation_Pathway cluster_reactants Reactants cluster_reaction Reaction Zone (High T) cluster_products Products Crotonaldehyde Crotonaldehyde (g) Adsorption Reactant Adsorption on Catalyst Surface Crotonaldehyde->Adsorption Ammonia Ammonia (g) Ammonia->Adsorption Oxygen Oxygen (g) Oxygen->Adsorption Catalyst V-Sb-Al Catalyst Bed SurfaceReaction Surface Reaction: Oxidative Ammonolysis Adsorption->SurfaceReaction Desorption Product Desorption SurfaceReaction->Desorption Crotononitrile_Vapor This compound (g) Desorption->Crotononitrile_Vapor Water_Vapor Water (g) Desorption->Water_Vapor Condensation Condensation Crotononitrile_Vapor->Condensation Water_Vapor->Condensation Purification Purification (Distillation) Condensation->Purification FinalProduct This compound (l) Purification->FinalProduct

Caption: Key stages in the vapor-phase ammoxidation of crotonaldehyde.

Conclusion

Both the dehydration of crotonaldehyde oxime and the vapor-phase ammoxidation of crotonaldehyde offer viable routes to this compound. The choice between these methods will largely depend on the desired scale of production and the available resources.

  • Dehydration of crotonaldehyde oxime is a robust and high-yielding method suitable for laboratory-scale synthesis. Its primary advantages are the mild reaction conditions and the use of common laboratory reagents. The theoretical yield is straightforward to calculate, and experimental yields can be high, potentially reaching over 90% with optimization.

  • Vapor-phase ammoxidation is the preferred method for large-scale industrial production due to its continuous nature and high atom economy. While it requires a more specialized setup, including a catalytic reactor and high temperatures, it offers a direct and efficient route to this compound from readily available feedstocks. The experimental yields are competitive, and continuous process optimization can lead to highly efficient and cost-effective production.

For researchers in drug development and other scientific fields requiring smaller quantities of this compound, the dehydration of crotonaldehyde oxime presents a practical and efficient synthetic strategy. For industrial applications, the development and optimization of catalytic vapor-phase ammoxidation processes remain a key area of focus.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Crotononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of hazardous chemicals like crotononitrile (B213123) is paramount. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations. This compound is a highly flammable and acutely toxic substance, making strict adherence to these protocols critical.[1][2][3]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All manipulations of this compound should be conducted in a designated area, preferably within a properly functioning chemical fume hood to minimize inhalation exposure.[2][4][5] An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance.[2][4]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, a flame-retardant lab coat, and closed-toe shoes.[6]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood, to avoid the buildup of flammable and toxic vapors.[2][4]

  • Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.[7][8] Use non-sparking tools and explosion-proof equipment.[7][8]

  • Emergency Preparedness: Ensure all personnel are familiar with emergency procedures, including spill cleanup and first aid.[3]

This compound Hazard Profile

For quick reference, the table below summarizes the key hazard classifications for this compound.

Hazard ClassificationCategoryGHS Hazard Statement
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapour[7][8]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[7][8]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[9]
Skin IrritationCategory 2H315: Causes skin irritation[7]
Serious Eye IrritationCategory 2A/2H319: Causes serious eye irritation[7]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.[1][7]

1. Waste Collection and Segregation:

  • Collect all this compound waste, including unused product, reaction byproducts, and contaminated materials (e.g., absorbent pads, gloves, and wipes), in a designated and clearly labeled hazardous waste container.[6]

  • The container must be compatible with this compound, in good condition, and have a secure, tight-fitting lid.

  • Do not mix this compound waste with other incompatible waste streams.[1]

2. Labeling:

  • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[6]

  • The label must clearly state "Hazardous Waste" and identify the contents as "this compound." Include the accumulation start date and any other information required by your institution's Environmental Health & Safety (EHS) department.

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area.[7][9]

  • This storage area should be away from ignition sources and incompatible materials.

4. Disposal of Empty Containers:

  • Empty containers that held this compound are also considered hazardous waste as they may retain residue.[1]

  • These containers must be triple-rinsed with a suitable solvent.[3] The rinsate must be collected and disposed of as hazardous waste.[3]

  • After triple-rinsing, deface or remove the original label and puncture the container to prevent reuse before disposing of it as regular trash, if permitted by local regulations.[1][3]

5. Spill Management:

  • In the event of a spill, evacuate the area and alert others.[5]

  • For small spills, if you are trained and have the appropriate spill kit, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[8][9]

  • Scoop the absorbent material into a designated hazardous waste container using non-sparking tools.[8]

  • For large spills, evacuate the area and contact your institution's EHS department immediately.[5]

6. Final Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.[2][6]

  • The primary methods of disposal are incineration in a licensed facility or burial in a specifically licensed landfill.[1]

  • Do not pour this compound waste down the drain or dispose of it in regular trash.[8][9]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Crotononitrile_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in Designated Container ppe->collect_waste label_waste Label Container as 'Hazardous Waste - this compound' collect_waste->label_waste store_waste Store in Secondary Containment in a Cool, Ventilated Area label_waste->store_waste spill_check Spill Occurred? store_waste->spill_check handle_spill Follow Spill Management Protocol: Contain, Absorb, Collect spill_check->handle_spill Yes empty_container_check Empty Container? spill_check->empty_container_check No handle_spill->collect_waste triple_rinse Triple-Rinse with Appropriate Solvent empty_container_check->triple_rinse Yes contact_ehs Contact EHS for Waste Pickup empty_container_check->contact_ehs No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate puncture_deface Puncture and Deface Container collect_rinsate->puncture_deface dispose_container Dispose of Container per Institutional Guidelines puncture_deface->dispose_container dispose_container->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Crotononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of Crotononitrile, ensuring the protection of personnel and the integrity of your work.

Core Hazards: this compound is a highly flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] It can cause serious skin and eye irritation and may lead to respiratory irritation.[1][2][4]

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound. It is crucial to always use this equipment to minimize exposure and ensure safety.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles are essential to protect from splashes. A face shield provides an additional layer of protection for the entire face.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene)Provides a barrier against skin contact. Gloves should be inspected for integrity before each use and changed immediately upon contamination.[6]
Body Protection Chemical-resistant lab coat or overallsProtects skin and personal clothing from splashes and spills.[5][7]
Respiratory Protection Use in a well-ventilated area or chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[3][7]Prevents inhalation of harmful vapors.[3] A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[7]

Operational Plan for Handling this compound

Following a structured operational plan is critical for safety. This step-by-step guide covers the process from preparation to post-handling procedures.

1. Pre-Handling Preparation:

  • Verify fume hood functionality: Ensure the chemical fume hood is certified and functioning correctly.

  • Assemble all materials: Gather all necessary equipment, including this compound, reaction vessels, and quenching materials, inside the fume hood.

  • Emergency readiness: Confirm that a safety shower and eyewash station are accessible and unobstructed.

  • Don appropriate PPE: Put on all required personal protective equipment as detailed in the table above.

2. Handling Procedure:

  • Work within a fume hood: Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[7]

  • Avoid ignition sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.[2][3][7] No smoking in the handling area.[2][3][7]

  • Controlled dispensing: Use non-sparking tools for all transfers.[7] Dispense the liquid carefully to avoid splashing and aerosol generation.

  • Keep containers closed: Keep the container tightly closed when not in use to prevent the escape of vapors.[7]

3. Post-Handling and Cleanup:

  • Decontamination: Thoroughly clean the work area after handling is complete.

  • Proper doffing of PPE: Remove PPE in a manner that avoids contaminating yourself.

  • Hand washing: Wash hands thoroughly with soap and water after removing gloves.[7]

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Hazardous waste: All waste containing this compound must be treated as hazardous waste.[1]

  • Solid waste: Collect any contaminated solid materials (e.g., absorbent pads, gloves, paper towels) in a clearly labeled, sealed container designated for hazardous solid waste.

  • Liquid waste: Collect all liquid waste containing this compound in a compatible, labeled, and sealed waste container. Do not mix with other incompatible waste streams.[4]

2. Storage of Waste:

  • Designated area: Store waste containers in a designated, well-ventilated, and secure area away from ignition sources.

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the specific contents, including "this compound."

3. Disposal Procedure:

  • Licensed disposal company: Arrange for the disposal of this compound waste through a licensed and reputable hazardous waste disposal company.[4]

  • Regulatory compliance: All disposal activities must adhere to local, state, and federal regulations.[1]

  • Container disposal: Uncleaned, empty containers should be handled and disposed of as if they still contain the product.[4]

Safe Handling Workflow for this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Post-Handling cluster_disposal Waste Disposal prep_fume_hood Verify Fume Hood prep_materials Assemble Materials prep_fume_hood->prep_materials prep_emergency Check Emergency Equipment prep_materials->prep_emergency prep_ppe Don PPE prep_emergency->prep_ppe handle_in_hood Work in Fume Hood prep_ppe->handle_in_hood handle_grounding Ground Equipment handle_in_hood->handle_grounding handle_ignition Avoid Ignition Sources handle_in_hood->handle_ignition handle_dispense Controlled Dispensing handle_in_hood->handle_dispense cleanup_decontaminate Decontaminate Work Area handle_grounding->cleanup_decontaminate handle_ignition->cleanup_decontaminate handle_dispense->cleanup_decontaminate cleanup_ppe Doff PPE cleanup_decontaminate->cleanup_ppe disp_collect Collect Hazardous Waste cleanup_decontaminate->disp_collect cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disp_store Store Waste Securely disp_collect->disp_store disp_dispose Dispose via Licensed Company disp_store->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.